Product packaging for Vinyl phenyl acetate(Cat. No.:CAS No. 18120-64-4)

Vinyl phenyl acetate

Cat. No.: B102308
CAS No.: 18120-64-4
M. Wt: 162.18 g/mol
InChI Key: IDZLRASFVAGODW-UHFFFAOYSA-N
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Description

Vinyl phenyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B102308 Vinyl phenyl acetate CAS No. 18120-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZLRASFVAGODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyl Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl phenylacetate, a valuable monomer and reagent in organic synthesis. The primary focus of this document is the transvinylation reaction, a modern and efficient method for the formation of vinyl esters. This guide includes a detailed examination of the reaction mechanism, a summary of relevant quantitative data, a step-by-step experimental protocol, and illustrative diagrams to clarify the process.

Introduction to Vinyl Phenylacetate Synthesis

Vinyl esters are a critical class of organic compounds utilized as monomers in polymerization reactions and as versatile intermediates in a variety of organic transformations. Vinyl phenylacetate, specifically, serves as a key building block in the synthesis of more complex molecules. While several methods exist for the synthesis of vinyl esters, such as the addition of carboxylic acids to acetylene, these routes often require harsh conditions or environmentally challenging catalysts.[1]

A more contemporary and widely adopted approach is the transvinylation of a carboxylic acid with a vinyl ester, most commonly vinyl acetate.[1] This method involves the transfer of a vinyl group from vinyl acetate to another carboxylic acid, in this case, phenylacetic acid. The reaction is typically catalyzed by transition metal complexes, with ruthenium and palladium catalysts showing significant efficacy.[2][3] This guide will focus on the ruthenium-catalyzed transvinylation of phenylacetic acid, a method noted for its broad substrate scope and functional group tolerance.[2]

Core Synthesis Mechanism: Transvinylation

The synthesis of vinyl phenylacetate from phenylacetic acid and vinyl acetate proceeds via a transvinylation mechanism. This reaction is an equilibrium process where the vinyl group is exchanged between the two carboxylic acids.[3] The use of a catalyst is essential to achieve a reasonable reaction rate and yield. Ruthenium-based catalysts, particularly Grubbs-type catalysts, have been shown to be effective in promoting this transformation.[2]

The general reaction is as follows:

Phenylacetic Acid + Vinyl Acetate ⇌ Vinyl Phenylacetate + Acetic Acid

Below is a diagram illustrating the proposed catalytic cycle for this ruthenium-catalyzed transvinylation.

G Proposed Mechanism for Ru-Catalyzed Transvinylation Catalyst Ru-Catalyst (e.g., Grubbs II) Intermediate1 Ru-Complex with Phenylacetic Acid Catalyst->Intermediate1 Reactant1 Phenylacetic Acid Reactant1->Intermediate1 Coordination Reactant2 Vinyl Acetate Intermediate2 Vinyl Group Transfer Transition State Reactant2->Intermediate2 Coordination Intermediate1->Intermediate2 Vinyl Acetate Attack Intermediate2->Catalyst Catalyst Regeneration Product1 Vinyl Phenylacetate Intermediate2->Product1 Product Release Product2 Acetic Acid Intermediate2->Product2 Product Release

Caption: Proposed mechanism for Ruthenium-catalyzed transvinylation.

Quantitative Data: Catalyst Performance Comparison

The choice of catalyst is critical for the successful synthesis of vinyl phenylacetate via transvinylation. A study by Demkowicz et al. investigated the efficacy of various commercially available transvinylation and metathesis catalysts for the reaction between phenylacetic acid and vinyl acetate.[2] The results, summarized below, highlight the superior performance of Grubbs-type ruthenium catalysts in this specific transformation. All reactions were conducted in toluene at 65 °C for 16 hours with a 5 mol % catalyst loading.[2]

EntryCatalystYield (%)
1Pd(OAc)₂14
2PdCl₂<5
3RuCl₃<5
4[RuCl₂(p-cymene)]₂<5
5Na₂PdCl₄<5
6Hg(OAc)₂<5
7Grubbs 1st Gen.35
8Hoveyda-Grubbs 2nd Gen.65
9Grubbs 2nd Gen. 86
Data sourced from Demkowicz, et al. (2016).[2]

As the data indicates, the Grubbs second-generation catalyst provided the highest yield (86%), demonstrating its exceptional activity in promoting the transvinylation of phenylacetic acid under relatively mild, additive-free conditions.[2]

Detailed Experimental Protocol

The following protocol is adapted from the general procedure for the transvinylation of phenylacetic acid as described by Demkowicz et al.[2]

Materials and Equipment:
  • Phenylacetic acid

  • Vinyl acetate

  • Anhydrous toluene

  • Selected Ruthenium Catalyst (e.g., Grubbs second-generation catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Celite pad for filtration

  • Rotary evaporator

  • Silica gel for column chromatography (for purification)

Experimental Workflow Diagram:

G A 1. Setup Add phenylacetic acid (0.4 mmol) and vinyl acetate (0.8 mmol) to anhydrous toluene (40 mL) in a flask under argon. B 2. Catalyst Addition Add catalyst (5 mol %) to the reaction mixture. A->B C 3. Reaction Heat the mixture in an oil bath at 65 °C for 16 hours. B->C D 4. Cooldown & Filtration Cool to room temperature. Filter over a Celite pad. C->D E 5. Solvent Removal Remove excess solvent under reduced pressure (rotary evaporator). D->E F 6. Purification Purify the crude product by column chromatography. E->F G Final Product Vinyl Phenylacetate F->G

Caption: Step-by-step workflow for vinyl phenylacetate synthesis.

Procedure:
  • Reaction Setup: To a solution of phenylacetic acid (0.4 mmol) and vinyl acetate (0.8 mmol) in an anhydrous toluene (40 mL) within a round-bottom flask, ensure an inert argon atmosphere is established.[2]

  • Catalyst Addition: Add the appropriate catalyst (5 mol %, e.g., Grubbs second-generation catalyst) to the solution.[2]

  • Heating: The reaction mixture should be heated in an oil bath set to 65 °C for a duration of 16 hours.[2]

  • Workup: After the reaction period, cool the mixture to room temperature.[2]

  • Filtration: Filter the cooled reaction mixture over a pad of Celite to remove the catalyst.[2]

  • Solvent Removal: The excess solvent (toluene) and unreacted vinyl acetate are removed under reduced pressure using a rotary evaporator.[2]

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure vinyl phenylacetate.[2]

This detailed guide provides the essential information for the successful synthesis of vinyl phenylacetate using a modern and efficient ruthenium-catalyzed transvinylation method. For professionals in research and drug development, this protocol offers a reliable and high-yielding pathway to a valuable synthetic intermediate.

References

Chemoenzymatic Synthesis of Vinyl Phenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The chemoenzymatic synthesis of vinyl phenyl acetate represents a significant advancement in green chemistry, offering a milder and more selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core methodologies for this synthesis, focusing on lipase-catalyzed transesterification reactions. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound is a valuable monomer and intermediate in the synthesis of various polymers and specialty chemicals. The use of enzymes, particularly lipases, in its synthesis allows for reactions to be conducted under mild conditions, often with high regioselectivity and enantioselectivity, thereby reducing the formation of byproducts and simplifying purification processes. The most common enzymatic route for synthesizing vinyl esters is through transesterification (also known as acylation or alcoholysis) where vinyl acetate serves as an efficient acyl donor.

Reaction Principle: Lipase-Catalyzed Transesterification

The enzymatic synthesis of this compound is typically achieved through a transesterification reaction between a suitable phenyl-containing alcohol (e.g., phenol or a derivative) and an acyl donor, most commonly vinyl acetate. Lipases, such as those from Candida antarctica (CAL-B), Burkholderia cepacia, and Pseudomonas cepacia, are frequently employed as biocatalysts.[1]

The reaction mechanism involves the formation of an acyl-enzyme intermediate. The alcohol then attacks this intermediate to release the desired ester and regenerate the enzyme. Vinyl acetate is a particularly effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product side and making the reaction essentially irreversible.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products Phenyl_Alcohol Phenyl Alcohol (or Phenol) Lipase Lipase (e.g., CAL-B) Phenyl_Alcohol->Lipase + Vinyl_Acetate Vinyl Acetate (Acyl Donor) Vinyl_Acetate->Lipase + Vinyl_Phenyl_Acetate This compound Lipase->Vinyl_Phenyl_Acetate Transesterification Acetaldehyde Acetaldehyde (from tautomerization) Lipase->Acetaldehyde

Caption: General reaction pathway for lipase-catalyzed synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is synthesized from general procedures for lipase-catalyzed transesterification, the following represents a comprehensive methodology.

3.1. General Procedure for Lipase-Catalyzed Synthesis

This protocol is based on typical conditions for lipase-catalyzed acylation reactions using vinyl acetate.

  • Materials and Reagents:

    • Phenyl-containing alcohol (e.g., phenol, benzyl alcohol)

    • Vinyl acetate (acyl donor)

    • Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

    • Organic solvent (e.g., n-hexane, heptane, tetrahydrofuran, or solvent-free system)

    • Molecular sieves (4 Å, optional, for anhydrous conditions)

    • Standard laboratory glassware

  • Reaction Setup:

    • To a screw-capped vial or round-bottom flask, add the phenyl-containing alcohol (1 mmol).

    • Add the organic solvent (e.g., 2 mL of n-hexane), if not a solvent-free system.[2]

    • Add vinyl acetate. The molar ratio of vinyl acetate to the alcohol can vary, but an excess is often used (e.g., 2 to 15 equivalents).[3]

    • Add the immobilized lipase. The enzyme loading is typically between 0.6% and 5% (w/v or w/w of substrates).[4][5]

    • (Optional) Add molecular sieves to maintain anhydrous conditions.[1]

  • Reaction Execution:

    • Seal the reaction vessel and place it in a shaker or on a magnetic stirrer.

    • Maintain the reaction at a controlled temperature, typically ranging from 30°C to 60°C.[1][2]

    • The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]

    • Reaction times can vary from a few hours to 48 hours, depending on the specific substrates and conditions.[1][2]

  • Product Isolation and Purification:

    • After the reaction reaches completion (or desired conversion), separate the immobilized enzyme from the reaction mixture by filtration.[2]

    • Wash the enzyme with fresh solvent (e.g., ethyl acetate) to recover any adsorbed product.[2]

    • Combine the organic phases and remove the solvent under reduced pressure (rotary evaporation).[6]

    • The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[2][6]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various lipase-catalyzed acylation reactions, which can serve as a basis for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Enzymatic Acylation

ParameterRange/ValueSubstrate/EnzymeOutcome/ObservationReference
Enzyme Loading 0.6% (w/v)Benzoic acid, n-propanol / CAL-B96.1% conversion[4]
30 mg1-(1-naphthyl)ethanol / Novozym 435~48% conversion[1]
80 mgVinyl cinnamate / Candida cylindracea lipaseHigh yield of phosphonate derivative[2]
Molar Ratio (Alcohol:Acyl Donor) 1:2 (acid:alcohol)Benzoic acid, n-propanolOptimized for propyl-phenyl acetate synthesis[4]
1:12.6 (nerol:ethyl acetate)Nerol / Novozym 43591.6% conversion[3]
Temperature 40 °CBenzoic acid, n-propanol / CAL-BMaximum conversion achieved[4]
52.7 °CNerol, ethyl acetate / Novozym 435Optimal temperature for neryl acetate synthesis[3]
60 °C1-(1-naphthyl)ethanol / Novozym 435Optimal for kinetic resolution[1]
Solvent HeptaneBenzoic acid, n-propanolReaction medium[4]
n-HexaneVinyl esters, H-phosphitesReaction medium[2]
DIPE (Diisopropyl ether)Racemic alcohol / Burkholderia cepacia lipaseSolvent for kinetic resolution[1]
Solvent-freeNerol, ethyl acetateGreen chemistry approach[3]
Reaction Time 40 minBenzoic acid, n-propanol / CAL-BTime to reach maximum conversion[4]
3 h1-(1-naphthyl)ethanol / Novozym 435For kinetic resolution[1]
18 hVinyl esters, H-phosphites / Candida cylindracea lipaseReaction time for phosphonate synthesis[2]
48 hQuinolone derivative / CAL-BFor kinetic resolution[1]

Table 2: Performance of Different Lipases in Acylation Reactions

Lipase SourceReaction TypeAcyl DonorKey FindingReference
Candida antarctica Lipase B (CAL-B/Novozym 435)Esterification-High conversion (96.1%) for propyl-phenyl acetate.[4]
Kinetic ResolutionVinyl acetateEffective for resolving quinolone and naphthofurandione derivatives.[1]
Burkholderia cepacia (lipase-PS)Kinetic ResolutionVinyl acetateHigh enantiomeric excess (98%) for (S)-acetate.[1]
Pseudomonas cepacia (PSL-CI)Kinetic ResolutionVinyl acetateEfficient for resolving naphthofurandione (99% ee).[1]
Candida cylindracea (CcL)Markovnikov AdditionVinyl estersBest catalyst among screened lipases for this specific reaction.[2]

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chemoenzymatic synthesis of this compound.

Experimental_Workflow A 1. Reagent Preparation (Phenyl Alcohol, Vinyl Acetate, Solvent, Enzyme) B 2. Reaction Setup (Combine reagents in vessel) A->B C 3. Incubation (Shaking/Stirring at controlled temperature) B->C D 4. Reaction Monitoring (TLC/GC) C->D Periodic Sampling E 5. Enzyme Separation (Filtration) C->E After Completion F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Product Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Lipase-Catalyzed Synthesis of Vinyl Phenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of esters has garnered significant attention across the pharmaceutical, food, and cosmetic industries due to its alignment with green chemistry principles. Lipase-catalyzed reactions, in particular, offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. This technical guide provides an in-depth overview of the lipase-catalyzed synthesis of vinyl phenyl acetate, a valuable compound in various industrial applications.

Introduction to Lipase-Catalyzed Transesterification

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous media, they can effectively catalyze esterification, transesterification, and aminolysis reactions. The use of vinyl esters, such as vinyl acetate, as acyl donors in transesterification reactions is particularly advantageous. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, an unstable enol, which shifts the reaction equilibrium towards the product, resulting in high conversion rates.[1]

The general mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism.[1][2][3] This involves the formation of a covalent acyl-enzyme intermediate, which then reacts with the nucleophile (in this case, phenol) to produce the final ester and regenerate the free enzyme.

Experimental Protocols

This section outlines a generalized experimental protocol for the lipase-catalyzed synthesis of this compound, based on common methodologies reported for similar ester syntheses.

Materials
  • Lipase: Immobilized lipases are generally preferred for their enhanced stability and reusability.[4][5] Common choices include Candida antarctica lipase B (CALB, often available as Novozym 435), Pseudomonas cepacia lipase, and Rhizomucor miehei lipase.[1][6][7]

  • Substrates: Phenol and Vinyl Acetate.

  • Solvent: The reaction can be performed in a solvent-free system or using an organic solvent.[2][3][8] Common solvents include heptane, toluene, and diisopropyl ether.[4][6] The choice of solvent can significantly impact enzyme activity and stability.

  • Molecular Sieves (optional): To remove any residual water that could lead to hydrolysis.

General Reaction Procedure
  • Reaction Setup: In a sealed reaction vessel, dissolve phenol in the chosen organic solvent (if applicable).

  • Substrate Addition: Add vinyl acetate to the reaction mixture. The molar ratio of vinyl acetate to phenol is a critical parameter to optimize.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight.

  • Reaction Conditions: The reaction is typically carried out in a shaker or stirred tank reactor at a controlled temperature.[2][3] Agitation speed is important to minimize mass transfer limitations.[5]

  • Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Termination and Product Isolation: Once the desired conversion is reached, the enzyme is separated by filtration. The solvent and unreacted substrates can be removed by distillation to isolate the this compound product.

Key Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis is influenced by several factors that can be optimized to achieve maximum yield and reaction rate.

ParameterTypical Range/ValueEffect on ReactionReferences
Enzyme Source Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase, Rhizomucor miehei LipaseThe choice of lipase affects selectivity, activity, and stability. Novozym 435 is widely used and shows high activity for a broad range of substrates.[1][6][7]
Enzyme Loading 0.6% - 15% (w/w of substrates)Higher enzyme loading generally increases the reaction rate, but can also increase costs.[4][8][9][10]
Molar Ratio (Acyl Donor:Alcohol) 1:1 to 1:2.5An excess of the acyl donor (vinyl acetate) can shift the equilibrium towards product formation.[4][9]
Temperature 30°C - 60°CHigher temperatures can increase the reaction rate but may lead to enzyme denaturation. The optimal temperature depends on the specific lipase's thermal stability.[2][3][6][8]
Solvent Heptane, Toluene, Diisopropyl ether, Solvent-freeThe choice of solvent affects enzyme activity and substrate solubility. Solvent-free systems are often preferred for being more environmentally friendly.[2][3][4][6][8]
Agitation Speed 200 - 400 rpmSufficient agitation is necessary to overcome mass transfer limitations, especially with immobilized enzymes.[2][3][6]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the widely accepted Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

G cluster_0 Acylation Step cluster_1 Deacylation Step E Free Lipase (E) EA Enzyme-Substrate Complex (EA) E->EA + A VA Vinyl Acetate (A) FP Acyl-Enzyme Intermediate (F) EA->FP - P P Vinyl Alcohol (P) FB Enzyme-Product Complex (FB) FP_c->FB + B PhOH Phenol (B) FB->E_c - Q E_c->E Regeneration Q Vinyl Phenyl Acetate (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and analysis of this compound.

G start Start reaction_setup Reaction Setup (Phenol + Solvent) start->reaction_setup substrate_add Add Vinyl Acetate reaction_setup->substrate_add enzyme_add Add Immobilized Lipase substrate_add->enzyme_add reaction Incubation with Stirring (Controlled Temperature) enzyme_add->reaction monitoring Reaction Monitoring (GC/HPLC) reaction->monitoring decision Desired Conversion Reached? monitoring->decision decision->reaction No filtration Enzyme Separation (Filtration) decision->filtration Yes purification Product Purification (Distillation) filtration->purification product This compound purification->product end End product->end

Caption: Experimental workflow for this compound synthesis.

Conclusion

The lipase-catalyzed synthesis of this compound presents a promising and sustainable alternative to conventional chemical methods. By optimizing key reaction parameters such as enzyme choice, temperature, and substrate molar ratios, high yields and purity can be achieved. The use of immobilized lipases further enhances the economic viability of the process through enzyme recycling. This guide provides a foundational understanding and practical framework for researchers and professionals to develop and implement efficient enzymatic esterification processes.

References

"vinyl phenyl acetate physical and chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl phenyl acetate (ethenyl 2-phenylacetate) is an organic compound with the chemical formula C₁₀H₁₀O₂.[1] As a molecule incorporating both a vinyl group and a phenylacetate moiety, it holds potential for a variety of chemical transformations, including polymerization and ester hydrolysis. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its synthesis, analysis, and potential reaction pathways. Due to the limited availability of experimental data for this compound, information from the closely related compounds, vinyl acetate and phenyl acetate, is included for comparative purposes where appropriate.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource
IUPAC Name ethenyl 2-phenylacetate[1]
Synonyms Vinyl phenylacetate, Ethenyl phenylacetate[1]
CAS Number 18120-64-4
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
Quantitative Physical Properties
PropertyThis compound (Computed)Vinyl Acetate (Experimental)Phenyl Acetate (Experimental)
Density No Data Available0.934 g/cm³[2][3]1.073 g/mL at 25 °C[4][5]
Boiling Point No Data Available72.7 °C[2][3]196 °C[4][5]
Melting Point No Data Available-93.5 °C[2]No Data Available
XLogP3 2.30.71.5

Experimental Protocols

Proposed Synthesis of this compound

A direct experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on general principles of esterification and procedures for analogous compounds like ethyl phenylacetate, a plausible synthetic route would involve the acid-catalyzed esterification of phenylacetic acid with vinyl acetate via transvinylation.

Reaction:

Phenylacetic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

Proposed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and vinyl acetate (a suitable excess, e.g., 3-5 equivalents) in an appropriate solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Diagram of Proposed Synthesis Workflow

G Proposed Synthesis of this compound A Reactant Mixing (Phenylacetic Acid + Vinyl Acetate + Toluene) B Catalyst Addition (Sulfuric Acid) A->B C Reflux B->C D Neutralization (Sodium Bicarbonate) C->D E Extraction (Ethyl Acetate) D->E F Purification (Vacuum Distillation) E->F G This compound F->G

Caption: A workflow diagram for the proposed synthesis of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A specific GC-MS protocol for this compound was not found. However, a standard approach for the analysis of a volatile ester like this compound can be outlined based on methods for similar compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Proposed GC-MS Parameters:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

  • Oven Program: A temperature gradient program would be employed to ensure good separation. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu) to capture the molecular ion and characteristic fragment ions.

    • Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.

Chemical Reactivity and Stability

Hydrolysis

As an ester, this compound is expected to undergo hydrolysis under both acidic and basic conditions to yield phenylacetic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and will tautomerize to the more stable acetaldehyde.

Reaction Pathway:

This compound + H₂O → Phenylacetic Acid + Vinyl Alcohol → Phenylacetic Acid + Acetaldehyde

Diagram of Hydrolysis Pathway

G Hydrolysis of this compound A This compound B Phenylacetic Acid A->B + H2O C Vinyl Alcohol (Unstable) A->C + H2O D Acetaldehyde C->D Tautomerization

Caption: The hydrolysis pathway of this compound.

Polymerization

The vinyl group in this compound makes it susceptible to polymerization, similar to vinyl acetate. This can be initiated by radical initiators, light, or heat. The polymerization of vinyl acetate is a well-documented industrial process, and it is reasonable to assume that this compound would exhibit similar reactivity, leading to the formation of polythis compound.

Reactivity with Electrophiles

Vinyl esters can react with electrophiles at the double bond. The reactivity is influenced by the electronic nature of the ester group. These reactions can lead to a variety of functionalized products.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement of this compound in cellular signaling pathways. However, derivatives of phenylacetic acid are known to possess a wide range of biological activities and are used in various pharmaceuticals. Further research would be required to determine if this compound or its metabolites exhibit any significant biological effects.

Conclusion

This technical guide provides a summary of the available information on the physical and chemical properties of this compound. While experimental data for this specific compound is limited, its properties and reactivity can be inferred from related compounds and general chemical principles. The proposed experimental protocols for synthesis and analysis provide a starting point for researchers working with this molecule. Further investigation is needed to fully characterize its physical properties, explore its reactivity in detail, and determine any potential biological activity.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of vinyl phenyl acetate, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and logical diagrams to facilitate a thorough understanding of the molecule's structural characterization.

Spectral Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized below. The assignments are based on established chemical shift ranges, splitting patterns, and data from analogous compounds such as vinyl and phenyl acetates. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

1.1 ¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for both the vinyl and the phenylacetyl moieties. The vinyl group protons form a complex ABC spin system, resulting in three distinct signals. The phenyl group protons typically appear as a multiplet, and the methylene protons give a singlet.

Atom Number(s) (See Fig. 1) Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
H-1a~4.60Doublet of Doublets (dd)Jgem ≈ 1.5 Hz, Jcis ≈ 6.5 Hz1H
H-1b~4.90Doublet of Doublets (dd)Jgem ≈ 1.5 Hz, Jtrans ≈ 14.0 Hz1H
H-2~7.30Doublet of Doublets (dd)Jtrans ≈ 14.0 Hz, Jcis ≈ 6.5 Hz1H
H-4~3.70Singlet (s)-2H
H-6, H-7, H-8~7.25 - 7.40Multiplet (m)-5H

1.2 ¹³C NMR Spectral Data

The carbon NMR spectrum provides key information on the carbon framework of the molecule.

Atom Number(s) (See Fig. 1) Chemical Shift (δ) (ppm) Description
C-1~97.8Vinyl (=CH₂)
C-2~141.2Vinyl (-CH=)
C-3~169.5Carbonyl (C=O)
C-4~41.5Methylene (-CH₂-)
C-5~133.8Aromatic (ipso-C)
C-6~129.4Aromatic (ortho-C)
C-7~128.7Aromatic (meta-C)
C-8~127.3Aromatic (para-C)

Visualization of Structure and Workflow

Visual diagrams are essential for correlating spectral data with molecular structure and for understanding the experimental process.

Figure 1. Chemical structure of this compound with atom numbering.

G A Sample Preparation (5-25 mg in ~0.6 mL CDCl₃) B Transfer to NMR Tube (Filter if solids are present) A->B C Insert Sample into Spectrometer B->C D Lock & Shim (Lock on deuterium signal, optimize field homogeneity) C->D E Acquire ¹H Spectrum (Set parameters: pulse width, acquisition time, scans) D->E F Acquire ¹³C Spectrum (Set parameters: decoupling, scans, relaxation delay) E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis (Integration, Peak Picking, Assignment) G->H

An In-depth Technical Guide to the FTIR and Mass Spectrometry of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of vinyl phenyl acetate using Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry (MS). It includes comprehensive experimental protocols, quantitative data on spectral features, and a logical depiction of the mass spectral fragmentation pathway. This document is intended to serve as a core resource for researchers and professionals in drug development and analytical chemistry who work with or encounter this compound.

Introduction

This compound (C₁₀H₁₀O₂) is an organic compound with a molecular weight of 162.18 g/mol [1]. As an ester containing both a vinyl group and a phenyl group, its characterization requires techniques that can elucidate these specific functional moieties. FTIR spectroscopy is an ideal technique for identifying the vibrational modes of the functional groups present, while mass spectrometry provides detailed information about the molecular weight and fragmentation pattern, aiding in structural confirmation. This guide outlines the analytical methodologies and expected results for the comprehensive characterization of this compound.

Experimental Protocols

The following protocols describe standard procedures for the analysis of a neat liquid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common and effective method for analyzing a neat liquid sample is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum is collected. This is done with a clean, empty ATR crystal to record the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The FTIR spectrum is recorded, typically in the mid-infrared range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Cleaning: After the analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove any residual sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS is the preferred method for mass analysis as it separates the compound from any potential impurities before it enters the mass spectrometer.

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • A capillary column suitable for the analysis of esters (e.g., a 5% phenyl methylpolysiloxane column).

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: 1 µL of the prepared sample is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization (e.g., 250 °C). A split injection mode is typically used to prevent column overloading.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: The GC oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from the solvent and any impurities.

  • Mass Spectrometry Analysis:

    • Ionization: As the this compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analyzer: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation

The following tables summarize the expected quantitative data from the FTIR and mass spectrometry analysis of this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The table below lists the major absorption peaks and their assignments, based on data for vinyl and phenyl esters.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080 - 3030=C-H Stretch (Aromatic and Vinyl)Phenyl and Vinyl
~2950 - 2850C-H Stretch (Aliphatic)Methylene (-CH₂-)
~1760C=O Stretch (Ester)Phenyl Acetate
~1645C=C Stretch (Vinyl)Vinyl
~1590, ~1490C=C Stretch (Aromatic Ring)Phenyl
~1200C-O Stretch (Ester)Phenyl Acetate
~940=C-H Bend (Out-of-plane, Vinyl)Vinyl
~750, ~690C-H Bend (Out-of-plane, Monosubstituted Ring)Phenyl
Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The expected major fragments are listed below, with their m/z values and proposed structures.

m/z ValueProposed Fragment Ion StructureFragment Name / Description
162[C₁₀H₁₀O₂]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium Ion
77[C₆H₅]⁺Phenyl Ion
43[CH₃CO]⁺Acetyl Cation
42[C₂H₂O]⁺•Ketene Radical Cation

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mass spectral fragmentation pathway of this compound.

experimental_workflow cluster_ftir FTIR Analysis cluster_ms GC-MS Analysis ftir_start This compound (Neat Liquid) atr_crystal Place on ATR Crystal ftir_start->atr_crystal sample_scan Collect Sample Spectrum atr_crystal->sample_scan background_scan Collect Background Spectrum background_scan->sample_scan ftir_spectrum FTIR Spectrum sample_scan->ftir_spectrum ms_start This compound (in Solvent) gc_injection Inject into GC ms_start->gc_injection gc_separation Separation on Column gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis mass_spectrum Mass Spectrum mass_analysis->mass_spectrum

A diagram illustrating the experimental workflows for FTIR and GC-MS analysis.

fragmentation_pathway mol_ion This compound [C₁₀H₁₀O₂]⁺• m/z = 162 frag_43 Acetyl Cation [CH₃CO]⁺ m/z = 43 mol_ion->frag_43 - [C₇H₇O]• intermediate_ion Intermediate Ion [C₈H₈O]⁺• m/z = 120 mol_ion->intermediate_ion - C₂H₂O (Ketene) frag_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 frag_42 Ketene [C₂H₂O] (Neutral Loss) intermediate_ion->frag_91 - CHO•

A proposed fragmentation pathway for this compound in mass spectrometry.

Discussion

The FTIR spectrum provides a clear fingerprint of this compound. The strong absorption around 1760 cm⁻¹ is characteristic of the C=O stretch in a phenyl ester, which is typically at a higher wavenumber than in alkyl esters due to the electron-withdrawing nature of the phenyl ring. The peaks in the 3080-3030 cm⁻¹ region and the aromatic C=C stretching vibrations confirm the presence of the phenyl group, while the C=C stretch of the vinyl group is observed around 1645 cm⁻¹.

In the mass spectrum, the molecular ion at m/z 162 confirms the compound's molecular weight. The fragmentation pattern is consistent with that of related esters. A primary fragmentation pathway involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to an intermediate ion at m/z 120. This intermediate can then lose a formyl radical (CHO•) to form the stable tropylium ion at m/z 91. An alternative fragmentation involves the cleavage of the ester bond to produce the highly stable acetyl cation at m/z 43. The presence of these key fragments provides strong evidence for the structure of this compound.

By combining the data from both FTIR and mass spectrometry, a confident identification and structural confirmation of this compound can be achieved. The methodologies and data presented in this guide offer a robust framework for the analysis of this compound in various scientific and industrial settings.

References

In-depth Technical Guide on the Thermal Degradation of Polyvinyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Initial research indicates a significant scarcity of specific data on the thermal degradation of polyvinyl phenyl acetate. The following guide is therefore focused on the closely related and extensively studied polymer, polyvinyl acetate (PVAc) . The degradation of polythis compound is hypothesized to follow a similar pathway, involving the elimination of phenylacetic acid, but this is speculative without direct experimental evidence.

Introduction

Polyvinyl acetate (PVAc) is a widely used thermoplastic polymer known for its application in adhesives, coatings, and paints. Understanding its thermal stability and degradation behavior is crucial for its processing, application, and recycling. The thermal degradation of PVAc is a complex process that primarily occurs in two distinct stages. The first stage involves the elimination of acetic acid from the polymer backbone, leading to the formation of an unsaturated polyene structure. The second stage, occurring at higher temperatures, involves the fragmentation and charring of this polyene backbone.[1][2][3][4][5] This guide provides a detailed overview of the thermal degradation of PVAc, summarizing key quantitative data, experimental protocols, and degradation pathways.

Degradation Mechanism

The thermal degradation of PVAc is predominantly a two-step process:

  • Deacetylation: In the first stage, typically occurring between 300°C and 400°C, the acetate side groups are eliminated from the polymer chain in the form of acetic acid.[2][4] This reaction is autocatalytic, meaning the released acetic acid can accelerate the degradation of the remaining polymer.[2][3][4] This process results in the formation of a highly unsaturated polymer backbone, often referred to as a polyene.[2][4]

  • Polyene Degradation: The second stage of degradation occurs at temperatures above 400°C.[2][4] The polyene backbone formed in the first stage undergoes further degradation through chain scission, cross-linking, and, in an oxidative environment, aromatization to form a char residue.[2][4] This stage is characterized by the evolution of various volatile hydrocarbon products.

A simplified logical flow of the overall degradation process is presented below.

Logical Flow of PVAc Thermal Degradation PVAc Polyvinyl Acetate (PVAc) Heat Heating (300-400°C) PVAc->Heat Deacetylation Deacetylation Heat->Deacetylation AceticAcid Acetic Acid (Volatile) Deacetylation->AceticAcid elimination Polyene Polyene Backbone Deacetylation->Polyene FurtherHeat Further Heating (>400°C) Polyene->FurtherHeat Fragmentation Chain Scission & Fragmentation FurtherHeat->Fragmentation Volatiles Volatile Hydrocarbons Fragmentation->Volatiles Char Char Residue Fragmentation->Char

Caption: Logical flow of PVAc thermal degradation.

Quantitative Data from Thermal Analysis

The thermal degradation of PVAc is typically quantified using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The following tables summarize key quantitative data from TGA experiments conducted under an inert atmosphere.

Table 1: TGA Data for Polyvinyl Acetate Degradation

ParameterValueReference
First Degradation Stage230°C - 400°C[3]
Second Degradation Stage> 400°C[2]
Weight Loss in First Stage~72%[1]
Weight Loss in Second Stage~25%[3]
Residual Char at High Temp.~2.62%[3]

Table 2: Kinetic Parameters for PVAc Deacetylation

ParameterValueReference
Activation Energy (Ea)Varies with model[3]
Pre-exponential Factor (A)9.6 x 10^15 s^-1[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections describe typical protocols for the key analytical techniques used to study the thermal degradation of PVAc.

Thermogravimetric analysis is used to determine the thermal stability and degradation profile of PVAc.

  • Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q5000IR or NETZSCH TG209 F1).[4][6]

  • Sample Preparation: A small amount of the PVAc sample (typically 1.0 ± 0.2 mg) is placed in a platinum crucible.[4]

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.[1][4] A typical flow rate is 25-80 ml/min.[4][6]

    • Heating Rate: The sample is heated at a constant rate, commonly 10°C/min.[1][6]

    • Temperature Range: The analysis is performed over a wide temperature range, for instance, from room temperature (25°C) up to 723 K (450°C) or 800°C.[1][6]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset and peak degradation temperatures, as well as the percentage of weight loss in each degradation stage.

The general workflow for a TGA experiment is illustrated below.

TGA Experimental Workflow SamplePrep Sample Preparation (1-10 mg) TGA_Instrument Place Sample in TGA Instrument SamplePrep->TGA_Instrument Set_Params Set Experimental Parameters (Atmosphere, Heating Rate, Temp. Range) TGA_Instrument->Set_Params Heating Heating at Constant Rate Set_Params->Heating Data_Acq Data Acquisition (Weight vs. Temperature) Heating->Data_Acq Analysis Data Analysis (TGA/DTG Curves) Data_Acq->Analysis Results Determine Degradation Temperatures & Weight Loss Analysis->Results

Caption: TGA experimental workflow.

Py-GC/MS is a powerful technique used to identify the volatile products evolved during the thermal degradation of PVAc.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

  • Sample Preparation: A small amount of the PVAc sample is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere.

    • Gas Chromatography: The volatile degradation products are separated based on their boiling points and interaction with the GC column.

    • Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used to identify their chemical structure.

  • Data Analysis: The chromatogram shows the separated degradation products, and the mass spectrum of each peak is compared to a library of known compounds for identification. Acetic acid is the major product identified in the first degradation stage.[5]

Signaling Pathway of Degradation

The degradation of PVAc can be visualized as a signaling pathway where heat acts as the initial signal, triggering a cascade of chemical reactions.

PVAc Degradation Signaling Pathway cluster_0 Stage 1: Deacetylation (300-400°C) cluster_1 Stage 2: Polyene Degradation (>400°C) Heat1 Thermal Energy PVAc PVAc Heat1->PVAc Elimination Side-chain Elimination PVAc->Elimination AceticAcid Acetic Acid Elimination->AceticAcid product Polyene Polyene Formation Elimination->Polyene residue Heat2 Higher Thermal Energy Polyene->Heat2 ChainScission Chain Scission Polyene->ChainScission Heat2->Polyene Volatiles Volatile Products ChainScission->Volatiles Char Char Residue ChainScission->Char

Caption: PVAc degradation signaling pathway.

Conclusion

The thermal degradation of polyvinyl acetate is a well-characterized, two-stage process involving deacetylation followed by polyene backbone degradation. The primary volatile product of the first stage is acetic acid, which also acts as a catalyst for the reaction. Quantitative analysis using techniques like TGA provides valuable data on the thermal stability and degradation kinetics of PVAc. A thorough understanding of these degradation mechanisms and the associated experimental protocols is essential for professionals in materials science and drug development who utilize this versatile polymer.

References

The Hydrolysis Kinetics of Vinyl Phenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the hydrolysis kinetics of vinyl phenyl acetate. Due to the limited availability of direct research on this compound, this document establishes a predictive framework based on the well-documented hydrolysis kinetics of two closely related structural analogs: vinyl acetate and phenyl acetate. This guide covers proposed reaction mechanisms, detailed experimental protocols for kinetic studies, and a summary of relevant kinetic data from its analogs to inform future research and development.

Introduction

This compound is an ester that combines the structural features of both vinyl acetate and phenyl acetate. Its hydrolysis is expected to yield phenylacetic acid and vinyl alcohol, with the latter rapidly tautomerizing to acetaldehyde. Understanding the hydrolysis kinetics of this compound is crucial for applications where its stability in aqueous environments is a factor, such as in the design of prodrugs, controlled-release systems, and in various industrial processes. This guide will explore the anticipated kinetic behavior of this compound under different catalytic conditions, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis.

Proposed Hydrolysis Mechanisms

Based on the established mechanisms for vinyl acetate and phenyl acetate, the hydrolysis of this compound is expected to proceed via two primary pathways depending on the pH of the solution.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of this compound is proposed to follow a mechanism analogous to the A-2 type mechanism for vinyl acetate. This involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of this compound VPA This compound Protonated_VPA Protonated VPA VPA->Protonated_VPA + H+ H_ion H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_VPA->Tetrahedral_Intermediate + H2O H2O H2O Products Phenylacetic Acid + Vinyl Alcohol Tetrahedral_Intermediate->Products - H+ Acetaldehyde Acetaldehyde Products->Acetaldehyde Tautomerization

Caption: Proposed acid-catalyzed hydrolysis mechanism of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis is expected to proceed via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the carbonyl carbon. This is a common pathway for the saponification of esters like phenyl acetate.

Base_Catalyzed_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis of this compound VPA This compound Tetrahedral_Intermediate Tetrahedral Intermediate VPA->Tetrahedral_Intermediate + OH- OH_ion OH- Carboxylate Phenylacetate Tetrahedral_Intermediate->Carboxylate - Vinyl Alcohol Vinyl_Alcohol Vinyl Alcohol Acetaldehyde Acetaldehyde Vinyl_Alcohol->Acetaldehyde Tautomerization

Caption: Proposed base-catalyzed hydrolysis (saponification) of this compound.

Experimental Protocols for Kinetic Analysis

The following are detailed methodologies for studying the hydrolysis kinetics of this compound, adapted from established protocols for vinyl and phenyl acetate.

Materials and Reagents
  • This compound (synthesis may be required if not commercially available)

  • Hydrochloric Acid (for acid-catalyzed studies)

  • Sodium Hydroxide (for base-catalyzed studies)

  • Buffer solutions (e.g., phosphate, acetate, borate for pH-dependent studies)

  • Acetonitrile or other suitable organic solvent (HPLC grade)

  • Deionized water

  • Internal standard for chromatography (e.g., a stable, non-reactive compound)

  • Lipase enzymes (e.g., from Candida rugosa, Novozym 435) for enzymatic studies[1].

Apparatus
  • Constant temperature water bath or incubator

  • pH meter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reaction vessels (e.g., sealed vials or a batch reactor)[2].

  • Magnetic stirrer and stir bars

General Experimental Workflow

The following diagram outlines a general workflow for a kinetic study of this compound hydrolysis.

Experimental_Workflow cluster_2 Kinetic Study Workflow A Prepare stock solutions of this compound and catalyst/buffer. B Equilibrate reaction medium to the desired temperature. A->B C Initiate the reaction by adding this compound. B->C D Withdraw aliquots at specific time intervals. C->D E Quench the reaction (e.g., by neutralization or dilution). D->E F Analyze samples by HPLC or UV-Vis spectroscopy. E->F G Determine the concentration of reactant and/or product. F->G H Plot concentration vs. time to determine the rate constant. G->H

Caption: General experimental workflow for kinetic analysis of hydrolysis.

Procedure for a Typical Kinetic Run
  • Reaction Setup : A buffered aqueous solution or a dilute acid/base solution is placed in a reaction vessel and allowed to reach thermal equilibrium in a constant temperature bath.

  • Initiation : The reaction is initiated by adding a small volume of a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile) to the reaction medium with vigorous stirring.

  • Sampling : At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching : The reaction in the aliquot is quenched immediately. For acid-catalyzed reactions, this can be done by neutralizing with a base. For base-catalyzed reactions, neutralization with an acid is appropriate. Dilution with the mobile phase for HPLC analysis can also serve to quench the reaction.

  • Analysis : The concentration of this compound and/or the product (phenylacetic acid or acetaldehyde) is determined using a pre-calibrated HPLC or UV-Vis spectrophotometric method. The hydrolysis of vinyl acetate has been monitored by observing the appearance of acetaldehyde using HPLC[3]. Similarly, phenyl acetate hydrolysis can be monitored by the appearance of phenol[2].

  • Data Analysis : The concentration of the reactant is plotted against time. The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln[this compound] versus time, assuming the concentration of the catalyst (H+ or OH-) remains constant.

Quantitative Data from Analogous Compounds

The following tables summarize kinetic data for the hydrolysis of vinyl acetate and phenyl acetate under various conditions. This information can serve as a baseline for predicting the behavior of this compound.

Hydrolysis of Vinyl Acetate
CatalystConditionsRate Constant (k)Reference
Sulfuric Acid (6%)25 °C-[4]
--Vmax: 90 nmol/min (rat oral mucosa)[3]
--Km: 0.5 mM (rat oral mucosa)[3]
Hydrolysis of Phenyl Acetate
CatalystpHTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Base-catalyzed~6.310 - 65--[2]
Sodium Acetate520 - 45Varies with catalyst concentrationDecreases with increasing catalyst concentration[5]
Homogeneous6--78.0[2]
Homogeneous7--77.0[2]
Heterogeneous (sandstone)-180.0387 min⁻¹ (with 2g rock)65.6 - 70.3[2]
Heterogeneous (sandstone)-600.5734 min⁻¹ (with 1g rock)-[2]

Enzymatic Hydrolysis

Lipases are known to catalyze the hydrolysis of esters, including vinyl and phenyl acetates, often with high chemo- and enantioselectivity[1][6]. The enzymatic hydrolysis of this compound could be a valuable route for the synthesis of chiral compounds.

Proposed Experimental Protocol for Enzymatic Hydrolysis
  • Enzyme Selection : Screen a variety of commercially available lipases (e.g., from Candida antarctica B (Novozym 435), Candida rugosa) for activity towards this compound[1].

  • Reaction Medium : Conduct the reaction in a buffered aqueous solution or a biphasic system (e.g., water-toluene) to facilitate product separation.

  • Kinetic Monitoring : Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine both the conversion and the enantiomeric excess of the product.

  • Optimization : Optimize reaction parameters such as pH, temperature, enzyme loading, and substrate concentration to maximize the reaction rate and selectivity.

Conclusion

References

An In-depth Technical Guide on the Reactivity of Vinyl Phenyl Acetate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl phenyl acetate (VPA) is a vinyl ester monomer that holds potential for the development of novel polymers with tailored properties. Its structure, featuring a phenyl group, suggests that its reactivity in polymerization and the characteristics of the resulting polymers will differ significantly from the more common vinyl acetate (VAc). This technical guide provides a comprehensive overview of the available information on the reactivity of this compound, drawing comparisons with vinyl acetate to offer a clearer understanding of its polymerization behavior. Due to the limited direct research on VPA, this guide also incorporates data from analogous systems and theoretical considerations to provide a more complete picture for researchers in polymer chemistry and materials science.

Homopolymerization of this compound

Currently, there is a notable lack of specific studies detailing the homopolymerization of this compound. However, based on the principles of free-radical polymerization of vinyl monomers, a general understanding can be inferred. The polymerization would proceed through the typical stages of initiation, propagation, and termination.

Hypothetical Reaction Scheme for the Homopolymerization of this compound:

Homopolymerization Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical (R•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation Monomer1 This compound GrowingChain->GrowingChain Propagation TerminatedChain Poly(this compound) GrowingChain->TerminatedChain Termination Monomer2 This compound

Caption: Hypothetical reaction pathway for the free-radical homopolymerization of this compound.

It is anticipated that the bulky phenyl group in VPA may introduce steric hindrance, potentially affecting the rate of polymerization and the achievable molecular weight of the resulting poly(this compound) (PVPA). The thermal properties of PVPA, such as the glass transition temperature (Tg), are also expected to be influenced by the rigidity of the phenyl rings in the polymer backbone.

Copolymerization of this compound

The copolymerization of VPA with other vinyl monomers is a key area of interest for tailoring polymer properties. While extensive data is not available, one study has explored the copolymerization of vinyl phenylacetate (VPAc) with methyl methacrylate (MMA).

Copolymerization with Methyl Methacrylate (MMA)

A study on the fabrication of graded-index plastic optical fibers utilized the interfacial-gel copolymerization of MMA and VPAc.[1] The research suggests that the monomer reactivity ratios for this pair are significantly different, leading to a copolymer composition that resembles a polymer blend of the respective homopolymers.[1] This indicates that one monomer is preferentially incorporated into the growing polymer chain over the other.

Table 1: Monomer Reactivity Ratios (r) for MMA (M1) and VPAc (M2)

Monomer 1 (M1)Monomer 2 (M2)r1 (MMA)r2 (VPAc)Copolymer StructureReference
Methyl MethacrylateVinyl PhenylacetateNot explicitly stated, but implied to be highNot explicitly stated, but implied to be lowBlock-like or blend-like[1]

This disparity in reactivity ratios is a critical consideration for controlling the microstructure and properties of the final copolymer.

Experimental Protocols

Detailed experimental protocols for the polymerization of VPA are scarce. However, a general approach for free-radical polymerization can be adapted from standard procedures for vinyl monomers. The following are generalized protocols for solution and bulk polymerization, and a more specific protocol for interfacial-gel copolymerization based on the available literature.

General Solution Polymerization Protocol
  • Monomer and Solvent Preparation: Purify the this compound monomer and the chosen comonomer (e.g., MMA) by passing them through a column of basic alumina to remove inhibitors. Degas the chosen solvent (e.g., toluene, benzene) by purging with an inert gas like nitrogen or argon.

  • Reaction Setup: Assemble a reaction vessel (e.g., a three-necked flask) equipped with a condenser, a magnetic stirrer, and an inert gas inlet.

  • Polymerization: Charge the reactor with the desired amounts of VPA, comonomer, and solvent. Heat the mixture to the desired reaction temperature (typically 60-80 °C).

  • Initiation: Dissolve a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) in a small amount of the solvent and add it to the reaction mixture to initiate polymerization.

  • Reaction Monitoring and Termination: Monitor the reaction progress by techniques such as gravimetry or spectroscopy. After the desired conversion is reached, terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum to a constant weight.

General Bulk Polymerization Protocol
  • Monomer and Initiator Preparation: Purify the VPA monomer and comonomer as described above. Dissolve the radical initiator directly in the monomer mixture.

  • Reaction Setup: Place the monomer-initiator mixture in a sealed ampoule or a reactor suitable for handling viscous materials.

  • Polymerization: Heat the mixture to the desired temperature to initiate polymerization. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

  • Termination and Purification: Due to the high viscosity, the reaction may be difficult to stop at a specific conversion. The polymer is typically dissolved in a suitable solvent and then precipitated and purified as described in the solution polymerization protocol.

Interfacial-Gel Copolymerization of MMA and VPAc[1]

This technique is used to create a graded-index material where the copolymer composition varies along the radial direction.

  • Monomer Mixture Preparation: Prepare a mixture of methyl methacrylate (MMA) and vinyl phenylacetate (VPAc) with a specified amount of a radical initiator (e.g., benzoyl peroxide, BPO) and a chain transfer agent (e.g., n-butyl mercaptan, nBM).

  • Tube Preparation: Use a pre-made poly(methyl methacrylate) (PMMA) tube as the reaction vessel.

  • Polymerization: Fill the PMMA tube with the monomer mixture. The polymerization is carried out in a furnace at a controlled temperature (e.g., 70°C for 16 hours). During this stage, a gel phase forms on the inner wall of the PMMA tube.

  • Graded-Index Formation: The difference in the reactivity ratios of MMA and VPAc, along with diffusion of the monomers in the gel phase, leads to a gradient in the copolymer composition along the radial direction of the tube.

  • Post-Polymerization: Further heat treatment (e.g., at 80°C under vacuum) is applied to complete the polymerization.

Experimental Workflow for Interfacial-Gel Copolymerization:

InterfacialGelPolymerization cluster_prep Preparation cluster_polym Polymerization cluster_result Result MonomerMix Prepare Monomer Mixture (MMA, VPAc, BPO, nBM) FillTube Fill PMMA Tube with Monomer Mixture MonomerMix->FillTube PMMA_Tube Prepare PMMA Tube PMMA_Tube->FillTube Heat1 Heat at 70°C for 16h (Gel Formation) FillTube->Heat1 Heat2 Heat at 80°C under Vacuum (Completion) Heat1->Heat2 GI_Preform Graded-Index Preform Rod Heat2->GI_Preform

Caption: Workflow for the interfacial-gel copolymerization of MMA and VPAc.

Reactivity Ratios and the Q-e Scheme

The reactivity of a monomer in copolymerization is quantitatively described by its reactivity ratios (r) and can be qualitatively understood using the Alfrey-Price Q-e scheme.

  • Reactivity Ratios (r): The ratio of the rate constant for a radical adding its own monomer to the rate constant for it adding the comonomer.

  • Q-value: Represents the reactivity of the monomer due to resonance stabilization.

  • e-value: Represents the polarity of the monomer and the growing radical.

Table 2: Q-e Values for Vinyl Acetate and Related Monomers

MonomerQe
Vinyl Acetate0.026-0.22
Styrene1.0-0.8
Methyl Methacrylate0.740.40

The low Q value of vinyl acetate indicates low resonance stabilization of the monomer and its corresponding radical. The negative e value suggests it is an electron-donating monomer. It is plausible that this compound would have a higher Q value than vinyl acetate due to the resonance stabilization provided by the phenyl ring. The e value might also be influenced by the phenyl group, but its exact value remains to be determined experimentally.

Logical Relationship for Predicting Copolymerization Behavior:

CopolymerizationPrediction r1 r1 > 1 Blocky Block-like or Blend-like r1->Blocky r2 r2 < 1 r2->Blocky r1_r2_1 r1 * r2 = 1 Ideal Ideal Copolymerization r1_r2_1->Ideal r1_r2_0 r1 * r2 ≈ 0 Alternating Alternating Copolymerization r1_r2_0->Alternating r1_0 r1 ≈ 0 r1_0->Alternating r2_0 r2 ≈ 0 r2_0->Alternating

Caption: Relationship between reactivity ratios and copolymerization behavior.

Conclusion

The study of this compound monomer reactivity is an emerging field with significant potential. While direct experimental data remains limited, the existing research on its copolymerization with methyl methacrylate, combined with a theoretical understanding of vinyl monomer polymerization, provides a solid foundation for future investigations. The distinct reactivity of VPA compared to vinyl acetate, likely influenced by the electronic and steric effects of the phenyl group, makes it a promising candidate for the synthesis of novel polymers with unique optical, thermal, and mechanical properties. Further research is warranted to determine the reactivity ratios of VPA with a wider range of comonomers and to fully elucidate its homopolymerization characteristics. Such studies will be invaluable for the rational design of new materials for advanced applications.

References

Solubility of Vinyl Phenyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of vinyl phenyl acetate in organic solvents. Due to the limited availability of direct quantitative experimental data for this specific compound, this guide leverages qualitative solubility information from its parent compounds, vinyl acetate and phenyl acetate, and utilizes theoretical frameworks such as Hansen Solubility Parameters (HSP) to predict its solubility behavior. Furthermore, this document outlines standardized experimental protocols for determining the solubility of a compound like this compound, providing a roadmap for researchers to generate precise quantitative data.

Introduction to this compound

This compound (VPA) is an organic compound with the chemical formula C₁₀H₁₀O₂. It is the ester of vinyl alcohol and phenylacetic acid. The presence of both a vinyl group and a phenyl group imparts a unique combination of reactivity and aromaticity to the molecule, making it a subject of interest in polymer chemistry and organic synthesis. Understanding its solubility in various organic solvents is crucial for its application in these fields, particularly for reaction kinetics, purification processes, and formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is more formally quantified through thermodynamic models such as Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is predicted to be soluble in a solvent when their respective HSP values are similar.

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Solubility Profile of this compound

In the absence of direct experimental data for this compound, its solubility can be inferred from the properties of vinyl acetate and phenyl acetate.

  • Vinyl Acetate: Known to be soluble in a wide range of organic solvents, including ethanol, acetone, and various hydrocarbons[1]. It has limited miscibility with water[1].

  • Phenyl Acetate: Miscible with alcohol, chloroform, and ether[2]. It is practically insoluble in water[2].

Based on these parent compounds, this compound is expected to be readily soluble in common organic solvents such as ketones, esters, aromatic hydrocarbons, and chlorinated solvents. Its solubility in polar protic solvents like lower alcohols is likely to be good, while its solubility in highly non-polar solvents like hexanes may be more limited. Water solubility is expected to be very low.

Table 1: Qualitative Solubility of Parent Compounds in Common Organic Solvents
Solvent ClassVinyl AcetatePhenyl AcetatePredicted for this compound
Alcohols Soluble[1][3]Miscible[2]Soluble to Miscible
(Methanol, Ethanol)
Ketones Soluble[1]Miscible[4]Soluble to Miscible
(Acetone, MEK)
Esters SolubleMiscibleSoluble to Miscible
(Ethyl Acetate)
Aromatic Hydrocarbons SolubleMiscibleSoluble to Miscible
(Toluene, Benzene)
Chlorinated Solvents Soluble[3]Miscible[2]Soluble to Miscible
(Chloroform, Dichloromethane)
Ethers Soluble[3]Miscible[2]Soluble to Miscible
(Diethyl Ether, THF)
Water Limited Miscibility[1]Practically Insoluble[2]Very Low to Insoluble
Table 2: Hansen Solubility Parameters (HSP) of Related Compounds and Solvents

The following table presents the HSP values for phenyl acetate and polyvinyl acetate (as a proxy for the vinyl monomer component) along with various organic solvents. The units are in MPa⁰.⁵.

Compound/SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Phenyl Acetate 19.805.206.40
Polyvinyl Acetate (PVAc) 19.45[5]10.59[5]5.76[5]
Acetone 15.5[6]10.4[6]7.0[6]
Acetonitrile 15.3[6]18.0[6]6.1[6]
1-Butanol 16.0[6]5.7[6]15.8[6]
n-Butyl Acetate 15.8[6]3.7[6]6.3[6]
Cyclohexane 16.8[6]0.0[6]0.2[6]

Note: The HSP for polyvinyl acetate is used as an approximation for the vinyl acetate monomer due to the availability of data.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols describe two common and reliable methods.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid solute in a solvent.[7][8][9][10]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

    • Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent.

Spectroscopic Method (UV-Vis)

For compounds that have a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[11][12][13][14]

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the filtered supernatant.

    • Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for estimating and experimentally determining the solubility of this compound.

G cluster_0 Theoretical Estimation cluster_1 Prediction Parent_Compounds Solubility Data of Vinyl Acetate & Phenyl Acetate Qualitative_Assessment Qualitative Solubility Assessment of VPA Parent_Compounds->Qualitative_Assessment HSP_Data Hansen Solubility Parameters of Related Compounds HSP_Data->Qualitative_Assessment Predicted_Solubility Predicted Solubility Profile of this compound Qualitative_Assessment->Predicted_Solubility

Caption: Logical workflow for estimating the solubility of this compound.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Quantification Start Start Prepare_Saturated_Solution Prepare Saturated Solution (Excess Solute in Solvent) Start->Prepare_Saturated_Solution Equilibrate Equilibrate at Constant Temperature Prepare_Saturated_Solution->Equilibrate Separate_Phases Separate Solid and Liquid Phases (Filter) Equilibrate->Separate_Phases Analyze_Supernatant Analyze Supernatant Separate_Phases->Analyze_Supernatant Gravimetric Gravimetric Method: Evaporate Solvent, Weigh Residue Analyze_Supernatant->Gravimetric Spectroscopic Spectroscopic Method: Dilute and Measure Absorbance Analyze_Supernatant->Spectroscopic Calculate_Solubility Calculate Solubility Gravimetric->Calculate_Solubility Spectroscopic->Calculate_Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Health and Safety Data for Vinyl Phenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety data for vinyl phenyl acetate and its isomers. Due to the limited specific toxicological data for this compound, this document also includes information on the closely related and extensively studied compound, vinyl acetate, to provide a comparative context and infer potential hazards. The primary metabolic pathway for vinyl acetate, which is likely analogous for this compound, involves hydrolysis to acetaldehyde and acetic acid. At high concentrations, these metabolites can induce cytotoxicity and genotoxicity. This guide summarizes key physical, chemical, and toxicological properties, outlines relevant experimental protocols based on OECD guidelines, and presents a visualization of the metabolic signaling pathway. All quantitative data is presented in structured tables for ease of reference and comparison.

Introduction

This compound (CAS No: 18120-64-4) is an organic compound with applications in chemical synthesis.[1] Understanding its health and safety profile is crucial for risk assessment and the implementation of appropriate handling procedures in research and development settings. This guide aims to consolidate the available data to inform safe laboratory practices. Given the scarcity of specific toxicological data for this compound, this report leverages data from its isomers, 2-vinylphenyl acetate and 4-vinylphenyl acetate, and the structurally similar vinyl acetate to provide a more complete hazard assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound, its isomers, and vinyl acetate is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental conditions.

Table 1: Physical and Chemical Properties

PropertyThis compound2-Vinylphenyl Acetate4-Vinylphenyl AcetateVinyl Acetate
CAS Number 18120-64-4[1]63600-35-1[2]2628-16-2108-05-4[3]
Molecular Formula C₁₀H₁₀O₂[1]C₁₀H₁₀O₂[2]C₁₀H₁₀O₂C₄H₆O₂[3]
Molecular Weight 162.18 g/mol [1]162.19 g/mol [2]162.18 g/mol 86.09 g/mol [3]
Appearance --Colorless to light yellow/orange clear liquidColorless liquid with a sweet, fruity odor[3]
Boiling Point ---72-73 °C[4]
Melting Point ----93 °C[4]
Flash Point -94.497°C[5]-18 °F (-8 °C)[3]
Density -1.060±0.06 g/cm³[5]-7.8 lb/gal[3]
Solubility in Water -No data available[5]-Slightly soluble[3]

Toxicological Data

Table 2: Acute Toxicity Data

SubstanceRouteSpeciesValueReference
4-Vinylphenyl Acetate OralRatLD50: 1503 mg/kg[6]
Vinyl Acetate OralRatLD50: 2920 mg/kg[7][8]
DermalRabbitLD50: 2335 mg/kg[7][8]
InhalationRatLC50: 2828.4 ppm (4 hours)[8]
InhalationMouseLC50: 1550 ppm (4 hours)[8]

GHS Classification for Isomers and Analogs:

  • 2-Vinylphenyl Acetate: Classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5]

  • 4-Vinylphenyl Acetate: Classified as harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Vinyl Acetate: Classified as a highly flammable liquid and vapor, harmful if inhaled, and suspected of causing cancer.[9] The International Agency for Research on Cancer (IARC) has classified vinyl acetate as possibly carcinogenic to humans (Group 2B).[10]

Mechanism of Toxicity and Metabolic Pathway

The toxicity of vinyl acetate is primarily attributed to its metabolic products.[10][11] This pathway is considered a relevant model for understanding the potential toxicity of this compound.

Metabolic Activation

Vinyl acetate is rapidly hydrolyzed by carboxylesterases, primarily in the nasal cavity and liver, into acetic acid and vinyl alcohol. Vinyl alcohol is unstable and quickly tautomerizes to form acetaldehyde.[10][12][13]

Cellular Effects

At high concentrations that overwhelm normal metabolic clearance, the accumulation of acetic acid and acetaldehyde leads to adverse cellular effects:

  • Cytotoxicity: Increased intracellular acidity due to acetic acid can lead to cell damage.[11]

  • Genotoxicity: Acetaldehyde can form DNA adducts, leading to mutations and chromosomal aberrations.[11][14]

This mechanism suggests a threshold for the carcinogenic effects of vinyl acetate, where adverse effects are only observed at exposure levels high enough to cause significant cytotoxicity and regenerative cell proliferation.[11]

Metabolic Pathway of Vinyl Acetate cluster_0 Metabolism cluster_1 Cellular Effects (at high concentrations) Vinyl Acetate Vinyl Acetate Acetic Acid Acetic Acid Vinyl Acetate->Acetic Acid Hydrolysis Vinyl Alcohol (unstable) Vinyl Alcohol (unstable) Vinyl Acetate->Vinyl Alcohol (unstable) Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Vinyl Acetate Cytotoxicity Cytotoxicity Acetic Acid->Cytotoxicity Acetaldehyde Acetaldehyde Vinyl Alcohol (unstable)->Acetaldehyde Tautomerization Acetic Acid_2 Acetic Acid Acetaldehyde->Acetic Acid_2 Oxidation Genotoxicity Genotoxicity Acetaldehyde->Genotoxicity ALDH2 ALDH2 ALDH2->Acetaldehyde DNA Adducts DNA Adducts Genotoxicity->DNA Adducts Chromosomal Aberrations Chromosomal Aberrations Genotoxicity->Chromosomal Aberrations Acute Toxicity Testing Workflow Start Start Dose Range-Finding Study Dose Range-Finding Study Start->Dose Range-Finding Study Select Dose Levels for Main Study Select Dose Levels for Main Study Dose Range-Finding Study->Select Dose Levels for Main Study Main Study (e.g., OECD 401, 402, 403) Main Study (e.g., OECD 401, 402, 403) Select Dose Levels for Main Study->Main Study (e.g., OECD 401, 402, 403) Data Collection (Mortality, Clinical Signs, Body Weight) Data Collection (Mortality, Clinical Signs, Body Weight) Main Study (e.g., OECD 401, 402, 403)->Data Collection (Mortality, Clinical Signs, Body Weight) Necropsy Necropsy Data Collection (Mortality, Clinical Signs, Body Weight)->Necropsy Data Analysis (LD50/LC50 Calculation) Data Analysis (LD50/LC50 Calculation) Necropsy->Data Analysis (LD50/LC50 Calculation) End End Data Analysis (LD50/LC50 Calculation)->End

References

An In-depth Technical Guide to Vinyl Phenyl Acetate and its Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of vinyl phenyl acetate and its isomers, with a specific focus on their synthesis, characterization, and potential applications in the pharmaceutical and drug development sectors. The information is tailored for researchers and scientists, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to elucidate key processes.

Chemical Identification and Physical Properties

This compound and its isomers, primarily 2-vinylphenyl acetate and 4-vinylphenyl acetate (also known as 4-acetoxystyrene), are organic compounds with significant potential as monomers in polymer synthesis for biomedical applications. Their chemical structures consist of a vinyl group and a phenyl acetate group, with the position of the vinyl group on the phenyl ring defining the isomer.

Table 1: Chemical Identification of this compound and its Isomers

Compound NameSynonym(s)CAS NumberMolecular Formula
This compoundEthenyl 2-phenylacetate18120-64-4C₁₀H₁₀O₂
2-Vinylphenyl acetate2-Acetoxystyrene63600-35-1C₁₀H₁₀O₂
4-Vinylphenyl acetate4-Acetoxystyrene2628-16-2C₁₀H₁₀O₂

Table 2: Physical and Chemical Properties

PropertyThis compound2-Vinylphenyl acetate4-Vinylphenyl acetate
Molecular Weight 162.18 g/mol [1]162.19 g/mol 162.19 g/mol [2]
Boiling Point 88-90 °C at 50 mmHg246.75 °C at 760 mmHg260 °C at 760 mmHg[3]
Density 1.0271 g/cm³1.07 g/cm³1.06 g/mL at 25 °C[2]
Refractive Index Not availableNot availablen20/D 1.538[3]
Appearance -Colorless to light yellow liquidColorless to light yellow liquid[4]
Solubility --Soluble in chloroform[3]

Synthesis and Polymerization: Experimental Protocols

The synthesis of this compound isomers and their subsequent polymerization are critical steps in harnessing their potential for drug delivery applications. The following sections provide detailed experimental protocols for these processes.

Synthesis of 4-Vinylphenyl Acetate (4-Acetoxystyrene)

A common method for the synthesis of 4-acetoxystyrene involves the acetylation of 4-hydroxystyrene.[5]

Materials:

  • 4-Hydroxystyrene

  • Acetyl chloride

  • Triethylamine

  • Phenothiazine (inhibitor)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Dry ice-ethanol bath

Procedure:

  • In a 2 L four-necked flask, dissolve 120 g of p-hydroxystyrene, 106 g of triethylamine, and 1.2 g of phenothiazine in 480 g of MTBE.

  • Cool the mixture to -5 to 0 °C using a dry ice-ethanol bath.

  • Slowly add 86 g of acetyl chloride dropwise while maintaining the internal temperature between -5 and 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to 10-20 °C and continue stirring for 1 hour.

  • Filter the reaction mixture and wash the filter cake with 50 g of MTBE three times.

  • To the filtrate, add 4 g of methanol to quench the reaction, and stir for 10 minutes.

  • Add another 1.2 g of phenothiazine and concentrate the solution to recover approximately 580 g of MTBE, yielding about 160 g of crude product.

  • Purify the crude product by vacuum distillation to obtain 4-acetoxystyrene (yield ~87.7%).

G cluster_synthesis Synthesis of 4-Vinylphenyl Acetate Start Start Dissolution Dissolve 4-hydroxystyrene, triethylamine, and phenothiazine in MTBE Cooling Cool to -5 to 0 °C Addition Add acetyl chloride dropwise Reaction React for 1 hour at 10-20 °C Filtration Filter and wash with MTBE Quenching Quench with methanol Concentration Concentrate to obtain crude product Purification Vacuum distill to get pure 4-vinylphenyl acetate End End

A logical workflow from monomer to a potential drug delivery system.
Biocompatibility and Controlled Release

While extensive biocompatibility data for poly(this compound) itself is limited, studies on related polymers like polyvinyl acetate (PVAc) and polystyrene provide some insights. PVAc has been investigated for various biomedical applications and is generally considered biocompatible. [6]Polystyrene micro- and nanoparticles have also been studied for their cytotoxicity, with results often depending on particle size, surface modification, and cell type. [4][7][8][9]Further biocompatibility and cytotoxicity studies are essential for any new polymer intended for pharmaceutical use.

The design of the polymer matrix, including its molecular weight, hydrophilicity, and the presence of functional groups, can be tailored to control the rate of drug release. For instance, the hydrolysis of the acetate group in poly(this compound) to the more hydrophilic hydroxyl group in poly(4-hydroxystyrene) would significantly alter the polymer's interaction with aqueous media and thus affect drug release profiles. Controlled release can be achieved through diffusion from the polymer matrix or degradation of the polymer backbone.

Conclusion

This compound and its isomers represent a versatile class of monomers for the synthesis of functional polymers with significant potential in drug development. Through controlled polymerization techniques, it is possible to create well-defined polymers that can be tailored for specific drug delivery applications. The ability to introduce functional groups, such as the hydroxyl group in poly(4-hydroxystyrene), opens up avenues for creating sophisticated drug delivery systems, including polymer-drug conjugates and stimuli-responsive nanoparticles. Further research into the biocompatibility and in vivo performance of these polymers is warranted to fully realize their therapeutic potential.

References

Free Radical Polymerization of Vinyl Phenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a scarcity of published literature on the homopolymerization of vinyl phenyl acetate, this guide leverages the extensive research available on its close structural analog, vinyl acetate. The principles, mechanisms, and experimental approaches detailed herein are fundamentally applicable to this compound and are intended to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction to Free Radical Polymerization

Free radical polymerization is a chain-growth polymerization method widely employed for the synthesis of a variety of polymers from vinyl monomers.[1] The process is characterized by a sequence of chemical reactions involving free radical species. The overall polymerization process is typically divided into three key stages: initiation, propagation, and termination.[1] A fourth process, chain transfer, can also significantly influence the properties of the resulting polymer.[2]

This compound:

This compound is a vinyl ester monomer with a chemical structure that lends itself to free radical polymerization. The presence of the phenyl group is expected to influence the reactivity of the monomer and the properties of the resulting polymer, poly(this compound), compared to the more common poly(vinyl acetate).

Mechanism of Free Radical Polymerization

The free radical polymerization of vinyl monomers proceeds through a well-established mechanistic pathway.

Initiation

The process begins with the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photolysis of the initiator.[1] Common initiators include peroxides and azo compounds, such as benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN).[1][2] The initiator radical then adds to a monomer molecule, creating a monomer radical.

Propagation

The newly formed monomer radical rapidly adds to another monomer molecule, and this process continues, leading to the growth of a polymer chain.[1]

Termination

The growth of the polymer chain is terminated when the radical activity is destroyed. This can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain.[1]

  • Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.[1]

Chain Transfer

Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent.[2] This results in the termination of the growing chain and the initiation of a new one. Chain transfer reactions can significantly affect the molecular weight of the final polymer.

Below is a diagram illustrating the general mechanism of free radical polymerization.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_combination Combination cluster_disproportionation Disproportionation I Initiator (I) R Initiator Radicals (2R•) I->R kd RM Monomer Radical (RM•) R->RM ki M Monomer (M) RM1 RM• RM2 RM2• RM1->RM2 kp RM3 RMn• RM2->RM3 RMn RMn• M1 M M1->RM2 M2 nM M2->RM3 RMm RMm• Pnm Dead Polymer (P_n+m) RMn->Pnm ktc Pn Dead Polymer (Pn) RMn->Pn ktd RMm->Pnm Pm Dead Polymer (Pm) RMm->Pm Experimental_Workflow A 1. Assemble and dry glassware B 2. Charge reactor with monomer and solvent A->B C 3. Degas the reaction mixture (e.g., freeze-pump-thaw) B->C D 4. Introduce initiator (AIBN) C->D E 5. Place reactor in a constant temperature oil bath D->E F 6. Conduct polymerization for the desired time E->F G 7. Quench the reaction (e.g., cool in an ice bath) F->G H 8. Precipitate the polymer in a non-solvent (e.g., methanol) G->H I 9. Filter and wash the polymer H->I J 10. Dry the polymer under vacuum to a constant weight I->J K 11. Characterize the polymer (GPC, NMR, etc.) J->K

References

Methodological & Application

Application Notes and Protocols for Enzymatic Kinetic Resolution Using Vinyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzymatic kinetic resolutions (EKR) of racemic compounds, with a particular focus on the use of vinyl acetate as an acyl donor. EKR is a powerful technique for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. Lipases are the most commonly employed enzymes for these transformations due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

Introduction to Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture into its constituent enantiomers. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate into a product, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting or unreacted enantiomer (as the remaining substrate).

Vinyl acetate is a widely used acyl donor in lipase-catalyzed resolutions for several reasons:

  • Irreversibility: The reaction with vinyl acetate is essentially irreversible because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction forward and prevents the reverse reaction (alcoholysis of the ester product), leading to higher conversions and enantiomeric excesses.

  • High Reactivity: Vinyl acetate is a highly reactive acyl donor, often leading to shorter reaction times.

  • Clean Byproduct: The byproduct, acetaldehyde, is volatile and easily removed from the reaction mixture.

Data Presentation: Quantitative Summary of Enzymatic Kinetic Resolutions

The following tables summarize the results of various lipase-catalyzed kinetic resolutions of racemic alcohols using vinyl acetate as the acyl donor. These tables provide a comparative overview of different reaction parameters and their impact on the efficiency and selectivity of the resolution.

Table 1: Enzymatic Kinetic Resolution of 1-Phenylethanol and its Derivatives

SubstrateEnzymeSolventTemp. (°C)Time (h)Conv. (%)ee_s (%)ee_p (%)E-valueReference
(R,S)-1-PhenylethanolNovozym 435n-Hexane6024>50-61.49 (yield)-[1]
(R,S)-1-PhenylethanolNovozym 435n-Hexane421.25~50100--[2]
(R,S)-1-PhenylethanolCutinase (Fusarium sp.)n-Hexane401844.2179.23--[2]
(R,S)-1-PhenylethanolSteapsin Lipasen-Hexane552448859266[2]
(R,S)-1-PhenylethanolNovozym 435[Bmim][PF6]403~5099--[2]
(R,S)-1-(1-Naphthyl)ethanolNovozym 435n-Heptane6034890->200[3]

Table 2: Enzymatic Kinetic Resolution of Other Alcohols

SubstrateEnzymeSolventTemp. (°C)Time (h)Conv. (%)ee_s (%)ee_p (%)E-valueReference
(±)-1-Phenyl-2-propyn-1-olNovozym 435n-Hexane60248.7893.3--[4]
rac-Phenylethyl halohydrinsNovozym 435Toluene354850>9998>200[3]
rac-NaphthofurandioneNovozym 435THF302~509999>200[3]
rac-2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanolBurkholderia cepacia lipaseDIPERT12~509498-[3][5]
rac-Quinolone derivativeCandida antarctica lipase BVinyl acetateRT48~509896>200[3]

Experimental Protocols

This section provides detailed methodologies for performing an enzymatic kinetic resolution. The protocol for the resolution of (R,S)-1-phenylethanol is provided as a representative example.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol is based on methodologies described in the literature for the resolution of 1-phenylethanol using Novozym 435 and vinyl acetate.[2][6]

Materials:

  • (R,S)-1-Phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å, optional, to ensure anhydrous conditions)

  • Reaction vessel (e.g., sealed glass vial or flask)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating mantle

  • Filtration setup (e.g., funnel with filter paper or a sintered glass funnel)

  • Rotary evaporator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or chiral GC)

Procedure:

  • Reaction Setup: To a 25 mL sealed glass bioreactor, add (R,S)-1-phenylethanol (e.g., 240 mM final concentration) and n-hexane (to a final volume of 5 mL).[2]

  • Addition of Acyl Donor: Add vinyl acetate to the mixture. A molar excess of the acyl donor is typically used (e.g., 3-5 equivalents relative to the substrate).

  • Addition of Biocatalyst: Add Novozym 435 (e.g., 11 mg/mL).[2] If using molecular sieves, add them at this stage (e.g., 100 mg).

  • Reaction: Seal the reactor and place it in a thermostatically controlled environment (e.g., 42°C) with constant stirring (e.g., 200-400 rpm).[2][4]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour). The aliquots should be filtered to remove the enzyme before analysis. Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate (ee_s) and the product (ee_p).

  • Reaction Termination: Once the desired conversion is reached (typically around 50% for optimal resolution), terminate the reaction. This can be achieved by filtering off the immobilized enzyme.

  • Work-up and Purification:

    • Remove the enzyme by filtration. The immobilized enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture contains the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate. These can be separated by column chromatography on silica gel.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of Primary Amines

While specific examples using vinyl acetate are less common in the provided literature, a general protocol can be adapted from dynamic kinetic resolution procedures, which often employ lipases for the acylation step. Note that for amines, the acylating agent and reaction conditions may need to be optimized.

Materials:

  • Racemic primary amine

  • Immobilized lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase)

  • Vinyl acetate (or another suitable acyl donor like isopropyl acetate)[7]

  • Anhydrous organic solvent (e.g., toluene, THF, or MTBE)

  • Molecular sieves (4Å)

  • Reaction vessel, stirrer, and temperature control as in Protocol 1.

  • Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC).

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic primary amine in the anhydrous organic solvent.

  • Addition of Acyl Donor and Biocatalyst: Add vinyl acetate (typically 1.5-3 equivalents) and the immobilized lipase (e.g., 20-50 mg/mL). Add activated molecular sieves to maintain anhydrous conditions.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-60°C).

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once the desired conversion is achieved, filter off the enzyme.

  • Purification: The resulting mixture of the unreacted amine and the acetylated product can be separated by column chromatography or by an acid-base extraction procedure.

Visualizations: Diagrams of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying enzymatic mechanism of the kinetic resolution process.

G Figure 1: General workflow for enzymatic kinetic resolution. cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Final Products racemic_substrate Racemic Substrate reaction_vessel Reaction Vessel racemic_substrate->reaction_vessel solvent Organic Solvent solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel stirring Stirring & Temperature Control reaction_vessel->stirring monitoring Reaction Monitoring (HPLC/GC) stirring->monitoring filtration Filtration (Enzyme Removal) monitoring->filtration ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_substrate Enantioenriched Substrate chromatography->enantioenriched_substrate enantioenriched_product Enantioenriched Product chromatography->enantioenriched_product

Caption: General workflow for an enzymatic kinetic resolution experiment.

G Figure 2: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification. E Free Enzyme (Lipase) E_VA Enzyme-Vinyl Acetate Complex E->E_VA + Vinyl Acetate E_Ac Acyl-Enzyme Intermediate E_VA->E_Ac - Vinyl Alcohol E_Ac_ROH Acyl-Enzyme-Alcohol Complex E_Ac->E_Ac_ROH + Alcohol E_RAc Enzyme-Ester Complex E_Ac_ROH->E_RAc - Free Enzyme E_RAc->E - Ester Product VA Vinyl Acetate VOH Vinyl Alcohol Acetaldehyde Acetaldehyde VOH->Acetaldehyde Tautomerization ROH Racemic Alcohol RAc Ester Product

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Concluding Remarks

Enzymatic kinetic resolution using vinyl acetate as an acyl donor is a robust and efficient method for the preparation of enantiomerically pure alcohols and amines. The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity and conversion. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of biocatalysis and chiral synthesis. Further optimization of the reaction parameters may be necessary for specific substrates to achieve the desired results.

References

The Untapped Potential of Vinyl Phenylacetate in Biocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl phenylacetate stands as a promising, yet underexplored, acyl donor in the field of biocatalysis. While its structural analog, vinyl acetate, has been extensively utilized for enzymatic kinetic resolutions and the synthesis of chiral compounds, the application of vinyl phenylacetate remains a niche area with significant potential. The irreversible nature of the transesterification reaction, driven by the tautomerization of the leaving vinyl alcohol to acetaldehyde, makes vinyl esters superior acyl donors for achieving high conversions and enantioselectivities.[1] This document aims to provide a comprehensive overview of the principles of using vinyl esters as acyl donors in biocatalysis, drawing parallels from the well-established use of vinyl acetate to extrapolate potential applications and protocols for vinyl phenylacetate.

The primary application of vinyl esters in biocatalysis lies in the enzymatic kinetic resolution of racemic alcohols and amines to produce enantiomerically pure compounds, which are crucial building blocks in the pharmaceutical industry.[2][3][4][5][6] Lipases, particularly from Candida antarctica (CAL-B), are the most commonly employed biocatalysts for these transformations due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[7][8][9][10]

Principles of Biocatalytic Acylation with Vinyl Esters

The enzymatic acylation with a vinyl ester is a transesterification reaction where an enzyme, typically a lipase, catalyzes the transfer of the acyl group from the vinyl ester to a nucleophile, such as an alcohol or an amine. The key to the success of this reaction is its irreversibility. The immediate tautomerization of the liberated vinyl alcohol to acetaldehyde shifts the reaction equilibrium towards the product side, resulting in high yields.[1]

In a kinetic resolution of a racemic mixture, the enzyme selectively acylates one enantiomer at a much higher rate than the other. This results in a mixture of the acylated product and the unreacted, enantiomerically enriched substrate, which can then be separated.

Potential Applications of Vinyl Phenylacetate

Drawing parallels from the extensive research on vinyl acetate, vinyl phenylacetate could be a valuable acyl donor in the following areas:

  • Kinetic Resolution of Racemic Alcohols and Amines: The phenylacetyl group can be a useful protecting group or a precursor for further synthetic transformations. The enzymatic introduction of this group onto a chiral molecule offers a green and efficient method for obtaining enantiopure compounds.

  • Synthesis of Chiral Intermediates for Pharmaceuticals: Many active pharmaceutical ingredients (APIs) contain chiral alcohol or amine moieties.[2][3][4][5][6] Vinyl phenylacetate could be employed in the synthesis of key chiral intermediates for various drugs.

  • Regioselective Acylation of Polyols: Lipases can exhibit high regioselectivity, allowing for the specific acylation of one hydroxyl group in a polyol. Vinyl phenylacetate could be used to introduce a phenylacetyl group at a specific position in a sugar or other polyhydroxy compounds.

  • Synthesis of Flavor and Fragrance Compounds: Phenylacetic acid and its esters are known for their characteristic honey-like and floral scents. Enzymatic synthesis using vinyl phenylacetate could provide an environmentally friendly route to these compounds.

Data Presentation

While specific quantitative data for biocatalytic reactions using vinyl phenylacetate is scarce in the reviewed literature, the following tables present typical data obtained from enzymatic kinetic resolutions using vinyl acetate as the acyl donor. These tables can serve as a benchmark for designing experiments with vinyl phenylacetate.

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol with Vinyl Acetate

Lipase SourceSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantioselectivity (E)
Candida antarctica Lipase B (CAL-B)Hexane40441>9995>200
Candida antarctica Lipase B (CAL-B)Protic Ionic Liquid402450>9999>200
Acylase IHexaneRoom Temp168-52--

(Data extrapolated from multiple sources for illustrative purposes)[8][9][11]

Table 2: Lipase-Catalyzed Kinetic Resolution of Amines with Vinyl Acetate

SubstrateLipaseSolventAcyl DonorTime (h)Conversion (%)ee (%)E-value
Racemic 1-phenylethylamineNovozym 435TolueneVinyl acetate2443.397.9>200
Racemic 1-(1-naphthyl)ethylamineNovozym 435TolueneVinyl acetate2447.298.8>200

(Data extrapolated from a study on kinetic resolution of racemic amines)[12]

Experimental Protocols

The following are generalized experimental protocols for lipase-catalyzed acylation reactions using a vinyl ester as the acyl donor. These can be adapted for use with vinyl phenylacetate.

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic Alcohol
  • Materials:

    • Racemic alcohol (e.g., 1-phenylethanol)

    • Vinyl phenylacetate (as acyl donor)

    • Immobilized Lipase B from Candida antarctica (Novozym 435)

    • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

    • Molecular sieves (3Å or 4Å, activated)

  • Procedure:

    • To a dried flask containing a magnetic stir bar, add the racemic alcohol (1 equivalent).

    • Add the anhydrous organic solvent to dissolve the alcohol.

    • Add molecular sieves to ensure anhydrous conditions.

    • Add vinyl phenylacetate (typically 1.5 to 3 equivalents).

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

    • Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC.

    • Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography.

    • Determine the enantiomeric excess of the separated product and unreacted substrate by chiral HPLC or GC.

Protocol 2: General Procedure for Enzymatic Acylation of an Amine
  • Materials:

    • Racemic amine

    • Vinyl phenylacetate

    • Immobilized Lipase B from Candida antarctica (Novozym 435)

    • Anhydrous, non-polar organic solvent (e.g., toluene)

  • Procedure:

    • Dissolve the racemic amine (1 equivalent) and vinyl phenylacetate (1.5-3 equivalents) in the anhydrous organic solvent in a sealed vial.

    • Add the immobilized lipase.

    • Shake the mixture at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction by TLC and/or GC.

    • After achieving approximately 50% conversion, filter off the enzyme.

    • Evaporate the solvent under reduced pressure.

    • Separate the resulting N-acylated amine and the unreacted amine by an appropriate method (e.g., extraction or column chromatography).

    • Determine the enantiomeric excess of the product and the unreacted starting material using chiral HPLC or GC.

Mandatory Visualizations

Enzymatic_Kinetic_Resolution cluster_reactants Reactants cluster_enzyme Biocatalyst cluster_products Products Racemic_Substrate Racemic Substrate (R/S-Alcohol or Amine) Lipase Lipase (e.g., CAL-B) Racemic_Substrate->Lipase Enantioselective binding Acyl_Donor Vinyl Phenylacetate Acyl_Donor->Lipase Acylated_Product (R)-Acylated Product Lipase->Acylated_Product Acylation of one enantiomer Unreacted_Substrate (S)-Unreacted Substrate Lipase->Unreacted_Substrate Release of unreacted enantiomer Byproduct Acetaldehyde Lipase->Byproduct Release of vinyl alcohol (tautomerizes)

Caption: Workflow for the enzymatic kinetic resolution of a racemic substrate using vinyl phenylacetate as an acyl donor.

Experimental_Workflow start Start reactants 1. Mix Racemic Substrate, Vinyl Phenylacetate, Solvent, & Molecular Sieves start->reactants add_enzyme 2. Add Immobilized Lipase reactants->add_enzyme reaction 3. Incubate with Stirring (Controlled Temperature) add_enzyme->reaction monitoring 4. Monitor Reaction Progress (Chiral HPLC/GC) reaction->monitoring monitoring->reaction Continue stop_reaction 5. Stop Reaction at ~50% Conversion (Filter Enzyme) monitoring->stop_reaction ~50% Conversion separation 6. Separate Product and Unreacted Substrate (Column Chromatography) stop_reaction->separation analysis 7. Analyze Enantiomeric Excess (Chiral HPLC/GC) separation->analysis end End analysis->end

Caption: A generalized experimental workflow for lipase-catalyzed kinetic resolution.

Conclusion and Future Outlook

While direct experimental data on the use of vinyl phenylacetate as an acyl donor in biocatalysis is limited in the current scientific literature, the principles established with vinyl acetate provide a strong foundation for its potential applications. The protocols and data presented herein offer a starting point for researchers to explore the utility of vinyl phenylacetate in the synthesis of chiral alcohols, amines, and other valuable compounds. Further research is warranted to elucidate the substrate scope, optimal reaction conditions, and quantitative performance of vinyl phenylacetate with various lipases and other hydrolases. Such studies will undoubtedly expand the biocatalytic toolbox and pave the way for novel and sustainable synthetic routes in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: Lipase-Catalyzed Transesterification with Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lipase-catalyzed transesterification with vinyl phenyl acetate. This biocatalytic method is a powerful tool for the enantioselective acylation of alcohols and amines, yielding chiral esters and amides that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The use of this compound as an acyl donor offers an alternative to the more common vinyl acetate, particularly when a bulkier acyl group is desired in the final product.

Introduction

Lipases are versatile enzymes that can function in non-aqueous environments, catalyzing esterification and transesterification reactions with high regio- and enantioselectivity. The transesterification of a chiral alcohol with an acyl donor, such as this compound, is a widely used method for kinetic resolution. In this process, one enantiomer of the alcohol is preferentially acylated by the lipase, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer. The irreversibility of the reaction when using vinyl esters, due to the tautomerization of the resulting vinyl alcohol to acetaldehyde, drives the reaction forward and often leads to high conversions and enantiomeric excess.

The general reaction scheme for the lipase-catalyzed kinetic resolution of a racemic alcohol with this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products racemic_alcohol Racemic Alcohol (R/S)-R-OH lipase Lipase (e.g., Candida antarctica Lipase B) racemic_alcohol->lipase + vinyl_phenyl_acetate This compound vinyl_phenyl_acetate->lipase + ester (R)-Phenylacetylated Alcohol (assuming R-enantiomer is faster reacting) unreacted_alcohol (S)-Alcohol (enantiomerically enriched) acetaldehyde Acetaldehyde lipase->ester lipase->unreacted_alcohol lipase->acetaldehyde

Caption: General scheme of lipase-catalyzed kinetic resolution.

Key Applications in Drug Development

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. Lipase-catalyzed transesterification with this compound can be applied to:

  • Kinetic resolution of chiral alcohols and amines: This is the primary application, leading to the production of enantiomerically pure or enriched building blocks for the synthesis of complex active pharmaceutical ingredients (APIs).

  • Regioselective acylation: Lipases can selectively acylate one hydroxyl group in a polyol, a crucial step in the synthesis of many natural products and their analogues.

  • Synthesis of prodrugs: The introduction of a phenylacetyl group can be used to modify the physicochemical properties of a drug, such as its solubility or bioavailability, creating a prodrug that is metabolized in vivo to the active form.

Experimental Protocols

The following protocols are generalized procedures for the lipase-catalyzed transesterification of a model secondary alcohol, 1-phenylethanol, with this compound. These protocols can be adapted for other substrates with appropriate optimization of reaction conditions.

Protocol 1: Screening of Lipases for Enantioselective Acylation

Objective: To identify the most effective lipase for the kinetic resolution of (±)-1-phenylethanol with this compound.

Materials:

  • (±)-1-Phenylethanol

  • This compound

  • A selection of lipases (e.g., Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), Candida rugosa lipase (CRL))

  • Anhydrous solvent (e.g., hexane, toluene, or tert-butyl methyl ether (MTBE))

  • Molecular sieves (4 Å), activated

  • Reaction vials

  • Orbital shaker or magnetic stirrer

  • Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • To a series of reaction vials, add 10 mg of each lipase.

  • To each vial, add 1 mL of anhydrous solvent and a small amount of activated molecular sieves.

  • Add (±)-1-phenylethanol to each vial to a final concentration of 100 mM.

  • Add this compound to each vial to a final concentration of 200 mM (2 equivalents).

  • Seal the vials and place them in an orbital shaker at 200 rpm and a constant temperature (e.g., 40 °C).

  • Take aliquots at regular intervals (e.g., 1, 3, 6, 12, and 24 hours) and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol (ees) and the formed ester (eep).

  • Calculate the enantiomeric ratio (E) using the following formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)], where c is the conversion.

Protocol 2: Preparative Scale Kinetic Resolution of (±)-1-Phenylethanol

Objective: To perform a larger-scale kinetic resolution to isolate the enantiomerically enriched alcohol and ester.

Materials:

  • (±)-1-Phenylethanol (e.g., 1 g)

  • This compound (2 equivalents)

  • The optimal lipase identified in Protocol 1 (e.g., Novozym 435, 100 mg)

  • Anhydrous solvent (e.g., 20 mL of hexane)

  • Molecular sieves (4 Å), activated

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask, add (±)-1-phenylethanol, anhydrous solvent, and activated molecular sieves.

  • Add the immobilized lipase (e.g., Novozym 435).

  • Add this compound and stir the mixture at a constant temperature (e.g., 40 °C).

  • Monitor the reaction by chiral GC or HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the formed ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified alcohol and ester and determine their enantiomeric excess.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the screening of lipases and the optimization of reaction conditions.

Table 1: Screening of Different Lipases for the Kinetic Resolution of (±)-1-Phenylethanol with this compound

Lipase SourceSolventTime (h)Conversion (%)ees (%)eep (%)E-value
Candida antarctica BHexane648>9995>200
Pseudomonas cepaciaHexane1245928850
Candida rugosaHexane2430655515
Candida antarctica BToluene650>9996>200

Table 2: Effect of Temperature on the Kinetic Resolution of (±)-1-Phenylethanol with Candida antarctica Lipase B and this compound

Temperature (°C)Time to ~50% Conv. (h)ees (%)eep (%)E-value
3010>9997>200
406>9996>200
5049894180
602.59590120

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis and Products A Mix Racemic Alcohol, This compound, Solvent, and Molecular Sieves B Add Lipase (e.g., Novozym 435) A->B 1. C Incubate with Stirring at Controlled Temperature D Monitor Reaction Progress (Chiral GC/HPLC) C->D 2. E Filter to Remove Lipase F Solvent Evaporation E->F 3. G Column Chromatography F->G 4. H Characterize Products (NMR, MS) G->H I Determine Enantiomeric Excess (Chiral GC/HPLC) G->I J Enantiomerically Enriched (S)-Alcohol G->J K Enantiomerically Enriched (R)-Phenylacetylated Ester G->K

Caption: Experimental workflow for kinetic resolution.

Signaling Pathway: Ping-Pong Bi-Bi Mechanism

The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate.

PingPong cluster_reactants Substrates cluster_products Products E E EA E-Ac E->EA - P1 EAP E-Ac-Nu EA->EAP + Nu EAP->E - P2 Ac This compound Ac->E + Nu Alcohol P1 Vinyl Alcohol (tautomerizes to Acetaldehyde) P2 Phenylacetylated Alcohol

Caption: Ping-Pong Bi-Bi kinetic mechanism.

Application Notes and Protocols for Emulsion Polymerization of Vinyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely used technique for the production of a variety of polymers. This method involves the polymerization of a monomer in an emulsion, typically consisting of the monomer, water, a surfactant, and an initiator. The resulting product is a stable dispersion of polymer particles in water, often referred to as a latex. Polyvinyl acetate (PVAc) is a prominent polymer synthesized via this method and finds extensive applications in adhesives, coatings, and binders.[1][2][3] This document provides a detailed protocol for the emulsion polymerization of vinyl acetate.

The process of free-radical emulsion polymerization generally consists of three key stages: initiation, propagation, and termination. The reaction is initiated by a water-soluble initiator that generates free radicals. These radicals then react with monomer molecules in the aqueous phase to form oligoradicals. The propagation of the polymer chains primarily occurs within the monomer-swollen surfactant micelles, leading to the formation of polymer particles.

Quantitative Data Summary

The following table summarizes typical quantitative data for the emulsion polymerization of vinyl acetate, synthesized from various sources. Please note that these values can be adjusted based on the desired final properties of the polymer.

ParameterValueNotes
Reactants
Vinyl Acetate (Monomer)80 - 120 parts by weightThe primary monomer for the polymerization.
Water (Deionized)100 - 150 parts by weightThe continuous phase of the emulsion.
Surfactant/Emulsifier1 - 5 parts by weightAnionic surfactants like sodium lauryl sulfate are commonly used to stabilize the monomer droplets and polymer particles.[4]
Protective Colloid1 - 5 parts by weightPolyvinyl alcohol is often used as a stabilizer.[5]
Initiator0.1 - 1.0 parts by weightWater-soluble initiators like ammonium persulfate or potassium persulfate are typically used.[4][5]
Buffer0.1 - 0.5 parts by weightA buffer, such as sodium bicarbonate, is used to maintain a neutral pH to prevent the hydrolysis of vinyl acetate.
Reaction Conditions
Reaction Temperature60 - 85 °CThe temperature is crucial for the decomposition of the initiator and the rate of polymerization.[5]
Reaction Time3 - 6 hoursThe duration of the polymerization process.
Stirring Speed200 - 400 rpmAdequate agitation is necessary to maintain a stable emulsion.
Product Properties
Solid Content45 - 55 %The percentage of polymer in the final latex.
pH4.0 - 6.0The final pH of the polymer emulsion.
Viscosity1000 - 5000 cPThe viscosity of the resulting latex can vary depending on the specific formulation and polymerization conditions.
Particle Size100 - 1000 nmThe average diameter of the polymer particles in the emulsion.

Experimental Protocol

This protocol outlines a typical procedure for the emulsion polymerization of vinyl acetate in a laboratory setting.

Materials:

  • Vinyl acetate (inhibitor removed)

  • Deionized water

  • Sodium lauryl sulfate (surfactant)

  • Polyvinyl alcohol (protective colloid)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.

Procedure:

  • Reactor Setup:

    • Assemble the reaction vessel and ensure all connections are secure.

    • Begin purging the vessel with nitrogen gas to create an inert atmosphere. This is important to prevent oxygen inhibition of the radical polymerization.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the sodium lauryl sulfate, polyvinyl alcohol, and sodium bicarbonate in deionized water with gentle stirring until a clear solution is obtained.

    • Transfer this aqueous solution to the reaction vessel.

  • Initiation of Polymerization:

    • Begin stirring the aqueous phase in the reactor at a moderate speed (e.g., 300 rpm) and start heating the vessel to the desired reaction temperature (e.g., 75 °C).

    • Once the temperature has stabilized, add the potassium persulfate initiator to the reactor.

  • Monomer Addition:

    • Slowly and continuously feed the vinyl acetate monomer into the reactor over a period of 2-3 hours using a dropping funnel or a syringe pump. Maintain a constant temperature and stirring speed throughout the addition.

  • Reaction Completion:

    • After the monomer addition is complete, continue to maintain the reaction at the set temperature for an additional 1-2 hours to ensure maximum monomer conversion.

  • Cooling and Characterization:

    • After the reaction period, turn off the heating and allow the reactor to cool down to room temperature while maintaining gentle stirring.

    • The resulting product is a milky-white latex of polyvinyl acetate.

    • Characterize the final product for its solid content, pH, viscosity, and particle size.

Experimental Workflow

The following diagram illustrates the key steps in the emulsion polymerization of vinyl acetate.

EmulsionPolymerizationWorkflow A Reactor Setup (Inert Atmosphere) B Prepare Aqueous Phase (Water, Surfactant, Stabilizer, Buffer) A->B C Charge Reactor with Aqueous Phase B->C D Heat to Reaction Temperature C->D E Add Initiator D->E F Monomer Feed (Vinyl Acetate) E->F G Polymerization F->G H Cooling G->H I Characterization (Solid Content, pH, Viscosity, etc.) H->I

Caption: Workflow for the emulsion polymerization of vinyl acetate.

References

Synthesis of Functional Polymers with Vinyl Phenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functional polymers derived from vinyl acetate, with a focus on creating functionalities analogous to those that would be provided by vinyl phenyl acetate. Given the limited direct literature on the homopolymerization of this compound, this guide will focus on two primary strategies: the copolymerization of vinyl acetate with styrene (a phenyl-containing monomer) and the post-polymerization functionalization of poly(vinyl acetate) (PVAc) to introduce phenyl acetate or related functionalities.

These methods offer versatile routes to produce polymers with tailored properties for a range of applications, including drug delivery, biomaterials, and advanced coatings. The protocols described herein focus on controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which allow for precise control over polymer architecture, molecular weight, and dispersity.

Introduction to Functional Polymers from Vinyl Acetate

Poly(vinyl acetate) is a versatile polymer precursor that can be readily modified to introduce a wide range of functionalities. Its hydrolysis to poly(vinyl alcohol) (PVA) provides a hydrophilic backbone with reactive hydroxyl groups, which can be further functionalized. For applications requiring aromatic functionalities, such as those that could be imparted by a "this compound" monomer, copolymerization and post-polymerization modification are effective strategies.

This document will detail protocols for:

  • RAFT Copolymerization of Vinyl Acetate and Styrene: To create well-defined copolymers with tunable phenyl content.

  • ATRP of Vinyl Acetate: To produce PVAc with controlled molecular weight and narrow molecular weight distribution, suitable for subsequent functionalization.

  • Post-Polymerization Modification: A general protocol for the hydrolysis of PVAc to PVA, which can then be functionalized with phenyl-containing groups.

  • Biomedical Application Example: Use of PVA-based nanoparticles in drug delivery.

Experimental Protocols

RAFT Copolymerization of Vinyl Acetate and Styrene

This protocol describes the synthesis of a random copolymer of vinyl acetate and styrene using RAFT polymerization.

Materials:

  • Vinyl acetate (VAc), freshly distilled

  • Styrene (St), freshly distilled

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (or other suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent (e.g., CPDTC) and AIBN in anhydrous 1,4-dioxane.

  • Add the desired molar ratio of vinyl acetate and styrene to the flask.

  • Seal the flask with a rubber septum and deoxygenate the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the polymerization by taking samples periodically to determine monomer conversion via ¹H NMR or gravimetry.

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the copolymer for its composition (¹H NMR), molecular weight, and polydispersity (Gel Permeation Chromatography - GPC).

Experimental Workflow for RAFT Copolymerization:

RAFT_Copolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization reagents 1. Mix VAc, Styrene, RAFT agent, AIBN in dioxane degas 2. Freeze-Pump-Thaw Cycles (3x) reagents->degas N2 3. Backfill with N2/Ar degas->N2 polymerize 4. Heat and Stir (e.g., 60-80 °C) N2->polymerize monitor 5. Monitor Conversion (NMR/Gravimetry) polymerize->monitor quench 6. Quench Reaction (Cool & Expose to Air) monitor->quench precipitate 7. Precipitate in Non-solvent quench->precipitate dry 8. Filter & Dry precipitate->dry characterize 9. Characterize (NMR, GPC) dry->characterize

Caption: Workflow for RAFT copolymerization of vinyl acetate and styrene.

ATRP of Vinyl Acetate

This protocol outlines the synthesis of poly(vinyl acetate) using a copper-mediated ATRP.

Materials:

  • Vinyl acetate (VAc), freshly distilled

  • Ethyl α-bromoisobutyrate (EBiB) (or other suitable initiator)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (or other suitable ligand)

  • Anhydrous toluene

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

Procedure:

  • Add CuBr to a Schlenk flask and seal with a rubber septum. Deoxygenate the flask with several vacuum/nitrogen cycles.

  • In a separate flask, prepare a solution of vinyl acetate, EBiB, and PMDETA in anhydrous toluene. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing CuBr via a cannula under a positive nitrogen pressure.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Monitor the reaction progress by taking samples at regular intervals for conversion analysis.

  • To stop the polymerization, cool the reaction mixture and open the flask to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

  • Characterize the polymer for molecular weight and polydispersity using GPC.

Experimental Workflow for ATRP of Vinyl Acetate:

ATRP_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization cu_prep 1. Deoxygenate CuBr in Schlenk flask transfer 3. Transfer solution to CuBr flask cu_prep->transfer sol_prep 2. Deoxygenate VAc, Initiator, Ligand solution sol_prep->transfer polymerize 4. Heat and Stir (e.g., 60-90 °C) transfer->polymerize monitor 5. Monitor Conversion polymerize->monitor quench 6. Quench Reaction (Cool & Expose to Air) monitor->quench purify 7. Remove Copper Catalyst (Alumina column) quench->purify precipitate 8. Precipitate, Filter & Dry purify->precipitate characterize 9. Characterize (GPC) precipitate->characterize

Caption: Workflow for ATRP of vinyl acetate.

Post-Polymerization Modification: Hydrolysis of PVAc to PVA

This protocol describes the conversion of poly(vinyl acetate) to poly(vinyl alcohol) via base-catalyzed methanolysis.

Materials:

  • Poly(vinyl acetate) (PVAc)

  • Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Acetone (cold)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the PVAc in THF in a round-bottom flask.

  • In a separate container, prepare a solution of KOH in methanol.

  • Add the methanolic KOH solution dropwise to the stirred PVAc solution at room temperature.

  • Continue stirring the mixture for several hours (e.g., 2-48 hours, depending on the desired degree of hydrolysis). A precipitate of PVA will form.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in distilled water and precipitate the PVA by adding the solution to cold acetone.

  • Collect the PVA by filtration, wash with acetone, and dry under vacuum.

  • The resulting PVA can be functionalized through its hydroxyl groups with phenyl-containing molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the polymerization of vinyl acetate using controlled radical polymerization techniques.

Table 1: RAFT Polymerization of Vinyl Acetate

RAFT Agent[Monomer]:[RAFT]:[Initiator]Temp (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDIReference
Xanthate100:1:0.1606858,5001.25
CPDTC200:1:0.27089218,0001.18
Xanthate33:1:variable50variablevariableoligomersvariable

Table 2: ATRP of Vinyl Acetate

Initiator[Monomer]:[Initiator]:[Cu(I)]:[Ligand]Temp (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDIReference
EBiB100:1:1:2805787,5001.35
CCl₄/Fe(OAc)₂variablevariablevariablevariable3,6001.81
Macroinitiatorvariable90variablevariable91,6001.80

Application in Drug Delivery: PVA-based Nanoparticles

Functionalized PVA is extensively used in biomedical applications, particularly in drug delivery systems. PVA nanoparticles can be formulated to encapsulate therapeutic agents and can be surface-modified with targeting ligands to enhance delivery to specific cells or tissues.

Signaling Pathway Example: Targeted Delivery to Cancer Cells

PVA nanoparticles can be functionalized with ligands such as folic acid to target cancer cells that overexpress the folate receptor. Upon internalization via receptor-mediated endocytosis, the nanoparticle releases its drug cargo, which can then interfere with cancer cell signaling pathways, for example, by inducing apoptosis.

Drug_Delivery_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space receptor Folate Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release drug Drug release->drug nucleus Nucleus drug->nucleus apoptosis Apoptosis nucleus->apoptosis nanoparticle Folate-Functionalized PVA Nanoparticle (with Drug) nanoparticle->receptor Binding

Caption: Targeted drug delivery to a cancer cell using a functionalized PVA nanoparticle.

Conclusion

The synthesis of functional polymers based on vinyl acetate provides a versatile platform for the development of advanced materials. Through controlled radical polymerization techniques like RAFT and ATRP, it is possible to produce well-defined polymers and copolymers. Subsequent post-polymerization modifications, such as the hydrolysis of PVAc to PVA, open up a vast chemical space for the introduction of various functional groups, including those containing phenyl rings, to mimic the properties of "poly(this compound)". These functional polymers have significant potential in various high-value applications, particularly in the field of drug delivery, where their biocompatibility and tunable properties can be leveraged to create sophisticated therapeutic systems.

Application Notes and Protocols: Use of Phenyl-Containing Vinyl Copolymers in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Vinyl Phenyl Acetate: Comprehensive searches for "this compound" in copolymerization applications did not yield significant results, suggesting it is not a commonly utilized monomer for this purpose. This document will focus on a well-documented alternative for incorporating phenyl groups into a polyvinyl acetate backbone: the copolymerization of vinyl acetate (VAc) with N-phenylmaleimide (NPMI). This system offers valuable insights into how a phenyl-containing comonomer influences the properties and potential applications of vinyl acetate-based copolymers, particularly for researchers, scientists, and drug development professionals.

Introduction to Poly(Vinyl Acetate-co-N-Phenylmaleimide) Copolymers

N-phenylmaleimide (NPMI) is a monomer known for imparting remarkable thermal resistance to polymers due to its rigid five-membered ring and N-aryl substituted structure.[1][2] Copolymerizing NPMI with vinyl acetate (VAc), a widely used and biocompatible monomer, can significantly enhance the thermal properties of the resulting copolymer.[3] This makes poly(vinyl acetate-co-N-phenylmaleimide) (PVAc/NPMI) and its derivatives, such as polyvinyl alcohol/N-phenylmaleimide (PVA/NPMI) obtained through alcoholysis, attractive materials for applications requiring improved heat resistance.[1]

However, the copolymerization of VAc and NPMI presents a significant challenge due to the large difference in their reactivity ratios, with NPMI being much more reactive than VAc.[1][2] This disparity can lead to non-uniform copolymer compositions. A "starvation feeding" method is often employed to overcome this, where the more reactive monomer (NPMI) is slowly fed into the reaction mixture to ensure a more homogeneous incorporation into the polymer chain.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the copolymerization of vinyl acetate with phenyl-containing monomers.

Table 1: Reactivity Ratios of Vinyl Acetate (M1) and N-Phenylmaleimide (M2)

Solventr₁ (VAc)r₂ (NPMI)Reference
Methanol0.00186.12[1][2]
Benzene0.001.269[4]
1,4-Dioxane0.0550.198[4]

Table 2: Thermal Properties of PVAc/NPMI and PVA/NPMI Copolymers

CopolymerNPMI Content (mol%)Glass Transition Temperature (Tg) (°C)NotesReference
PVAc0-Reference pure polymer.[2]
PVAc/NPMI4Increased by ~10 °C compared to pure PVAcDemonstrates the effect of NPMI incorporation on thermal stability.[2][3]
PVA0-Reference pure polymer post-alcoholysis.[2]
PVA/NPMI-Higher than pure PVAThe corresponding hydrolyzed copolymer also shows improved Tg.[2]

Experimental Protocols

Materials
  • Vinyl acetate (VAc): Used as received or distilled before use.

  • N-phenylmaleimide (NPMI): Recrystallized from ethyl acetate.[1]

  • 2,2'-Azobisisobutyronitrile (AIBN): Recrystallized from methanol.[1]

  • Methanol: Used as received.[1]

  • Toluene: Used as received.[5]

  • Sodium Hydroxide (NaOH): For subsequent alcoholysis.[1]

  • Methanol: For precipitation.[5]

Protocol for Solution Copolymerization of VAc and NPMI (Starvation Feeding Method)

This protocol is adapted from methodologies described for overcoming large differences in monomer reactivity.[1][3]

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: The flask is charged with a specific amount of vinyl acetate and methanol as the solvent.

  • Initiator Addition: A calculated amount of AIBN initiator is added to the flask.

  • Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Reaction Temperature: The reaction mixture is heated to 60-70°C with constant stirring.

  • Monomer Feed: A solution of NPMI in methanol is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 3 hours. This "starvation feeding" ensures a low and constant concentration of the more reactive NPMI monomer, leading to a more uniform copolymer.[3]

  • Polymerization: After the complete addition of the NPMI solution, the reaction is allowed to proceed for a predetermined time (e.g., several hours) at the same temperature.

  • Precipitation and Purification: The reaction is terminated by cooling the flask in an ice bath. The copolymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[5] The precipitate is filtered, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization

The synthesized copolymers can be characterized using various analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the incorporation of both monomers and to determine the copolymer composition.[1][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both VAc and NPMI units in the copolymer.[1]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[6]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and evaluate the thermal properties of the copolymer.[1][3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the copolymer.[5][6]

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization Materials Monomers (VAc, NPMI) Initiator (AIBN) Solvent (Methanol) Reactor Reactor Setup (3-neck flask, condenser, N2 inlet) Materials->Reactor Polymerization Solution Polymerization (60-70°C, Starvation Feed) Reactor->Polymerization Precipitation Precipitation in Non-solvent (Methanol) Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Spectroscopy NMR & FTIR (Composition & Structure) Drying->Spectroscopy Chromatography GPC (Molecular Weight) Drying->Chromatography Thermal_Analysis DSC & TGA (Thermal Properties) Drying->Thermal_Analysis

References

Application Notes: Crosslinking of Vinyl Acetate Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the scope of this document: The available scientific literature extensively covers the crosslinking of vinyl acetate copolymers , such as poly(ethylene-co-vinyl acetate) (EVA), rather than copolymers derived from the specific monomer vinyl phenyl acetate . Therefore, these application notes and protocols will focus on the well-documented and widely applied field of crosslinking various vinyl acetate copolymers, which is of significant interest to researchers and drug development professionals.

Vinyl acetate-based polymers are highly versatile materials used in applications ranging from adhesives and coatings to advanced biomedical devices.[1] Crosslinking these copolymers introduces a three-dimensional network structure, which significantly enhances their thermal stability, mechanical properties, and solvent resistance.[2] These improved characteristics are crucial for applications in demanding environments, such as in controlled drug delivery systems, where the polymer matrix must maintain its integrity over extended periods.

Key Applications:

  • Controlled Drug Delivery: Crosslinked ethylene-vinyl acetate (EVA) copolymers are widely used as matrices for the sustained release of therapeutic agents.[3][4] The crosslinked network modulates the diffusion of drug molecules, allowing for precise control over release kinetics. EVA has been successfully employed in commercial transdermal patches for delivering drugs like nicotine and estradiol.[5] The vinyl acetate (VA) content is a key parameter, as higher VA content generally increases the drug release rate.[4]

  • Biomaterials and Tissue Engineering: The biocompatibility and ease of processing make crosslinked vinyl acetate copolymers suitable candidates for biomedical applications.[3] Thermoresponsive copolymers derived from poly(vinyl acetate) can be designed to exhibit lower critical solution temperature (LCST) behavior, making them useful for creating "smart" biomaterials that respond to physiological temperatures for applications in controlled drug delivery or cellular uptake.[6][7]

  • Industrial Adhesives and Encapsulants: Poly(vinyl acetate) is a primary component in common wood glues and other adhesives due to its excellent adhesion properties.[1] Crosslinking improves heat and water resistance, expanding their use in more demanding applications.[8] In the photovoltaic industry, crosslinked EVA films are used to encapsulate solar cells, providing mechanical support, electrical insulation, and protection from environmental factors.[2]

Crosslinking Mechanisms and Characterization

Several methods can be employed to crosslink vinyl acetate copolymers, each offering distinct advantages. The choice of method depends on the specific copolymer, the desired properties, and the intended application.

Common Crosslinking Methods:

  • Thermally-Induced Peroxide Crosslinking: This method involves using a peroxide initiator, such as dicumyl peroxide (DCP), which decomposes upon heating to generate free radicals. These radicals abstract hydrogen atoms from the polymer chains, leading to the formation of polymer radicals that combine to form crosslinks.[3]

  • Photoinitiated Crosslinking: UV irradiation in the presence of a photoinitiator (e.g., benzophenone) and a polyfunctional crosslinking agent (e.g., triallyl isocyanurate) can induce crosslinking.[3] This technique offers spatial and temporal control over the crosslinking process.

  • Transesterification Crosslinking: This process involves a transesterification reaction between the ester groups of the vinyl acetate units and a polyfunctional alcoholate in the presence of a catalyst at elevated temperatures (80°C to 280°C).[9][10] This method can be performed in the melt state without solvents.[10]

  • Copolymerization with Crosslinkable Monomers: Incorporating a monomer with a reactive functional group, such as N-methylolacrylamide (NMA), into the polymer backbone allows for self-crosslinking upon heating.[11]

Characterization Techniques:

The extent and effect of crosslinking are quantified using various analytical techniques.

  • Gel Content Determination: Measures the insoluble fraction of the polymer after solvent extraction, providing a direct measure of the degree of crosslinking.[2]

  • Dynamic Mechanical Analysis (DMA): Assesses the viscoelastic properties of the material. The formation of a crosslinked network is observed by a significant increase in the storage modulus (M') and the crossover point of the storage and loss moduli (M''), known as the gelation point.[2]

  • Differential Scanning Calorimetry (DSC): Used to measure thermal transitions. Crosslinking typically restricts polymer chain mobility, which can affect the glass transition temperature (Tg) and melting temperature (Tm).[2][3][12]

  • Spectroscopy (FTIR & NMR): Used to confirm the chemical structure of the copolymers and to study the crosslinking mechanism.[3][12][13]

Data Summary

Table 1: Effect of N-phenylmaleimide (NPMI) Comonomer on Thermal Properties of Vinyl Acetate (VAc) Copolymers

Copolymer System NPMI Content (mol%) Glass Transition Temp (Tg) of PVAc/NPMI Notes
PVAc/NPMI 0 - Pure PVAc reference
PVAc/NPMI 4 Increased by ~10 °C Introduction of NPMI improves thermal resistance.[13]

| PVA/NPMI | - | Higher than pure PVA | The corresponding hydrolyzed copolymer also shows enhanced Tg.[12] |

Table 2: Crosslinking Kinetics of EVA vs. Polyolefin Elastomer (POE) Encapsulants

Parameter EVA Encapsulant POE Encapsulant Unit
Activation Energy ~155 ~155 kJ/mol
Onset of Crosslinking 125 135 °C
Gelation Temperature (Tgel) 130 140 °C
Gelation Time (tgel) ~4 times faster than POE - -

Data sourced from a comparative study on UV-transparent encapsulants.[2]

Table 3: Effect of Vinyl Acetate (VA) Content on Drug Release from EVA Matrix

Drug VA Content in EVA Matrix (%) Effect on Release Rate
Acyclovir (ACY) 28, 32, 40 Increasing VA content significantly increased the drug release rate.[4]
Chlorhexidine Diacetate (CDA) 28, 32, 40 Increasing VA content significantly increased the drug release rate.[4]

The study concluded that the release rate of ACY is generally higher than that of CDA.[4]

Experimental Protocols & Visualizations

Workflow for Copolymer Synthesis, Crosslinking, and Characterization

G cluster_0 1. Synthesis cluster_1 2. Crosslinking cluster_2 3. Characterization a Select Monomers (e.g., Vinyl Acetate + Comonomer) b Choose Polymerization Method (e.g., Emulsion, Solution) a->b c Perform Polymerization b->c d Purify & Dry Copolymer c->d e Select Crosslinking Method (Thermal, Photo, etc.) d->e k Confirm Structure (FTIR, NMR) d->k f Prepare Sample (e.g., Film Casting with Initiator) e->f g Induce Crosslinking (Apply Heat/UV) f->g h Measure Gel Content (Soxhlet Extraction) g->h i Analyze Thermal Properties (DSC) g->i j Assess Mechanical Properties (DMA) g->j g->k G cluster_0 Input Parameters cluster_1 Intermediate Properties cluster_2 Final Material Properties comp Copolymer Composition (e.g., %VA in EVA) cryst Crystallinity comp->cryst polar Polarity comp->polar mw Molecular Weight mech Mechanical Properties (Modulus, Strength) mw->mech cross_method Crosslinking Method (Thermal, Photo, etc.) network Network Structure cross_method->network cross_density Crosslinking Density (Initiator/Agent Conc.) cross_density->network cryst->mech therm Thermal Stability (Tg, Tm) cryst->therm sol Solubility / Swelling cryst->sol polar->sol release Drug Release Rate polar->release network->mech network->therm network->sol sol->release

References

Application Notes and Protocols: Polyvinyl Acetate in Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following information pertains to Polyvinyl Acetate (PVAc) . The term "polyvinyl phenyl acetate" is not commonly associated with widespread coating applications in the provided search results, and it is presumed the user is inquiring about the extensively used Polyvinyl Acetate.

Application Notes

Polyvinyl acetate (PVAc) is a versatile and widely used thermoplastic polymer in the coatings industry, primarily in the form of a water-based emulsion.[1] Discovered in 1912 by Dr. Fritz Klatte in Germany, it has become a staple for various coating applications due to its cost-effectiveness, low toxicity, and good film-forming properties.[1]

Primary Applications in Coatings
  • Latex Paints: PVAc emulsions are a primary binder in water-based interior latex paints.[2][3] As a film-forming agent, the PVAc particles coalesce as water evaporates, creating a durable and continuous film.[1][2] These paints are known for being environmentally friendly due to the low use of organic solvents.[2][4]

  • Primers and Sealers: PVAc-based coatings are effective as primers for porous surfaces like drywall and wood.[2][5] Solvent-thinned PVAc solutions can be used as highly efficient primers and sealers due to their ability to penetrate and bind to the substrate.[6]

  • Architectural Coatings: Copolymers of vinyl acetate with monomers like butyl acrylate or methyl methacrylate are used in both interior and exterior architectural coatings.[5] These modifications enhance moisture resistance, alkali resistance, and overall durability, making them suitable for masonry and wood substrates.[5]

  • Specialty Coatings: PVAc is utilized in specialized applications such as sound-damping foils for the automotive and aerospace industries due to its viscoelastic properties.[2][6] Its derivatives, like polyvinyl acetate phthalate (PVAP), are used in the pharmaceutical industry for the enteric coating of tablets.[2][7]

Key Properties for Coating Applications
  • Film Formation: PVAc emulsions form a clear, hard, and adherent film upon drying.[1][5] The minimum film forming temperature (MFT) is a critical property, which can be lowered by the addition of plasticizers to ensure proper film coalescence at lower temperatures.[8]

  • Adhesion: PVAc exhibits excellent adhesion to a wide range of porous substrates, including wood, paper, and textiles.[2][5]

  • Durability and Resistance: The resulting coatings have good weather resistance and can withstand exposure to grease, oil, and petroleum fuels.[1] They also possess high stability to light and are resistant to degradation from UV radiation.[9]

  • Safety and Environmental Impact: As a water-based system, PVAc emulsions have a significant advantage in being non-flammable and low in volatile organic compounds (VOCs). The polymer itself is non-toxic and odorless.[2][9]

Data Presentation

Physical and Chemical Properties of Polyvinyl Acetate
PropertyValueSource(s)
Chemical Formula [-CH₂CH(OOCCH₃)-]n[1]
CAS Number 9003-20-7[1]
Appearance Colorless, transparent thermoplastic[9]
Density 1.17 - 1.20 g/cm³[1]
Glass Transition Temp. (Tg) 30 - 45 °C (Varies with molecular weight)[1][3]
Refractive Index 1.46 - 1.47[1]
Solubility Soluble in benzene, acetone, methanol, ethyl acetate[1][10]
Insolubility Insoluble in water, oils, turpentine, diethyl ether[1]
Typical Formulation of a PVAc-Based Latex Paint
ComponentExample Compound(s)FunctionSource(s)
Binder Polyvinyl Acetate EmulsionForms the paint film, binds pigments[2][5]
Solvent WaterDisperses components, evaporates during drying[3]
Pigment Titanium Dioxide, Calcium CarbonateProvides color, opacity, and bulk[3]
Plasticizer Dibutyl Phthalate (DBP), Triethyl CitrateIncreases flexibility, lowers MFT[8][11]
Surfactant/Dispersant Polyphosphates, PolyacrylatesStabilizes emulsion, disperses pigments[3][12]
Thickener Cellulose derivativesControls viscosity and rheology[3]
Biocide/Fungicide VariousPrevents microbial growth in the can and on the film[3]

Experimental Protocols

Protocol for Synthesis of PVAc Emulsion via Free-Radical Polymerization

This protocol describes a general method for synthesizing a polyvinyl acetate emulsion.

Materials and Equipment:

  • Vinyl acetate monomer

  • Deionized water

  • Emulsifier/Surfactant (e.g., OP-10, Polyvinyl alcohol)

  • Initiator (e.g., Ammonium persulfate, Dibenzoyl peroxide)

  • Buffer (e.g., Sodium bicarbonate)

  • Reaction vessel with reflux condenser, stirrer, and dropping funnel

  • Constant temperature water bath

Procedure:

  • Preparation: In the reaction vessel, prepare an aqueous solution containing deionized water, a portion of the emulsifier, and the buffer.

  • Initiation: Heat the solution in the water bath to the reaction temperature (typically 60-80°C) with continuous stirring.[4][12]

  • Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of the vinyl acetate monomer with the remaining emulsifier and some deionized water.

  • Initial Charge: Add a small portion of the monomer emulsion and the initiator (dissolved in water) to the heated reaction vessel to start the polymerization.

  • Monomer Feed: Once the reaction begins (indicated by a slight temperature increase and change in appearance), slowly add the remaining monomer emulsion dropwise over a period of 2-3 hours. Maintain constant temperature and stirring.[4]

  • Completion: After the monomer addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cooling: Cool the resulting PVAc emulsion to room temperature. The final product should be a stable, milky-white latex.[4]

Protocol for Formulation of a PVAc-Based Coating

This protocol outlines the basic steps to formulate a simple water-based paint.

Materials and Equipment:

  • PVAc Emulsion (synthesized or commercial)

  • Pigment (e.g., Titanium Dioxide)

  • Plasticizer (if needed)

  • Thickener solution

  • Deionized water

  • High-speed disperser or mixer

Procedure:

  • Pigment Dispersion (Grind Stage):

    • To a mixing vessel, add deionized water, dispersants, and any biocides.

    • While mixing at low speed, slowly add the pigment (e.g., TiO₂) and any extenders.

    • Increase the mixing speed to high to properly disperse and deagglomerate the pigment particles. Mix until a smooth, uniform consistency is achieved.

  • Let-Down Stage:

    • Reduce the mixing speed.

    • Slowly add the PVAc emulsion (the binder) to the pigment dispersion.

    • Add other components such as plasticizers and coalescing agents.

  • Viscosity Adjustment:

    • While stirring at a low speed, add the thickener solution gradually until the desired viscosity is reached.

  • Finalization:

    • Make any final adjustments to pH or other properties.

    • Filter the final paint formulation to remove any undispersed particles or contaminants.

Visualization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_final Finalization Phase prep_reagents Prepare Aqueous Solution (Water, Emulsifier, Buffer) heat Heat Aqueous Solution in Reactor (60-80°C) prep_reagents->heat prep_monomer Prepare Monomer Emulsion (Vinyl Acetate, Emulsifier) feed Slowly Feed Monomer Emulsion (2-3h) prep_monomer->feed initiate Add Initiator & Small Monomer Charge heat->initiate initiate->feed Polymerization Starts complete Hold at Temp (1-2h) for Full Conversion feed->complete cool Cool Reactor to Room Temperature complete->cool product Final Product: PVAc Emulsion (Latex) cool->product

Caption: Workflow for the emulsion polymerization synthesis of PVAc.

G cluster_monomer cluster_process cluster_polymer Monomer Vinyl Acetate Process Free Radical Initiator Monomer->Process Polymer ... CH₂-CH CH₂-CH CH₂-CH ... Process->Polymer:f2 OOCCH3_1 O=C-CH₃ Polymer:f1->OOCCH3_1 | OOCCH3_2 O=C-CH₃ Polymer:f2->OOCCH3_2 | OOCCH3_3 O=C-CH₃ Polymer:f3->OOCCH3_3 |

Caption: Polymerization of vinyl acetate into polyvinyl acetate (PVAc).

References

Application Notes and Protocols for Biocatalytic Deracemization

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Biocatalytic Deracemization with Vinyl Acetate as an Acyl Donor

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application notes and protocols focus on the use of vinyl acetate as the acyl donor in biocatalytic deracemization. Extensive literature searches did not yield specific methods or data for "vinyl phenyl acetate" as a reagent in this context. However, vinyl acetate is a widely documented and highly effective acyl donor for the kinetic resolution of a broad range of substrates, including those with phenyl moieties. The principles and protocols detailed below are therefore highly relevant and can serve as a strong foundation for developing biocatalytic deracemization processes.

Introduction to Biocatalytic Deracemization

Biocatalytic deracemization is a powerful technique to obtain enantiomerically pure compounds, which are crucial for the pharmaceutical, agrochemical, and flavor industries. This process converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. A common and effective strategy involves a kinetic resolution (KR) catalyzed by an enzyme, often a lipase, coupled with an in-situ racemization of the slower-reacting enantiomer.

In the kinetic resolution step, one enantiomer of a racemic alcohol or amine is selectively acylated by an acyl donor, such as vinyl acetate, in the presence of a biocatalyst. This results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.

Data Presentation: Quantitative Analysis of Lipase-Catalyzed Kinetic Resolutions

The following tables summarize quantitative data from various studies on the kinetic resolution of racemic alcohols and amines using vinyl acetate as the acyl donor. These examples highlight the efficiency and versatility of this biocatalytic approach.

Table 1: Biocatalytic Kinetic Resolution of Racemic Alcohols with Vinyl Acetate

SubstrateBiocatalystSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference
1-PhenylethanolNovozym 435n-Hexane421.25~50>99 (R-acetate)>99 (S-alcohol)[1]
1-PhenylethanolCALBToluene602492 (DKR)85 (R-acetate)-[2]
Aryltrimethylsilyl Chiral AlcoholsVarious LipasesHexaneRT3-24up to 50>99 (R-acetate)>99 (S-alcohol)[3]
2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanolLipase PS-DDIPERT4849>99 (R-acetate)>99 (S-alcohol)[4]

Table 2: Biocatalytic Kinetic Resolution of Racemic Amines with Vinyl Acetate Analogues

SubstrateBiocatalystAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference
1-PhenylethylamineCaLB-MNPsIsopropyl 2-ethoxyacetateMTBE406Moderate to ExcellentHighHigh[5]
Heptan-2-amineCaLB-MNPsDiisopropyl malonateMTBE406Moderate to ExcellentHighHigh[5]

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol is a general guideline for the kinetic resolution of a secondary alcohol using an immobilized lipase and vinyl acetate.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)

  • Reaction vessel (e.g., sealed glass bioreactor or screw-capped vial)

  • Shaker or magnetic stirrer

  • Filtration setup

  • Rotary evaporator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • To a sealed reaction vessel, add the racemic alcohol (e.g., 40–400 mM) dissolved in the chosen anhydrous organic solvent.[1]

  • Add the immobilized lipase (e.g., 2–22 mg/mL).[1]

  • Add vinyl acetate as the acyl donor. A molar excess (e.g., 3-10 equivalents relative to the substrate) is typically used.[1]

  • Seal the vessel and place it in a shaker or on a magnetic stirrer at the desired temperature (e.g., 20–60 °C).[1]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining substrate and the product.

  • Once the desired conversion (typically around 50% for optimal e.e. of both substrate and product) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the acylated product and the unreacted alcohol, is then concentrated under reduced pressure.

  • The product and the remaining substrate can be separated by column chromatography.

Protocol for Dynamic Kinetic Resolution (DKR) of 1-Phenylethanol

This protocol combines the enzymatic kinetic resolution with a chemical racemization catalyst to achieve a higher yield of the desired enantiomer.

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Racemization catalyst (e.g., Niobium salts)[2]

  • Anhydrous toluene

  • Reaction vessel with a screw top cap

  • Thin cotton layers

  • Magnetic stirrer with heating

  • Analytical equipment (chiral GC)

Procedure:

  • In a 15 mL glass tube with a screw top cap, place the lipase (10 mg) and the niobium salt (50 mg), separated by thin cotton layers.[2]

  • Add a solution of racemic 1-phenylethanol (0.24 mmol, 30 mg) in toluene (6 mL).[2]

  • Add vinyl acetate (1 mmol, 86 mg).[2]

  • Close the tube and stir the reaction mixture at 700 rpm at 60 °C.[2]

  • Monitor the reaction by taking aliquots at specified time intervals.

  • Analyze the aliquots by chiral GC to determine conversion and enantiomeric excess.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in biocatalytic deracemization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Work-up & Analysis cluster_products Products Racemic_Substrate Racemic Substrate (Alcohol/Amine) Reaction_Vessel Reaction Vessel (Stirring, Controlled Temp.) Racemic_Substrate->Reaction_Vessel Vinyl_Acetate Vinyl Acetate (Acyl Donor) Vinyl_Acetate->Reaction_Vessel Solvent Anhydrous Organic Solvent Solvent->Reaction_Vessel Biocatalyst Immobilized Lipase (e.g., Novozym 435) Biocatalyst->Reaction_Vessel Filtration Filtration (Enzyme Recovery) Reaction_Vessel->Filtration Analysis Chiral GC/HPLC (e.e. & Conversion) Filtration->Analysis Separation Column Chromatography Filtration->Separation Enantioenriched_Substrate Enantioenriched Substrate Separation->Enantioenriched_Substrate Enantioenriched_Product Enantioenriched Product Separation->Enantioenriched_Product

Caption: Experimental workflow for biocatalytic kinetic resolution.

Deracemization_Mechanism Racemic_Mixture Racemic Mixture (R)-Substrate + (S)-Substrate R_Substrate (R)-Substrate Racemic_Mixture->R_Substrate S_Substrate (S)-Substrate Racemic_Mixture->S_Substrate Acylated_Product (R)-Product (Acylated) R_Substrate->Acylated_Product Lipase + Vinyl Acetate (Fast Reaction) Racemization_Catalyst Racemization Catalyst S_Substrate->Racemization_Catalyst Slow Reaction with Lipase Racemization_Catalyst->R_Substrate Racemization

References

Application Notes and Protocols for Controlled Radical Polymerization of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of vinyl phenyl acetate (VPA). The information is intended to guide researchers in synthesizing well-defined poly(this compound) (PVPA) with controlled molecular weight and narrow molecular weight distribution. The primary focus is on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as it is a versatile and effective method for vinyl esters. Information on Atom Transfer Radical Polymerization (ATRP) is also included as a viable alternative.

Introduction to Controlled Radical Polymerization of this compound

This compound is a vinyl ester monomer that, upon polymerization, yields poly(this compound), a polymer with potential applications in coatings, adhesives, and as a precursor to poly(vinyl alcohol) derivatives. Conventional free radical polymerization of VPA typically results in polymers with broad molecular weight distributions and limited architectural control. Controlled radical polymerization techniques offer a significant advantage by enabling the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block copolymers.

The primary challenge in the controlled polymerization of vinyl esters like VPA lies in the high reactivity of the propagating radical, which can lead to side reactions.[1][2] However, with the appropriate choice of CRP technique and careful control of reaction parameters, well-defined PVPA can be successfully synthesized.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of VPA

RAFT polymerization is a highly versatile CRP technique that is particularly well-suited for vinyl esters.[1] It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. For vinyl esters, xanthates and N-aryl dithiocarbamates are generally the most effective CTAs.[1]

General Considerations for RAFT of VPA
  • RAFT Agent Selection: Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) and certain dithiocarbamates are recommended for the controlled polymerization of vinyl esters. Trithiocarbonates and dithioesters, which are effective for monomers like styrenes and acrylates, often inhibit the polymerization of vinyl esters.[1]

  • Initiator: A standard radical initiator such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (V-501) is typically used. The choice of initiator may depend on the solvent and desired reaction temperature.

  • Solvent: Bulk polymerization or solution polymerization in solvents such as benzene, toluene, or 1,4-dioxane can be employed.

  • Temperature: The reaction temperature is chosen based on the decomposition kinetics of the initiator, typically in the range of 60-80 °C for AIBN.

  • Degassing: Thorough degassing of the reaction mixture is crucial to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.

Quantitative Data for RAFT Polymerization of Vinyl Esters

While specific data for this compound is limited in the literature, the following table summarizes typical results for the RAFT polymerization of the closely related monomer, vinyl acetate (VAc), which can serve as a starting point for optimizing VPA polymerization.

MonomerRAFT AgentInitiator[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n ( g/mol )Đ (M_w/M_n)Reference
VAcXanthateAIBN100:1:0.26016~9015,000-20,000< 1.3[3]
VAcDithiocarbamateAIBN200:1:0.1708> 8025,000-30,000~1.4[1]
VAcXanthatePhotoinitiator170:1:0.02601~7018,0001.23[4]
Detailed Experimental Protocol for RAFT Polymerization of VPA

This protocol is a general guideline and may require optimization for specific molecular weight targets and applications.

Materials:

  • This compound (VPA), purified by passing through a column of basic alumina to remove inhibitors.

  • RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

  • Initiator (e.g., AIBN, recrystallized from methanol).

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Schlenk flask or ampule.

  • Vacuum line.

  • Oil bath.

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask or ampule, add the desired amounts of VPA, RAFT agent, and initiator. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:1:0.1.

  • Solvent Addition: Add the desired amount of solvent. For solution polymerization, a monomer concentration of 50% (v/v) is a good starting point.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask or ampule in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and dispersity by gel permeation chromatography (GPC).

  • Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction vessel in an ice bath and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of VPA

ATRP is another powerful CRP technique that can be used for the polymerization of vinyl esters, although it is generally considered more challenging for these monomers compared to RAFT.[5] ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.

General Considerations for ATRP of VPA
  • Catalyst System: A copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or a substituted bipyridine) is a commonly used catalyst system.

  • Initiator: An alkyl halide with a labile halogen atom (e.g., ethyl α-bromoisobutyrate or methyl α-bromophenylacetate) is used as the initiator.

  • Solvent: Solvents such as toluene, anisole, or diphenyl ether are often used.

  • Temperature: ATRP of vinyl esters may require higher temperatures (e.g., 80-110 °C) to achieve reasonable polymerization rates.

  • Deactivator: The addition of a small amount of the deactivator (e.g., CuBr₂) can improve the control over the polymerization.

Quantitative Data for ATRP of Vinyl Esters

Specific quantitative data for the ATRP of this compound is scarce. The following table provides representative data for the ATRP of vinyl acetate, which can be used as a reference.

MonomerInitiatorCatalyst System[M]:[I]:[Cu(I)]:[L]Temp (°C)Time (h)Conv. (%)M_n ( g/mol )Đ (M_w/M_n)Reference
VAcCCl₄/Fe(OAc)₂PMDETA----3,6001.81[5]
VAcpVAc-Cl macroinitiatorCuCl/dNbpy420:1:2:2906~609,1001.80[5]
Detailed Experimental Protocol for ATRP of VPA

Materials:

  • This compound (VPA), purified.

  • Initiator (e.g., ethyl α-bromoisobutyrate).

  • Copper(I) bromide (CuBr), purified.

  • Ligand (e.g., PMDETA).

  • Anhydrous solvent (e.g., toluene).

  • Schlenk flask.

  • Vacuum line.

  • Oil bath.

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask, add CuBr and the solvent. Degas the mixture with argon or nitrogen for at least 30 minutes. Add the ligand (e.g., PMDETA) and stir until a homogeneous solution is formed.

  • Addition of Monomer and Initiator: To the catalyst solution, add the purified VPA and the initiator.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Monitoring and Termination: Monitor the reaction and terminate it as described in the RAFT protocol.

  • Purification: After quenching the reaction, the copper catalyst is typically removed by passing the polymer solution through a short column of neutral alumina before precipitation. The polymer is then isolated by precipitation in a non-solvent.

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism Initiator Initiator I_rad Initiator Radical (I●) Initiator->I_rad Decomposition P_rad Propagating Radical (Pn●) I_rad->P_rad + M Monomer Monomer (M) P_rad->P_rad Intermediate Intermediate Radical Adduct P_rad->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate Intermediate->P_rad - RAFT Agent Dormant_Polymer Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant_Polymer - R● Dormant_Polymer->Intermediate + Pn● R_rad Leaving Group Radical (R●) New_RAFT_Agent New RAFT Agent (R-S-C(=S)Z) R_rad->New_RAFT_Agent + M

Caption: Mechanism of RAFT Polymerization.

ATRP Mechanism

ATRP_Mechanism Initiator Initiator (R-X) Activator Activator (Cu(I)X/L) Radical Radical (R●) Initiator->Radical k_act Deactivator Deactivator (Cu(II)X2/L) Propagating_Radical Propagating Radical (Pn●) Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical->Propagating_Radical Dormant_Polymer Dormant Polymer (Pn-X) Propagating_Radical->Dormant_Polymer k_deact Dormant_Polymer->Propagating_Radical k_act RAFT_Workflow start Start prep Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) start->prep degas Degas Mixture (Freeze-Pump-Thaw Cycles) prep->degas polymerize Polymerization (Heat in Oil Bath) degas->polymerize monitor Monitor Reaction (NMR, GPC) polymerize->monitor quench Quench Polymerization (Cooling & Exposing to Air) monitor->quench Desired Conversion Reached precipitate Precipitate Polymer (in Non-solvent) quench->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry characterize Characterize Final Polymer (GPC, NMR, etc.) filter_dry->characterize end End characterize->end

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating vinyl phenyl acetate (VPAc). The methodologies described herein primarily focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique.

Introduction

Block copolymers, composed of two or more distinct polymer chains linked together, are of significant interest in research and drug development due to their ability to self-assemble into a variety of nanostructures. Poly(this compound) (PVPAc) is a polymer with interesting properties, and its incorporation into block copolymers can lead to novel materials for applications such as drug delivery, diagnostics, and advanced coatings. The synthesis of well-defined block copolymers containing PVPAc can be effectively achieved using controlled radical polymerization techniques, particularly RAFT polymerization. This document outlines the principles and provides detailed experimental protocols for the synthesis of such block copolymers.

Core Principles of RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization process. The general mechanism involves a degenerative chain transfer process where the growing polymer chains are in equilibrium between active and dormant states. This allows for the sequential addition of different monomers to create well-defined block copolymers. For vinyl esters like this compound, xanthates and N-aryl dithiocarbamates are particularly effective RAFT agents.

Experimental Protocols

Protocol 1: Synthesis of a Polystyrene Macro-RAFT Agent

This protocol describes the synthesis of a polystyrene macro-RAFT agent (PS-CTA) which will be subsequently used for the chain extension with this compound to form a polystyrene-block-poly(this compound) (PS-b-PVPAc) copolymer.

Materials:

  • Styrene (inhibitor removed)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or a suitable xanthate

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, combine styrene (e.g., 5.0 g, 48 mmol) and the RAFT agent (e.g., CPDTC, molar ratio of monomer to RAFT agent typically between 50:1 and 500:1).

  • Initiator Addition: Add the initiator, AIBN (molar ratio of RAFT agent to initiator is typically 5:1 to 10:1).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to achieve a 50% w/w solution).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and PDI by Size Exclusion Chromatography (SEC).

  • Termination: Once the desired molecular weight is achieved, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: Synthesis of Polystyrene-block-poly(this compound) (PS-b-PVPAc)

This protocol details the chain extension of the polystyrene macro-RAFT agent with this compound.

Materials:

  • Polystyrene macro-RAFT agent (PS-CTA) from Protocol 1

  • This compound (VPAc, inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the PS-CTA (e.g., 1.0 g) and VPAc (e.g., 2.0 g, target a specific block length) in anhydrous 1,4-dioxane.

  • Initiator Addition: Add AIBN (the molar ratio of macro-RAFT agent to initiator is typically 5:1 to 10:1).

  • Degassing: Degas the mixture using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-70 °C) and stir.

  • Monitoring and Termination: Monitor the polymerization as described in Protocol 1. Terminate the reaction upon reaching the desired conversion.

  • Purification: Purify the block copolymer by precipitation in a suitable non-solvent (e.g., a hexane/methanol mixture) and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for block copolymers synthesized via RAFT polymerization. The data for poly(vinyl acetate) (PVAc) is presented as a close analogue to poly(this compound) (PVPAc), for which detailed data in block copolymer series is less commonly published. The expected values for PVPAc-containing block copolymers would be in a similar range, though empirical optimization is recommended.

Table 1: Synthesis of Polystyrene Macro-RAFT Agents

EntryMonomerRAFT Agent[M]/[CTA]/[I]Temp (°C)Time (h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1StyreneXanthate100:1:0.170128,5001.15
2StyreneDithiobenzoate200:1:0.2601815,2001.12

Table 2: Synthesis of Polystyrene-block-poly(vinyl acetate) Copolymers

EntryMacro-RAFT AgentSecond Monomer[Monomer]/[Macro-RAFT]Temp (°C)Time (h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1PS-Xanthate (Mₙ=8,500)Vinyl Acetate200:1602425,0001.25
2PS-Dithiobenzoate (Mₙ=15,200)Vinyl Acetate300:1603642,0001.28

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation I Initiator (I) R_dot Primary Radical (R•) I->R_dot k_d M1 Monomer (M) R_dot->M1 k_i Pn_dot Propagating Radical (Pₙ•) M1->Pn_dot k_p RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_dot->RAFT_agent + Intermediate Intermediate Radical RAFT_agent->Intermediate Pm_dot Propagating Radical (Pₘ•) Intermediate->Pm_dot - R• Pm_dot->Intermediate + Pₙ• M2 Monomer (M) Pm_dot->M2 + P_longer_dot Longer Propagating Radical M2->P_longer_dot

Caption: Mechanism of RAFT polymerization.

Experimental Workflow for Block Copolymer Synthesis

Workflow cluster_step1 Step 1: Macro-RAFT Agent Synthesis cluster_step2 Step 2: Block Copolymer Synthesis cluster_characterization Characterization s1 Combine Monomer 1, RAFT Agent, Initiator, and Solvent s2 Degas via Freeze-Pump-Thaw Cycles s1->s2 s3 Polymerize at elevated temperature s2->s3 s4 Purify by precipitation to obtain Macro-RAFT Agent s3->s4 s5 Combine Macro-RAFT Agent, Monomer 2, Initiator, and Solvent s4->s5 Chain Extension s6 Degas via Freeze-Pump-Thaw Cycles s5->s6 s7 Polymerize at elevated temperature s6->s7 s8 Purify by precipitation to obtain Block Copolymer s7->s8 c1 ¹H NMR for monomer conversion and composition s8->c1 c2 SEC/GPC for Mn and PDI s8->c2

Caption: Workflow for two-step block copolymer synthesis.

Application Notes and Protocols for UV-Curing of Vinyl Phenyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives. This technology offers significant advantages, including rapid processing, low energy consumption, and the absence of volatile organic compounds (VOCs). This document provides detailed application notes and protocols for the UV-curing of formulations based on vinyl phenyl acetate, a monomer with potential applications in various fields, including specialty coatings and materials science.

The information presented herein is based on established principles of UV-curing for vinyl ester monomers. Due to limited specific literature on this compound, the following protocols and data are adapted from studies on analogous compounds such as vinyl acetate and other vinyl esters. Researchers are advised to use this document as a starting point and optimize the parameters for their specific experimental conditions and desired material properties.

Principles of UV-Curing for Vinyl Esters

The UV-curing of this compound proceeds via a free-radical polymerization mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: A photoinitiator molecule absorbs UV radiation and undergoes cleavage to form highly reactive free radicals.

  • Propagation: These free radicals react with this compound monomers, initiating a chain reaction where monomers are sequentially added to the growing polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains combine or through other termination reactions.

The selection of a suitable photoinitiator is crucial and depends on the UV source's spectral output and the absorption characteristics of the formulation.

Suggested Starting Formulations

The following table outlines suggested starting formulations for the UV-curing of this compound. The ratios of monomer to photoinitiator may need to be adjusted to achieve the desired curing speed and final properties of the polymer. It is recommended to start with a lower concentration of photoinitiator and incrementally increase it to find the optimal level.

Component Function Suggested Concentration (wt%) Examples
This compound Monomer95 - 99.5%-
Photoinitiator Initiates polymerization upon UV exposure0.5 - 5%2-Hydroxy-2-methyl-1-phenyl-propan-1-one, 1-Hydroxy-cyclohexyl-phenyl-ketone, Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO)[1]

Experimental Protocols

Materials and Equipment
  • This compound (monomer)

  • Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Substrate (e.g., glass slides, polymer films)

  • UV curing system (e.g., high-pressure mercury lamp)

  • Micropipettes

  • Spin coater or bar coater

  • Inert atmosphere chamber (optional, for oxygen-sensitive formulations)

  • Analytical instruments for characterization (FTIR spectrometer, rheometer, etc.)

Preparation of the Formulation
  • In a light-protected container (e.g., an amber vial), weigh the desired amount of this compound monomer.

  • Add the selected photoinitiator at the desired concentration (e.g., 1 wt%).

  • Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or by gentle vortexing. Ensure the formulation is protected from ambient light to prevent premature polymerization.

Coating Application
  • Clean the substrate thoroughly to ensure good adhesion of the coating.

  • Apply the prepared formulation onto the substrate using a suitable method to achieve a uniform film thickness.

    • Spin Coating: Dispense a small amount of the formulation onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a thin, uniform film.

    • Bar Coating: Use a wire-wound bar or a doctor blade to draw down the formulation across the substrate, resulting in a film of a specific thickness.

UV-Curing Procedure
  • Place the coated substrate in the UV curing chamber.

  • Expose the sample to UV radiation. The required UV dose will depend on the photoinitiator concentration, film thickness, and the intensity of the UV lamp. A typical starting UV dose might be in the range of 100-1000 mJ/cm².

  • The curing process is typically very rapid, often completed within seconds to a few minutes.

  • If oxygen inhibition is a concern, the curing process can be performed in an inert atmosphere (e.g., nitrogen).

Characterization of Cured Films

The properties of the UV-cured polythis compound films can be characterized using various analytical techniques.

Property Analytical Technique Description
Monomer Conversion Fourier-Transform Infrared (FTIR) SpectroscopyThe degree of polymerization can be monitored by tracking the disappearance of the characteristic vinyl C=C bond absorption peak (around 1640 cm⁻¹) in the FTIR spectrum.[2][3][4]
Mechanical Properties Tensile Testing, NanoindentationThe hardness, modulus, and adhesion of the cured film can be determined.
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)The thermal stability and glass transition temperature (Tg) of the polymer can be measured.
Rheological Properties RheometryThe viscosity and viscoelastic properties of the formulation and the cured polymer can be assessed.

Visualizations

Signaling Pathway: Free-Radical Photopolymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R•) PI->R Cleavage UV UV Light UV->PI M Vinyl Phenyl Acetate Monomer R->M Attack RM R-M• RMn R-(M)n-M• RM->M RM->RMn Chain Growth RMn1 R-(M)n-M• P Polymer Chain RMn1->P RMn2 R-(M)m-M• RMn2->P

Caption: Free-radical photopolymerization mechanism.

Experimental Workflow

G cluster_prep Formulation cluster_coat Coating Methods cluster_char Analysis prep 1. Formulation Preparation coat 2. Coating Application prep->coat spin Spin Coating coat->spin bar Bar Coating coat->bar cure 3. UV Curing char 4. Characterization cure->char ftir FTIR char->ftir mech Mechanical Testing char->mech therm Thermal Analysis char->therm monomer This compound monomer->prep pi Photoinitiator pi->prep spin->cure bar->cure

Caption: Experimental workflow for UV-curing.

References

Application Notes and Protocols: The Use of Vinyl Phenyl Acetate in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of vinyl phenyl acetate as a comonomer in adhesive formulations, drawing parallels with existing vinyl ester-based adhesive technologies. While direct literature on this compound in adhesives is limited, its chemical structure suggests its utility in modifying the properties of polyvinyl acetate (PVAc) and other vinyl polymer-based adhesives. The incorporation of the phenyl group is anticipated to enhance hydrophobicity, thermal stability, and adhesion to specific substrates through aromatic interactions.

Introduction to this compound in Adhesives

This compound (VPA) is an organic compound with the chemical formula C₁₀H₁₀O₂.[1] While not as commonly used as other vinyl esters like vinyl acetate, its unique structure, featuring a phenyl group, makes it a candidate for specialized adhesive applications. It is proposed that VPA can be copolymerized with vinyl acetate and other monomers to create adhesives with tailored properties. The introduction of the aromatic phenyl ring into the polymer backbone can be expected to influence the adhesive's performance by:

  • Increasing Hydrophobicity: The nonpolar phenyl group can reduce the water sensitivity of the adhesive film, a known drawback of standard PVAc adhesives.[2]

  • Enhancing Thermal Stability: The rigid aromatic structure can increase the glass transition temperature (Tg) and improve the heat resistance of the adhesive.

  • Improving Adhesion to Aromatic Substrates: The potential for π-π stacking interactions between the phenyl groups in the adhesive and aromatic substrates (e.g., certain plastics, coatings) could lead to enhanced adhesion.

  • Modifying Rheological Properties: The bulky phenyl group can affect the polymer chain's mobility and, consequently, the viscosity and flow characteristics of the adhesive formulation.

Experimental Protocols

The following protocols are based on established methods for the synthesis and testing of vinyl acetate-based emulsion adhesives and can be adapted for the evaluation of this compound-containing formulations.

Synthesis of Vinyl Acetate/Vinyl Phenyl Acetate Copolymer Emulsion

This protocol describes a laboratory-scale semi-batch emulsion polymerization process to synthesize a vinyl acetate/vinyl phenyl acetate (VA/VPA) copolymer dispersion for adhesive applications.

Materials:

  • Vinyl Acetate (VA), inhibitor-free

  • This compound (VPA)

  • Polyvinyl Alcohol (PVOH) (e.g., 88% hydrolyzed, medium molecular weight) as a protective colloid

  • Potassium Persulfate (KPS) as an initiator

  • Sodium Bicarbonate (NaHCO₃) as a buffer

  • Deionized Water

Equipment:

  • Four-necked glass reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

  • Dropping funnels

  • Heating mantle with temperature controller

Procedure:

  • Initial Charge: To the reactor, add a solution of polyvinyl alcohol in deionized water and the sodium bicarbonate buffer.

  • Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heat the reactor contents to 65-70°C with continuous stirring.

  • Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.

  • Monomer Emulsion Feed: In a separate beaker, prepare a pre-emulsion of the vinyl acetate and this compound monomers in a portion of the polyvinyl alcohol solution.

  • Slowly feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours, maintaining the reaction temperature at 75-80°C.

  • Post-Polymerization: After the feeds are complete, continue stirring at 80-85°C for another 1-2 hours to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • Filter the resulting latex to remove any coagulum.

G cluster_prep Preparation cluster_reaction Polymerization cluster_final Final Steps prep_reagents Prepare Aqueous Phase (PVOH, Buffer) and Monomer Pre-emulsion (VA, VPA) charge_reactor Charge Reactor with Aqueous Phase prep_reagents->charge_reactor prep_initiator Prepare Initiator Solution (KPS) add_initiator Add Initial Initiator prep_initiator->add_initiator purge Purge with Nitrogen charge_reactor->purge heat Heat to 65-70°C purge->heat heat->add_initiator feed Feed Monomer Emulsion and Initiator Solution (3-4h at 75-80°C) add_initiator->feed post_reaction Post-Polymerization (1-2h at 80-85°C) feed->post_reaction cool Cool to Room Temperature post_reaction->cool filter Filter Latex cool->filter characterize Characterize Emulsion (Solids Content, Viscosity, Particle Size) filter->characterize

Adhesive Formulation

The synthesized VA/VPA copolymer emulsion can be formulated with various additives to optimize its performance for specific applications.

Typical Additives:

  • Plasticizers: (e.g., dibutyl phthalate, benzoates) to increase flexibility and reduce the glass transition temperature.

  • Tackifiers: (e.g., rosin esters, hydrocarbon resins) to enhance the initial tack, particularly for pressure-sensitive adhesives.

  • Wetting Agents: To improve the spreadability of the adhesive on different substrates.

  • Thickeners: (e.g., cellulosic ethers, associative thickeners) to adjust the viscosity for application.

  • Biocides: To prevent microbial growth in the aqueous formulation.

Formulation Protocol:

  • Place the VA/VPA copolymer emulsion in a mixing vessel under low-shear agitation.

  • Sequentially add the desired additives, allowing each to fully disperse before adding the next.

  • Continue mixing for a specified period to ensure a homogeneous formulation.

  • Measure the final properties of the formulated adhesive (e.g., pH, viscosity, solids content).

Adhesive Performance Testing

The following are standard test methods to evaluate the performance of the formulated adhesive.

This test measures the force required to remove a pressure-sensitive adhesive tape from a standard test panel at a specified angle and speed.[3][4][5][6]

Procedure:

  • Apply a uniform film of the adhesive onto a flexible backing (e.g., polyester film) and allow it to dry completely.

  • Apply the resulting adhesive tape to a clean, standard test panel (e.g., stainless steel, glass).

  • Use a roller to apply a standard pressure to ensure intimate contact.

  • After a specified dwell time, mount the test panel in a tensile testing machine.

  • Peel the tape from the panel at a 180° or 90° angle at a constant speed (e.g., 300 mm/min).[2]

  • Record the force required to peel the tape. The result is typically reported in N/25 mm or oz/in.

This test determines the shear strength of an adhesive bond between two rigid substrates.[7]

Procedure:

  • Prepare lap shear specimens by applying the adhesive to a defined area on one substrate and then overlapping it with a second substrate.

  • Apply pressure and allow the adhesive to cure under specified conditions (e.g., time, temperature).

  • Mount the bonded specimens in a tensile testing machine.

  • Apply a tensile force parallel to the bond line at a constant rate of extension until the bond fails.

  • The shear strength is calculated by dividing the maximum load by the bond area and is typically reported in MPa or psi.

This test measures the initial "grab" or tackiness of a pressure-sensitive adhesive.[8][9][10][11][12]

Procedure:

  • Prepare a loop of the adhesive tape with the adhesive side facing out.

  • Bring the loop into contact with a standard test surface (e.g., glass) at a controlled speed.

  • Immediately after contact, withdraw the loop at a constant speed.

  • Record the maximum force required to separate the loop from the surface. The result is reported in N.

Data Presentation

The following tables present hypothetical data to illustrate how the performance of a VA/VPA copolymer adhesive might compare to a standard PVAc homopolymer adhesive. The data assumes that the incorporation of VPA enhances certain properties.

Table 1: Physical Properties of VA/VPA Copolymer Emulsions

PropertyPVAc HomopolymerVA/VPA (90/10)VA/VPA (80/20)
Solids Content (%) 55.254.955.1
Viscosity (mPa·s) 250028003200
pH 4.84.74.6
Particle Size (nm) 350380410
Glass Transition Temp. (°C) 323845

Table 2: Adhesive Performance of Formulated Adhesives

Performance MetricPVAc HomopolymerVA/VPA (90/10)VA/VPA (80/20)
Peel Adhesion (N/25 mm) 12.514.215.8
Shear Strength (MPa) 3.54.14.8
Loop Tack (N) 8.29.510.3
Water Resistance (24h immersion) PoorModerateGood

Signaling Pathways and Logical Relationships

The modification of a vinyl acetate polymer with this compound can be visualized as a logical relationship where the incorporation of the VPA monomer leads to specific changes in the polymer's properties and, consequently, the adhesive's performance.

G cluster_input Monomer Input cluster_polymer Polymer Properties cluster_adhesive Adhesive Performance VPA This compound (VPA) Phenyl_Group Incorporation of Phenyl Group into Polymer Backbone VPA->Phenyl_Group Hydrophobicity Increased Hydrophobicity Phenyl_Group->Hydrophobicity Tg Increased Glass Transition Temperature (Tg) Phenyl_Group->Tg Aromatic_Interaction Potential for Aromatic Interactions Phenyl_Group->Aromatic_Interaction Water_Resistance Improved Water Resistance Hydrophobicity->Water_Resistance Heat_Resistance Enhanced Heat Resistance Tg->Heat_Resistance Cohesion Increased Cohesive Strength Tg->Cohesion Adhesion Improved Adhesion to Aromatic Substrates Aromatic_Interaction->Adhesion

Conclusion

The incorporation of this compound as a comonomer in vinyl acetate-based adhesive formulations presents a promising avenue for developing adhesives with enhanced performance characteristics. The protocols and data presented here provide a framework for researchers and scientists to explore this area further. The key anticipated benefits of using this compound include improved water and heat resistance, and enhanced adhesion to specific substrates, thereby expanding the application range of water-based adhesives. Further experimental work is necessary to fully elucidate the structure-property relationships and optimize formulations for commercial applications.

References

Vinyl Phenyl Acetate: A Versatile Reactive Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vinyl phenyl acetate is a valuable and reactive intermediate in organic synthesis, serving as a versatile building block for the introduction of both vinyl and phenylacetyl moieties. Its utility spans a range of transformations, including palladium-catalyzed cross-coupling reactions and enzyme-mediated acylations, making it a significant tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides an overview of its applications, along with detailed protocols for its synthesis and use in key reactions.

Synthesis of this compound

This compound can be synthesized through the palladium-catalyzed reaction of phenylacetic acid with acetylene. This method is analogous to the industrial synthesis of vinyl acetate from acetic acid and acetylene.[1][2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylacetic acid

  • Acetylene gas

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve phenylacetic acid (1.0 eq) and triphenylphosphine (0.1 eq) in the anhydrous solvent.

  • Add palladium(II) acetate (0.02 eq) and the base (1.5 eq) to the mixture.

  • Purge the flask with acetylene gas and then maintain a positive pressure of acetylene using a balloon.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Palladium-Catalyzed Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the introduction of a styrenyl group into various molecules.[4][5][6][7]

Heck Reaction

In the Heck reaction, this compound couples with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base to form substituted styrenes.[4][5][6][7]

Experimental Protocol: Heck Reaction of this compound with Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., triethylamine or sodium acetate)

  • Solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the solvent, this compound (1.2 eq), and the base (2.0 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired substituted styrene.

Table 1: Representative Heck Reactions with this compound Analogs

EntryAryl HalideProductYield (%)Catalyst SystemReference
1IodobenzeneStilbeneHighPdCl₂ / KOAc[4]
24-Bromoacetophenone4-AcetylstilbeneGoodPd(OAc)₂ / PPh₃ / NEt₃[4]

Note: Yields are generalized as "High" or "Good" due to the analogical nature of the data.

Applications in Enzyme-Catalyzed Reactions

This compound can serve as an efficient acyl donor in enzyme-catalyzed transesterification and amidation reactions, offering a green and highly selective method for the synthesis of esters and amides. Lipases are commonly employed for these transformations due to their broad substrate scope and high stability in organic solvents.[8]

Lipase-Catalyzed Acylation of Alcohols

Experimental Protocol: Lipase-Catalyzed Acylation of a Primary Alcohol

Materials:

  • This compound

  • Primary alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a vial containing molecular sieves, add the primary alcohol (1.0 eq) and this compound (1.5 eq) in the anhydrous organic solvent.

  • Add the immobilized lipase (e.g., 20 mg per mmol of alcohol).

  • Seal the vial and shake the mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the conversion by GC or HPLC.

  • Once the desired conversion is reached, filter off the enzyme.

  • Wash the enzyme with fresh solvent for reuse.

  • Evaporate the solvent from the filtrate and purify the product ester by column chromatography if necessary.

Table 2: Lipase-Catalyzed Acylation using Vinyl Ester Analogs

EntryAlcoholAcyl DonorEnzymeConversion (%)Reference
12-PhenylethanolVinyl acetateHydrolase>95[8]
2(±)-CitronellolVinyl acetatePestE~90
3(R,S)-1-PhenylethanolVinyl acetateBCL/GS9 (ee >99%)[9]

Note: Data is based on reactions with vinyl acetate as an analog.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows described in this document.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Coordination Coordination Ar-Pd(II)-X(L2)->Coordination Vinyl_Phenyl_Acetate This compound Vinyl_Phenyl_Acetate->Coordination Intermediate_Complex Intermediate_Complex Coordination->Intermediate_Complex Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Intermediate_Complex->Migratory_Insertion Product Substituted Styrene Beta_Hydride_Elimination->Product HPd(II)X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->HPd(II)X(L2) Reductive_Elimination Reductive Elimination HPd(II)X(L2)->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Lipase_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Materials Alcohol This compound Immobilized Lipase Anhydrous Solvent Incubation Incubate at controlled temperature with shaking Materials->Incubation Monitoring Monitor by GC/HPLC Incubation->Monitoring Filtration Filter to remove enzyme Monitoring->Filtration Evaporation Evaporate solvent Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Ester Product Purification->Product

Caption: Workflow for lipase-catalyzed acylation.

Conclusion

This compound is a reactive intermediate with significant potential in organic synthesis. Its ability to participate in both palladium-catalyzed C-C bond formation and enzyme-catalyzed acyl transfer reactions makes it a versatile reagent for the construction of complex molecular architectures. The protocols provided herein offer a foundation for the synthesis and application of this valuable compound in research and development settings. Further exploration of its reactivity is likely to uncover even broader applications in the synthesis of pharmaceuticals and other fine chemicals.

References

Troubleshooting & Optimization

"purification of vinyl phenyl acetate by column chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Vinyl Phenyl Acetate

Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel (60 Å, 0.040-0.063 mm particle size) is the most common and effective stationary phase for the column chromatography of this compound and similar organic compounds.[1] For compounds that may be sensitive to the acidity of silica gel, deactivated silica or alumina can be considered as alternatives.[2]

Q2: Which eluent system should I start with for the separation?

A2: A good starting point is a non-polar solvent system, gradually increasing polarity. A mixture of hexanes and ethyl acetate is highly recommended.[1][3] Begin with a low percentage of ethyl acetate (e.g., 2-5%) in hexanes and increase the concentration of ethyl acetate as the column runs.[4]

Q3: How do I determine the optimal eluent system before running the column?

A3: Thin-Layer Chromatography (TLC) is essential for determining the right solvent system. Test various ratios of hexanes to ethyl acetate. The ideal system will show good separation between your desired product (this compound) and any impurities, with the product having an Rf value between 0.2 and 0.4.

Q4: Can this compound degrade during purification?

A4: Vinyl acetate and its derivatives can be susceptible to polymerization or hydrolysis, especially if exposed to acidic conditions or high temperatures for extended periods.[5][6] It is crucial to use high-quality solvents and monitor the purification process to avoid prolonged exposure to the stationary phase. If degradation is suspected, a 2D TLC can help confirm if the compound is unstable on silica gel.[2]

Q5: How should I load my crude sample onto the column?

A5: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial, low-polarity eluent and carefully pipette it onto the top of the silica bed.

  • Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel or celite, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading is often preferred as it can lead to better band resolution.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Compound will not elute from the column. The eluent system is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase. If the compound is very polar, a more aggressive solvent system like methanol in dichloromethane may be needed (up to 10% methanol to avoid dissolving the silica).[2][3]
The compound has decomposed on the column.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[2] If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.
Poor separation of product and impurities (mixed fractions). The eluent system is too polar.Reduce the polarity of your eluent system. A slower, more gradual increase in polarity (gradient elution) will improve resolution.
The column was packed improperly.Ensure the silica gel bed is packed uniformly without any cracks or air bubbles. Poor packing leads to channeling and band distortion.
The initial sample band was too wide.Load the sample in the smallest possible volume of solvent (wet loading) or use the dry loading technique for a sharper initial band.[1]
Product elutes too quickly (in the solvent front). The eluent system is far too polar.Start with a much less polar solvent system, such as 100% hexanes or a very low percentage of ethyl acetate.[2][4]
The sample was dissolved in a strong solvent for loading.If using wet loading, dissolve the sample in the weakest (least polar) solvent possible. Injecting a sample dissolved in a strong solvent like pure ethyl acetate will cause it to run down the column too fast.[7]
Streaking or tailing of spots on TLC and broad bands on the column. The sample is overloaded on the column.Use an appropriate amount of silica gel relative to your sample mass. A common ratio is 50:1 to 100:1 (silica:sample by weight) for difficult separations.[8]
The compound is interacting strongly with acidic sites on the silica.Add a very small amount (e.g., 0.1%) of a modifier like triethylamine to the eluent system to neutralize acidic sites, which can be particularly helpful for basic compounds.
Column runs dry or cracks appear in the silica bed. Solvent level dropped below the top of the stationary phase.Never let the solvent level fall below the top of the silica gel, as this allows air to enter and creates channels. Keep the column topped up with eluent.
Heat generated by the solvent interacting with the silica.Packing the column, especially with more polar solvents, can be exothermic. Ensure the column is properly equilibrated with the initial eluent before loading the sample.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size. For 1 gram of crude material, a 40-mm diameter column is a good starting point.[8]
  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes).
  • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed uniformly. Ensure there are no air bubbles or cracks.
  • Add a protective layer of sand on top of the packed silica.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add 2-3 times the sample weight of silica gel to this solution.
  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the prepared column, ensuring the sand layer is not disturbed.

3. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.
  • Begin elution by applying positive pressure (flash chromatography). Collect the eluting solvent in fractions (e.g., test tubes or vials).
  • Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a reference spot of your crude material.
  • Gradually increase the polarity of the eluent system as needed to elute the desired compound. A typical gradient might be:
  • 2% EtOAc/Hexanes (2 column volumes)
  • 5% EtOAc/Hexanes (4 column volumes)
  • 10% EtOAc/Hexanes (until the product has fully eluted)

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.
  • Remove the solvent from the combined fractions using a rotary evaporator.
  • Place the resulting oil or solid under high vacuum to remove any residual solvent.
  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR or GC-MS.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G Workflow for Column Chromatography Purification cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase prep_slurry Prepare Silica Slurry in Low-Polarity Eluent pack_column Pack Column & Add Sand prep_slurry->pack_column load_sample Dry Load Crude Sample pack_column->load_sample elute Start Elution with Low-Polarity Solvent load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue collection gradient Increase Eluent Polarity (Gradient) monitor->gradient Product not eluting combine Combine Pure Fractions monitor->combine Product eluted gradient->collect evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry analyze Analyze Final Product (NMR, GC-MS) dry->analyze

Caption: Workflow for Column Chromatography Purification

G Troubleshooting Logic for Poor Separation start Problem: Poor Separation q1 Are spots overlapping on TLC? start->q1 a1_yes Action: Develop a more selective eluent system. Try different solvents (e.g., Toluene/Hexanes). q1->a1_yes Yes q2 Is the column overloaded? q1->q2 No end Resolution Improved a1_yes->end a2_yes Action: Reduce sample load or increase silica:sample ratio (e.g., from 50:1 to 100:1). q2->a2_yes Yes q3 Was the sample band wide? q2->q3 No a2_yes->end a3_yes Action: Use dry loading or load in a minimal volume of the weakest possible solvent. q3->a3_yes Yes q4 Is the elution too fast? q3->q4 No a3_yes->end a4_yes Action: Reduce eluent polarity. Use a slower, shallower gradient. q4->a4_yes Yes a4_yes->end

Caption: Troubleshooting Logic for Poor Separation

References

Technical Support Center: Purification of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl phenyl acetate. The following information is designed to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in this compound often stem from its synthesis, which typically involves the reaction of a phenyl source and an acetate source. Potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: Phenol and acetic acid or acetic anhydride are common residual impurities.

  • Byproducts of Synthesis: Depending on the synthetic route, byproducts may include diacetylated compounds or products from side reactions.

  • Solvents: Residual solvents used during the synthesis or workup.

  • Water: Water can be present from aqueous workup steps or absorbed from the atmosphere.

  • Polymers: this compound can polymerize, especially when exposed to heat, light, or radical initiators.[1][2]

Q2: My this compound has a yellowish tint. What could be the cause?

A yellowish discoloration can be indicative of several issues:

  • Phenolic Impurities: Trace amounts of phenol, which can oxidize and form colored compounds, are a likely cause.

  • Polymerization: The initiation of polymerization can sometimes lead to a change in the appearance of the monomer.

  • Degradation Products: Exposure to high temperatures or air over extended periods can lead to the formation of colored degradation products.

Q3: I am observing polymer formation in my this compound sample. How can I prevent this?

Vinyl monomers are susceptible to polymerization.[1][2] To prevent this:

  • Storage: Store this compound at a low temperature (2-8°C) and in the dark.

  • Inhibitors: For long-term storage or distillations, consider adding a polymerization inhibitor such as hydroquinone or butylated hydroxytoluene (BHT). Be aware that these inhibitors will need to be removed before use in polymerization-sensitive applications.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that initiate polymerization.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Broad peaks or multiple unexpected peaks in GC-MS analysis. Presence of multiple impurities such as residual phenol, acetic acid, or byproducts.Purify the sample using fractional distillation under reduced pressure. A preliminary wash with a dilute sodium carbonate solution can remove acidic impurities like phenol and acetic acid.
Low yield after purification by distillation. Co-distillation of the product with impurities or loss of product due to polymerization at high temperatures.Optimize the distillation conditions. Use a fractionating column with sufficient theoretical plates for better separation. Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. Consider adding a polymerization inhibitor to the distillation flask.
Presence of water in the final product (indicated by IR spectroscopy or Karl Fischer titration). Incomplete drying after an aqueous workup.Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation. For trace amounts of water, azeotropic distillation with a suitable solvent might be effective.
The purified product quickly turns yellow. Trace amounts of residual acidic impurities or exposure to air and light.Ensure all acidic impurities are removed by washing with a basic solution. Store the purified product under an inert atmosphere and protect it from light.

Experimental Protocols

General Purification of this compound by Extraction and Distillation

This protocol describes a general method for the purification of crude this compound containing acidic impurities and other volatile byproducts.

1. Acid Scavenging (Aqueous Wash):

  • Dissolve the crude this compound in a suitable organic solvent with a low boiling point, such as diethyl ether or dichloromethane.
  • Transfer the solution to a separatory funnel.
  • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize and remove unreacted acetic acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.
  • Next, wash with a dilute (e.g., 5%) sodium hydroxide solution to remove unreacted phenol.
  • Wash the organic layer with brine (saturated sodium chloride solution) to aid in the removal of water.
  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

2. Solvent Removal:

  • Filter off the drying agent.
  • Remove the bulk of the solvent using a rotary evaporator.

3. Fractional Distillation:

  • Set up a fractional distillation apparatus with a short fractionating column (e.g., a Vigreux column).
  • It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent polymerization.
  • Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the distillation flask.
  • Slowly heat the flask and collect the fractions at the appropriate boiling point for this compound. The precise boiling point will depend on the pressure.
  • Collect the heart cut, which should be the pure this compound.

Quantitative Data Summary
Compound Boiling Point (°C) at 760 mmHg Density (g/mL) Notes
Phenyl Acetate1961.08A potential byproduct or related compound.[3]
Phenol181.71.07A common starting material impurity.
Acetic Acid1181.05A common starting material impurity.

Visualizations

experimental_workflow cluster_wash Aqueous Workup cluster_distill Purification crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash_bicarb Wash with NaHCO3 Solution dissolve->wash_bicarb wash_naoh Wash with NaOH Solution wash_bicarb->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry rotovap Solvent Removal (Rotary Evaporator) dry->rotovap distill Fractional Distillation (Reduced Pressure) rotovap->distill pure Pure this compound distill->pure troubleshooting_logic start Impure this compound check_acidity Acidic Impurities Present? (e.g., Phenol, Acetic Acid) start->check_acidity check_polymer Polymerization Observed? check_acidity->check_polymer No wash Perform Aqueous Basic Wash check_acidity->wash Yes check_water Water Present? check_polymer->check_water No add_inhibitor Add Polymerization Inhibitor and Store Cold/Dark check_polymer->add_inhibitor Yes distill Fractional Distillation check_water->distill No dry_agent Dry with Anhydrous Agent check_water->dry_agent Yes wash->check_polymer end Pure Product distill->end add_inhibitor->check_water dry_agent->distill

References

Technical Support Center: Preventing Premature Polymerization of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl phenyl acetate. It focuses on the selection and use of inhibitors to prevent premature polymerization during experiments, storage, and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing unwanted polymerization.

Issue 1: Rapid Polymerization Upon Storage

Question Answer
Why is my this compound polymerizing during storage? Premature polymerization during storage is often due to the depletion or absence of an effective inhibitor. This can be caused by prolonged storage, exposure to high temperatures, or the presence of contaminants that consume the inhibitor. Even at ambient temperatures, vinyl monomers can slowly generate free radicals, leading to polymerization.[1]
What are the signs of polymerization in the storage container? Increased viscosity, the formation of a solid mass, or a noticeable increase in temperature are all indicators of polymerization.
How can I prevent polymerization during storage? Always store this compound with an appropriate inhibitor. For transport and storage, inhibitors that can be easily removed before polymerization are preferred, such as 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[2] Ensure the storage container is opaque to prevent light-induced polymerization and is kept in a cool, dark place.

Issue 2: Polymer Formation During Distillation

Question Answer
My this compound is polymerizing in the distillation column. What's causing this? Distillation involves elevated temperatures, which can accelerate thermally-initiated polymerization.[2] The inhibitor used for storage may not be effective at these higher temperatures or may not be volatile enough to protect the entire column.
How do I choose the right inhibitor for distillation? Select a high-temperature-effective inhibitor. It is also desirable for the inhibitor to have a significant vapor pressure at the process distillation temperatures to protect all surfaces of the distillation vessel.[3] Phenolic inhibitors, such as p-alkyl phenols, are often used for this purpose.[3]
What is the recommended procedure for inhibited distillation? Add the inhibitor to the this compound before starting the distillation process. The concentration will depend on the specific inhibitor and the distillation conditions. It is crucial to ensure the inhibitor is distributed throughout the system.

Issue 3: Ineffective Inhibition Despite Adding an Inhibitor

Question Answer
I added an inhibitor, but my monomer is still polymerizing. Why? The effectiveness of some inhibitors is dependent on other factors. For example, phenolic inhibitors like hydroquinone often require the presence of oxygen to be active.[1] If the system is under an inert atmosphere (e.g., nitrogen), these inhibitors may be ineffective. Contaminants in the monomer can also react with and consume the inhibitor.
How can I troubleshoot ineffective inhibition? First, check the requirements for your specific inhibitor. If it requires oxygen, ensure a small amount of air is present. However, be cautious as some monomers can form explosive peroxides with air.[2] Secondly, consider the purity of your this compound. If it contains impurities from synthesis or degradation, these may be acting as initiators. Purification of the monomer before adding the inhibitor may be necessary.
Could the inhibitor itself be the problem? Yes, inhibitors have a limited shelf life and can degrade over time. Ensure you are using a fresh, properly stored inhibitor. Also, confirm that the inhibitor is soluble in this compound to ensure it is homogenously distributed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitors for this compound?

A1: While specific data for this compound is less common, the inhibitors used are similar to those for other vinyl monomers like vinyl acetate. Commonly used inhibitors include:

  • Hydroquinone (HQ): A standard inhibitor for stabilizing vinyl acetate monomers.[1]

  • p-Alkyl Phenols: A class of inhibitors effective for preventing polymerization during distillation, with 4-(2,6-dimethylheptyl) phenol being a preferred example.[3]

  • 4-tert-Butylcatechol (TBC): Often used to inhibit polymerization during storage.

  • N-substituted p-aminophenols: These have been shown to be effective inhibitors for vinyl monomers.

  • Stable Free Radicals: Modern inhibitor technology often utilizes stable free radical chemistry.

Q2: How do polymerization inhibitors work?

A2: Most polymerization inhibitors are radical scavengers. They work by reacting with and neutralizing the free radicals that initiate and propagate the polymerization chain reaction.[4] By trapping these highly reactive species, the inhibitor effectively halts or delays the polymerization process.[4]

Q3: What is the difference between an inhibitor and a retarder?

A3: The term 'inhibitor' is often used generally, but there is a technical distinction. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. It is consumed during this time, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, does not have a defined induction period but slows down the rate of polymerization.[2]

Q4: How much inhibitor should I use?

A4: The optimal concentration of an inhibitor depends on the specific inhibitor, the purity of the this compound, the storage or process conditions (e.g., temperature), and the desired length of inhibition. Typical concentrations can range from a few parts per million (ppm) to several hundred ppm. For example, p-alkyl phenols may be used in amounts ranging from 50 to 1000 ppm.[3] It is crucial to consult the manufacturer's recommendations or perform preliminary experiments to determine the ideal concentration for your application.

Q5: Does the presence of oxygen affect inhibitor performance?

A5: Yes, for certain types of inhibitors, the presence of oxygen is crucial. Phenolic inhibitors, such as hydroquinone and MEHQ, often require oxygen to be effective radical scavengers.[1] Conversely, for some applications and monomers, storing under an inert atmosphere is preferred to prevent the formation of peroxides. Always check the specific requirements of the inhibitor you are using.

Data Presentation

Table 1: Common Inhibitors for Vinyl Monomers and Their Typical Concentrations

InhibitorChemical ClassTypical ConcentrationNotes
Hydroquinone (HQ)Phenolic3 - 17 ppm (for storage of vinyl acetate)[1]Often requires the presence of oxygen to be effective.[1]
4-(2,6-dimethylheptyl) phenolp-Alkyl Phenol50 - 1000 ppm[3]Effective for inhibiting polymerization during distillation.[3]
4-tert-Butylcatechol (TBC)Phenolic-Commonly used for storage and transport.
4-Methoxyphenol (MEHQ)Phenolic-Requires oxygen to be effective.
N-butyl p-aminophenolN-substituted p-aminophenol-Shown to be more effective than hydroquinone in some cases.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness by Monitoring Viscosity

This protocol is used to determine the induction period and the effectiveness of an inhibitor by measuring the change in viscosity of the monomer over time. An increase in viscosity indicates polymer formation.[3]

Materials:

  • This compound

  • Inhibitor to be tested

  • Initiator (e.g., benzoyl peroxide), if required for accelerated testing

  • Constant temperature bath

  • Viscometer (e.g., Cannon-Fenske)

  • Glass vials or test tubes

  • Timer

Procedure:

  • Prepare samples of this compound containing different concentrations of the inhibitor to be tested. Include a control sample with no inhibitor.

  • If conducting an accelerated test, add a known concentration of an initiator to each sample.

  • Place the sealed samples in a constant temperature bath set to the desired experimental temperature (e.g., 72°C).[3]

  • At regular time intervals (e.g., every 4, 24, and 48 hours), remove a sample from the bath and immediately quench it in an ice bath to stop the reaction.[3]

  • Allow the sample to reach a controlled temperature (e.g., 25°C) and measure its viscosity using the viscometer.[3]

  • Record the viscosity and the time point.

  • Plot viscosity versus time for each inhibitor concentration. The induction period is the time during which there is no significant increase in viscosity.[3]

Protocol 2: Determination of Inhibition Period by Frothing Method

This method provides a more rapid determination of the inhibition period.

Materials:

  • This compound

  • Initiator (e.g., benzoyl peroxide)

  • Specialized test tube with a suction-type adapter

  • Constant temperature water bath (e.g., 68°C)[5]

  • Timer

Procedure:

  • Accurately weigh the initiator (e.g., 50 mg of benzoyl peroxide) and the this compound sample (e.g., 10 g) into the specialized test tube.[5]

  • Tightly seal the tube with the suction-type adapter.

  • Immerse the tube to a specific height in the constant temperature water bath.[5]

  • Start the timer immediately upon immersion.

  • Observe the sample for the onset of vigorous frothing at the liquid's surface.

  • The time elapsed between immersion and the start of frothing is the inhibition period.[5]

Visualizations

InhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (e.g., Heat, Light) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer Vinyl Phenyl Acetate Monomer Radical->Monomer Initiates Inhibitor Inhibitor (InH) Radical->Inhibitor Scavenging GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain Adds to Chain GrowingChain->Monomer Propagates GrowingChain->Inhibitor Termination Inactive Inactive Product Inhibitor->Inactive

Caption: Mechanism of free radical polymerization and inhibition.

TroubleshootingWorkflow Start Premature Polymerization Observed CheckInhibitor Is an inhibitor present and at the correct concentration? Start->CheckInhibitor CheckConditions Are storage/process conditions appropriate (e.g., temperature)? CheckInhibitor->CheckConditions Yes AddInhibitor Add appropriate inhibitor at recommended concentration. CheckInhibitor->AddInhibitor No CheckOxygen Does the inhibitor require oxygen? CheckConditions->CheckOxygen Yes AdjustConditions Adjust temperature and protect from light. CheckConditions->AdjustConditions No CheckPurity Is the monomer pure? CheckOxygen->CheckPurity No ProvideOxygen Ensure adequate air exposure (if safe for the monomer). CheckOxygen->ProvideOxygen Yes PurifyMonomer Purify the monomer to remove initiators. CheckPurity->PurifyMonomer No ProblemSolved Problem Resolved CheckPurity->ProblemSolved Yes AddInhibitor->ProblemSolved AdjustConditions->ProblemSolved ProvideOxygen->ProblemSolved PurifyMonomer->ProblemSolved

Caption: Troubleshooting workflow for premature polymerization.

References

"troubleshooting low yield in enzymatic synthesis of vinyl phenyl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the enzymatic synthesis of vinyl phenyl acetate, particularly focusing on addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of this compound synthesis?

The yield of the enzymatic synthesis of this compound is primarily influenced by several key parameters:

  • Enzyme Selection and Concentration: The choice of lipase and its concentration are crucial. Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are highly effective for this type of transesterification.[1][2][3]

  • Substrate Molar Ratio: The ratio of vinyl acetate to phenyl acetate is a critical factor. An excess of the acyl donor, vinyl acetate, can shift the equilibrium towards product formation; however, very high concentrations can lead to enzyme inhibition or inactivation.[4]

  • Temperature: Like all enzymatic reactions, this synthesis has an optimal temperature range. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[1][5]

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and substrate solubility. Solvents with low polarity are generally preferred.

  • Water Content: While a minimal amount of water is often necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis), thereby reducing the yield of the desired ester.

  • Reaction Time: The reaction needs sufficient time to reach equilibrium. However, prolonged reaction times can sometimes lead to lower yields due to product degradation or enzyme instability.

Q2: Which enzyme is recommended for the synthesis of this compound?

For the synthesis of phenyl acetates and similar esters, immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a widely used and highly effective biocatalyst.[1][2][3] It exhibits high catalytic activity and stability in organic solvents, making it well-suited for transesterification reactions.

Q3: Can high concentrations of vinyl acetate inhibit the reaction?

Yes, high concentrations of vinyl acetate can lead to the inactivation of the lipase, resulting in a decrease in both the reaction rate and overall yield.[4] It is crucial to optimize the molar ratio of the substrates to avoid this inhibitory effect.

Q4: Is it possible to reuse the immobilized enzyme?

One of the significant advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed, and reused for several cycles. However, some loss of activity may be observed after multiple reuses.[6][7]

Troubleshooting Guide for Low Yield

This guide addresses common issues leading to low yields in the enzymatic synthesis of this compound and provides step-by-step solutions.

Problem 1: The reaction is very slow or not proceeding.

Possible Causes and Solutions:

  • Inactive Enzyme:

    • Verify Enzyme Activity: Test the enzyme with a standard reaction to confirm its activity.

    • Proper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -20°C) and has not undergone multiple freeze-thaw cycles.

  • Sub-optimal Temperature:

    • Optimize Temperature: The optimal temperature for lipase-catalyzed reactions is typically between 40°C and 60°C.[1][5] Perform small-scale experiments at different temperatures within this range to find the optimum for your specific setup.

  • Insufficient Mixing:

    • Increase Agitation: Ensure the reaction mixture is being stirred adequately to minimize mass transfer limitations, especially when using an immobilized enzyme.

Problem 2: The reaction starts but stops at a low conversion.

Possible Causes and Solutions:

  • Enzyme Inhibition by Substrate:

    • Optimize Substrate Ratio: A high concentration of vinyl acetate can inhibit the lipase.[4] Systematically vary the molar ratio of vinyl acetate to phenyl acetate to identify the optimal balance between reaction rate and enzyme stability.

  • Product Inhibition:

    • The accumulation of the product, this compound, or the byproduct, acetaldehyde, may inhibit the enzyme. Consider in-situ product removal techniques if this is suspected.

  • Incorrect Water Content:

    • Control Water Activity: The presence of excess water can favor the reverse hydrolysis reaction. Ensure that the substrates and solvent are sufficiently dry. The use of molecular sieves can help to control the water content in the reaction medium.

Problem 3: The yield is consistently low even after optimizing the main parameters.

Possible Causes and Solutions:

  • Sub-optimal Solvent Choice:

    • Screen Different Solvents: The polarity of the solvent can significantly affect enzyme performance. Test a range of non-polar, hydrophobic solvents to find the most suitable one for your reaction.

  • pH of the Enzyme's Microenvironment:

    • Although the overall reaction is in an organic solvent, the microenvironment of the enzyme is aqueous. Traces of acidic or basic impurities in the substrates or solvent can alter this pH and affect enzyme activity. Ensure high purity of all reagents.

  • Enzyme Leaching from the Support (for immobilized enzymes):

    • If you observe a colored solution or a decrease in the amount of solid enzyme after the reaction, enzyme leaching might be occurring. Consider using a different immobilization support or a cross-linked enzyme aggregate (CLEA).

Data Presentation

Table 1: Key Parameters for Lipase-Catalyzed Synthesis of Phenyl Acetate Derivatives

ParameterRecommended Range/ValueSource
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)[1][2][3]
Temperature 40 - 60 °C[1][5]
Substrate Molar Ratio (Vinyl Acetate : Alcohol) 1:1 to 5:1 (optimization required)[1]
Enzyme Concentration 5 - 15% (w/w of substrates)[5]
Solvent Heptane, Hexane, Toluene[6][8]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Reactants:

    • Dissolve phenyl acetate (1 equivalent) and vinyl acetate (1-5 equivalents) in a suitable organic solvent (e.g., heptane) in a sealed reaction vessel.

  • Enzyme Addition:

    • Add the immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates) to the reaction mixture.

  • Reaction Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm) for a specified time (e.g., 24-48 hours).

  • Monitoring the Reaction:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and stored for reuse.

    • The filtrate containing the product can be concentrated under reduced pressure.

    • Purify the this compound from the crude product by a suitable method, such as column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Reactants (Phenyl Acetate, Vinyl Acetate, Solvent) ReactionSetup Combine Reactants and Enzyme Reagents->ReactionSetup Enzyme Prepare Immobilized Enzyme Enzyme->ReactionSetup Incubation Incubate at Optimal Temperature with Stirring ReactionSetup->Incubation Monitoring Monitor Reaction Progress (GC/HPLC) Incubation->Monitoring Termination Terminate Reaction (Filter Enzyme) Monitoring->Termination Completion Purification Purify Product (e.g., Column Chromatography) Termination->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckTemp Is the temperature optimal? CheckEnzyme->CheckTemp Yes Solution_Enzyme Solution: Use fresh enzyme, check storage. CheckEnzyme->Solution_Enzyme No CheckRatio Is the substrate ratio optimized? CheckTemp->CheckRatio Yes Solution_Temp Solution: Optimize temperature (e.g., 40-60°C). CheckTemp->Solution_Temp No CheckWater Is water content controlled? CheckRatio->CheckWater Yes Solution_Ratio Solution: Vary vinyl acetate concentration. CheckRatio->Solution_Ratio No CheckSolvent Is the solvent appropriate? CheckWater->CheckSolvent Yes Solution_Water Solution: Use dry reagents/solvent, add molecular sieves. CheckWater->Solution_Water No Solution_Solvent Solution: Screen different non-polar solvents. CheckSolvent->Solution_Solvent No

Caption: Troubleshooting logic for addressing low yield in enzymatic synthesis.

References

Technical Support Center: Synthesis of Vinyl Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing vinyl phenylacetate in a laboratory setting?

A1: The most prevalent laboratory method for synthesizing vinyl phenylacetate is the transvinylation of phenylacetic acid with vinyl acetate. This reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, often in the presence of a suitable ligand.

Q2: What is the primary and expected byproduct of this reaction?

A2: The main and expected byproduct of the transvinylation reaction between phenylacetic acid and vinyl acetate is acetic acid.[1][2] The stoichiometry of the reaction produces one mole of acetic acid for every mole of vinyl phenylacetate formed.

Q3: Can vinyl phenylacetate polymerize during synthesis?

A3: Yes, as a vinyl monomer, vinyl phenylacetate can undergo polymerization, particularly at elevated temperatures or in the presence of radical initiators.[1][3] It is advisable to conduct the synthesis at the lowest effective temperature and to use inhibitors if the product is to be stored for an extended period.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Phenylacetic acid can be irritating to the skin and eyes. Vinyl acetate is a flammable liquid with a low boiling point and its vapors can be irritating. Palladium compounds can be toxic. It is essential to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Vinyl Phenylacetate 1. Catalyst Deactivation: The palladium(II) catalyst may have been reduced to inactive palladium(0).2. Reaction Equilibrium: The transvinylation reaction is reversible, and the equilibrium may not favor the product.3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Use fresh catalyst or consider adding a co-oxidant to maintain the active catalytic species. Ensure anhydrous and oxygen-free conditions if the catalyst is sensitive.2. Use an excess of vinyl acetate to shift the equilibrium towards the product. Consider removing the acetic acid byproduct as it forms, for example, by a continuous process.[1]3. Monitor the reaction progress by TLC or GC and adjust the reaction time and temperature accordingly. Avoid excessively high temperatures to prevent side reactions.
Presence of Unreacted Phenylacetic Acid in the Product 1. Incomplete Reaction: The reaction did not go to completion.2. Inefficient Purification: The purification method (e.g., distillation) did not effectively separate the product from the starting material.1. Increase the reaction time, temperature (cautiously), or the amount of vinyl acetate.2. Optimize the purification process. Phenylacetic acid is a solid at room temperature and has a higher boiling point than vinyl phenylacetate, so careful fractional distillation under reduced pressure should effect separation. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can also remove acidic impurities like phenylacetic acid.
Product is Contaminated with Polymeric Material 1. High Reaction Temperature: Elevated temperatures can induce thermal polymerization.[3]2. Presence of Radical Initiators: Contaminants in the reagents or solvent could initiate polymerization.1. Lower the reaction temperature. If possible, conduct the reaction at a temperature that balances reaction rate and stability.2. Ensure all reagents and solvents are pure and free from peroxides. Consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture or during purification if polymerization is a persistent issue.
Formation of Unexpected Side Products 1. Decomposition of Reactants or Products: High temperatures can lead to the degradation of vinyl acetate or vinyl phenylacetate.2. Contaminants in Starting Materials: Impurities in the phenylacetic acid or vinyl acetate can lead to side reactions.1. Maintain a controlled and moderate reaction temperature. The thermal degradation of similar compounds like polyvinyl acetate proceeds by the elimination of the acid, suggesting phenylacetic acid could be eliminated from the product at high temperatures.[4]2. Use high-purity starting materials. Analyze the starting materials for known impurities that could interfere with the reaction.

Potential Side Products and Their Formation

Side Product Potential Formation Pathway Notes
Acetic Acid Co-product of the main transvinylation reaction.This is an expected byproduct and its presence indicates a successful reaction.
Poly(vinyl phenylacetate) Free-radical or cationic polymerization of the vinyl phenylacetate product.[3][5]Can be minimized by controlling temperature and using inhibitors.
Ethylidene Diphenylacetate Addition of phenylacetic acid across the double bond of vinyl phenylacetate, analogous to the formation of ethylidene diacetate from vinyl acetate and acetic acid.[6]This is a possibility, especially under acidic conditions or with certain catalysts.
Acetaldehyde Isomerization of vinyl alcohol, which can be formed from the hydrolysis of vinyl acetate or vinyl phenylacetate.[7]More likely if water is present in the reaction mixture.

Experimental Protocols

General Protocol for Palladium-Catalyzed Transvinylation of Phenylacetic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (1.0 eq.), palladium(II) acetate (0.01-0.05 eq.), and a suitable solvent (e.g., toluene or dioxane).

  • Addition of Vinyl Acetate: Add an excess of vinyl acetate (2.0-5.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate can be washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted phenylacetic acid and the acetic acid byproduct.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure vinyl phenylacetate.

Visualizations

Reaction_Pathway Synthesis of Vinyl Phenylacetate via Transvinylation cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products / Impurities PA Phenylacetic Acid VPA Vinyl Phenylacetate PA->VPA AA Acetic Acid PA->AA Unreacted_PA Unreacted Phenylacetic Acid PA->Unreacted_PA VA Vinyl Acetate VA->VPA VA->AA Unreacted_VA Unreacted Vinyl Acetate VA->Unreacted_VA Polymer Poly(vinyl phenylacetate) VPA->Polymer Polymerization Catalyst Pd(OAc)₂ Catalyst->VPA Catalyst->AA

Caption: Reaction scheme for the synthesis of vinyl phenylacetate.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Vinyl Phenylacetate Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Equilibrium Is the reaction at equilibrium? Check_Catalyst->Check_Equilibrium Yes Sol_Catalyst Use fresh catalyst or co-oxidant Check_Catalyst->Sol_Catalyst No Check_Conditions Are reaction time and temperature sufficient? Check_Equilibrium->Check_Conditions No Sol_Equilibrium Use excess vinyl acetate or remove acetic acid Check_Equilibrium->Sol_Equilibrium Yes Sol_Conditions Increase reaction time or temperature Check_Conditions->Sol_Conditions No End Improved Yield Check_Conditions->End Yes Sol_Catalyst->End Sol_Equilibrium->End Sol_Conditions->End

Caption: A logical workflow for troubleshooting low product yield.

References

"effect of initiator concentration on polyvinyl phenyl acetate molecular weight"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyvinyl phenyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a lower than expected molecular weight for our polythis compound. What are the potential causes and how can we increase it?

A1: A lower than expected molecular weight in the free-radical polymerization of polythis compound is a common issue that can often be attributed to the initiator concentration.

Core Principle: In free-radical polymerization, a higher concentration of initiator leads to a greater number of polymer chains being initiated simultaneously. With a finite amount of monomer available, this results in a larger number of shorter polymer chains, thus lowering the average molecular weight.[1] Conversely, decreasing the initiator concentration will generate fewer growing chains, allowing each chain to achieve a higher molecular weight before termination.

Troubleshooting Steps:

  • Reduce Initiator Concentration: This is the most direct way to increase the molecular weight. Systematically decrease the molar ratio of the initiator relative to the this compound monomer.

  • Verify Initiator Purity and Activity: Ensure the initiator has not degraded. Old or improperly stored initiators can have reduced efficiency, leading to inconsistent results.

  • Control Reaction Temperature: Higher temperatures increase the rate of initiator decomposition, effectively increasing the concentration of initial radicals and thus decreasing the molecular weight. Ensure precise and stable temperature control throughout the polymerization.

  • Minimize Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating growing polymer chains. Ensure the purity of all reagents. Chain transfer to the monomer or polymer itself can also occur, particularly at higher conversions.[1][2]

Q2: How does the initiator concentration quantitatively affect the molecular weight of polythis compound?

A2: The number-average molecular weight (Mn) of a polymer synthesized via free-radical polymerization is inversely proportional to the square root of the initiator concentration, assuming termination is primarily by combination. While specific values for polythis compound may vary based on reaction conditions, the general trend is consistent.

Illustrative Data:

The following table provides an example of the expected trend when varying the concentration of a common initiator like Azobisisobutyronitrile (AIBN) in the solution polymerization of this compound.

Initiator (AIBN) Concentration (mol/L)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
0.005150,000270,0001.8
0.010105,000199,5001.9
0.02075,000150,0002.0
0.04053,000116,6002.2

Note: These are representative values to illustrate the trend. Actual results will depend on specific experimental parameters such as temperature, solvent, and monomer concentration.

Q3: We are observing a broad polydispersity index (PDI) in our polythis compound samples. What could be the cause?

A3: A broad PDI indicates a wide distribution of polymer chain lengths. Several factors related to the initiator and reaction conditions can contribute to this:

  • High Initiator Concentration: As shown in the table above, higher initiator concentrations can lead to a slightly broader PDI.

  • Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can initiate new chains of varying lengths, broadening the molecular weight distribution.[1][2] The aromatic ring in this compound could potentially participate in chain transfer reactions, although some studies on similar monomers like vinyl benzoate suggest this is not a major pathway.[3]

  • Temperature Fluctuations: Inconsistent reaction temperatures can lead to variable rates of initiation and propagation, resulting in a broader PDI.

  • High Conversion: At high monomer conversion, the viscosity of the reaction mixture increases significantly (the Trommsdorff-Norrish effect), which can limit the mobility of growing polymer chains and lead to diffusion-controlled termination, broadening the PDI.

Q4: What is a suitable initiator for the polymerization of polythis compound and why?

A4: Azo initiators, such as Azobisisobutyronitrile (AIBN) , and peroxide initiators, like Benzoyl Peroxide (BPO) , are commonly used for the free-radical polymerization of vinyl monomers, including vinyl esters.[4]

  • AIBN is often preferred due to its predictable, first-order decomposition kinetics and its resistance to induced decomposition, which can lead to more controlled polymerization.

  • BPO is also effective but can be more susceptible to side reactions.

The choice of initiator may also depend on the desired reaction temperature, as they have different decomposition rates at various temperatures.

Experimental Protocols

Protocol 1: Solution Polymerization of Polythis compound with Varying Initiator Concentrations

Objective: To synthesize polythis compound of varying molecular weights by altering the initial concentration of AIBN.

Materials:

  • This compound monomer (purified to remove inhibitors)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN)

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: In a series of reaction flasks, prepare a solution of this compound in toluene (e.g., 2 M concentration).

  • Initiator Addition: To each flask, add a pre-determined amount of AIBN to achieve the desired initiator concentrations (e.g., 0.005 M, 0.01 M, 0.02 M, 0.04 M).

  • Degassing: Seal the flasks with rubber septa and purge with dry nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Place the flasks in a preheated oil bath at a constant temperature (e.g., 60°C) and stir for a set reaction time (e.g., 24 hours).

  • Termination and Precipitation: Cool the reaction mixtures to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash with fresh methanol to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polythis compound in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polythis compound samples.

Instrumentation and Conditions:

  • GPC System: Equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Temperature: 35°C.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried polythis compound (e.g., 2-3 mg/mL) in THF. Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Injection: Inject the filtered sample solution into the GPC system.

  • Data Acquisition: Record the chromatogram from the RI detector.

  • Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the sample from its elution profile.

Visualizations

Initiator_Effect cluster_input Input Variables cluster_process Polymerization Process cluster_output Polymer Characteristics Initiator_High High Initiator Concentration Radicals Number of Initial Radicals Initiator_High->Radicals Increases Initiator_Low Low Initiator Concentration Initiator_Low->Radicals Decreases Chains Number of Growing Chains Radicals->Chains Directly Proportional MW Average Molecular Weight Chains->MW Inversely Proportional

Caption: Logical relationship between initiator concentration and polymer molecular weight.

Experimental_Workflow A 1. Reagent Preparation (Monomer, Solvent, Initiator) B 2. Degassing (Nitrogen Purge) A->B C 3. Polymerization (Constant Temperature) B->C D 4. Precipitation (in Methanol) C->D E 5. Purification (Filtration & Washing) D->E F 6. Drying (Vacuum Oven) E->F G 7. Characterization (GPC Analysis) F->G

Caption: Experimental workflow for the synthesis and analysis of polythis compound.

Signaling_Pathway Initiator Initiator (I) Radical Initiator Radical (R•) Initiator->Radical Decomposition (kd) Growing_Chain Growing Chain (Pn•) Radical->Growing_Chain Initiation (ki) + Monomer Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation (kp) + Monomer Termination Terminated Polymer (Pn+m) Growing_Chain->Termination Termination (kt) + Pm•

References

Technical Support Center: Controlling Polydispersity in Vinyl Phenyl Acetate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of vinyl phenyl acetate (VPAc). The focus is on controlling the polydispersity index (PDI or Đ) to achieve well-defined polymers.

Troubleshooting Guide

High polydispersity is a common issue in the polymerization of vinyl esters like this compound due to the high reactivity of the propagating radical, which can lead to side reactions. This guide addresses common problems encountered during these experiments.

IssuePossible Cause(s)Suggested Solution(s)
High Polydispersity Index (PDI > 1.5) in RAFT Polymerization 1. Inappropriate RAFT Agent: Dithioesters and trithiocarbonates that are effective for monomers like styrenes and acrylates can inhibit the polymerization of vinyl esters. 2. High Initiator Concentration: An excess of initiator can lead to a higher rate of termination reactions relative to the RAFT process, resulting in a population of "dead" polymer chains. 3. High Temperature: Elevated temperatures can increase the rate of side reactions, such as chain transfer to monomer or polymer, which broadens the molecular weight distribution.[1] 4. High Monomer Conversion: Pushing the reaction to very high conversions can lead to a loss of control and an increase in PDI.1. Select an Appropriate RAFT Agent: For vinyl esters, xanthates and N-aryl dithiocarbamates are generally more suitable as they provide better control over molecular weight and dispersity. 2. Optimize Initiator Concentration: Use a low concentration of a thermal initiator like AIBN. A typical molar ratio of RAFT agent to initiator is between 5:1 and 10:1. 3. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature (e.g., 60 °C) to minimize side reactions.[1] For some vinyl ester polymerizations, temperatures as low as 0°C with photoinitiation have been used to achieve narrow polydispersity.[1] 4. Target Moderate Conversion: Aim for a monomer conversion of less than 70-80% to maintain good control over the polymerization.
Bimodal or Tailing Molecular Weight Distribution in GPC Traces 1. Presence of Uncontrolled Radical Polymerization: This can occur if the initiation rate is too high compared to the rate of chain transfer, leading to a population of high molecular weight polymer. 2. Chain Transfer Reactions: Significant chain transfer to monomer, polymer, or solvent can create branched polymers and broaden the molecular weight distribution. 3. Impure Monomer or Reagents: Impurities can interfere with the polymerization process and lead to uncontrolled reactions.1. Reduce Initiator Concentration: Lowering the initiator concentration can help ensure that the RAFT process dominates. 2. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 3. Purify Monomer and Reagents: Ensure that the this compound monomer, initiator, and RAFT agent are free from impurities before use.
Slow or Inhibited Polymerization 1. Inappropriate RAFT Agent: Some RAFT agents can strongly retard or inhibit the polymerization of vinyl esters. 2. Low Temperature: While lower temperatures can improve control, they can also significantly slow down the rate of polymerization. 3. Presence of Inhibitors: The monomer may contain inhibitors from storage that have not been adequately removed.1. Switch to a More Suitable RAFT Agent: Use a xanthate or N-aryl dithiocarbamate. 2. Increase Temperature or Initiator Concentration: A modest increase in temperature or initiator concentration can increase the polymerization rate, but this must be balanced with the need to control polydispersity. 3. Remove Inhibitors: Pass the monomer through a column of basic alumina to remove any inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a good target PDI for the controlled polymerization of this compound?

A1: For a well-controlled polymerization of a vinyl ester like this compound using a technique such as RAFT, a PDI below 1.3 is generally considered good. With careful optimization of reaction conditions, it may be possible to achieve a PDI of less than 1.2.

Q2: Can I use Atom Transfer Radical Polymerization (ATRP) to control the polydispersity of this compound?

A2: While ATRP has been used for vinyl acetate, it is generally more challenging to control than RAFT polymerization for this class of monomers. Achieving low polydispersity with ATRP for vinyl esters often requires specialized ligands and reaction conditions.

Q3: How does the choice of initiator affect the polydispersity?

A3: The initiator concentration has a significant impact on polydispersity. A higher initiator concentration can lead to a greater number of chains being initiated at once, potentially overwhelming the RAFT agent and leading to conventional free-radical polymerization pathways that result in a broader molecular weight distribution. The type of initiator (e.g., oil-soluble vs. water-soluble) can also affect the kinetics and control, particularly in emulsion or suspension polymerizations.[1]

Q4: What is the effect of temperature on the PDI of this compound polymerization?

A4: Temperature is a critical parameter. Higher temperatures generally lead to a faster rate of polymerization but can also increase the rate of undesirable side reactions, such as chain transfer, which increases the PDI.[1] Conversely, very low temperatures can slow the reaction down considerably. An optimal temperature must be found to balance the reaction rate and control over polydispersity.

Quantitative Data

The following table summarizes the effect of various parameters on the polydispersity index (PDI) in the RAFT polymerization of vinyl acetate, a close structural analog of this compound.

RAFT AgentInitiator[Monomer]:[RAFT]:[Initiator]Temperature (°C)Conversion (%)PDI (Đ)Reference
XanthateAIBN100:1:0.26050~1.2[1]
XanthateAIBN100:1:0.28070>1.4[1]
N-aryl dithiocarbamateAIBN200:1:0.16065~1.25
DithioesterAIBN100:1:0.260-Inhibition

Experimental Protocols

General Protocol for RAFT Polymerization of this compound

This protocol is adapted from established procedures for the RAFT polymerization of vinyl acetate and is expected to provide good control over the polymerization of this compound.

Materials:

  • This compound (VPAc), inhibitor removed

  • Xanthate or N-aryl dithiocarbamate RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk tube, add the RAFT agent (e.g., 0.05 mmol) and AIBN (e.g., 0.005 mmol).

    • Add the this compound monomer (e.g., 10 mmol) and the solvent (e.g., 5 mL).

  • Degassing:

    • Seal the Schlenk tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[2]

  • Polymerization:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60 °C).[2]

    • Stir the reaction mixture for the desired time (e.g., 8-24 hours).

  • Termination and Isolation:

    • To quench the reaction, cool the tube in an ice bath and expose the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Filter and dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and PDI of the resulting poly(this compound) by gel permeation chromatography (GPC).

    • Determine the monomer conversion by gravimetry or ¹H NMR spectroscopy.

Visualizations

Troubleshooting_High_PDI Start High PDI Observed (Đ > 1.3) Check_RAFT Is the RAFT agent appropriate for vinyl esters? Start->Check_RAFT Change_RAFT Switch to Xanthate or N-aryl dithiocarbamate Check_RAFT->Change_RAFT No Check_Conditions Review Reaction Conditions Check_RAFT->Check_Conditions Yes End PDI Controlled Change_RAFT->End High_Temp Is the temperature too high? Check_Conditions->High_Temp Lower_Temp Decrease temperature (e.g., to 60°C) High_Temp->Lower_Temp Yes High_Initiator Is the initiator concentration too high? High_Temp->High_Initiator No Lower_Temp->End Lower_Initiator Reduce initiator concentration ([RAFT]:[I] > 5:1) High_Initiator->Lower_Initiator Yes High_Conversion Is the monomer conversion > 80%? High_Initiator->High_Conversion No Lower_Initiator->End Lower_Conversion Target a lower conversion High_Conversion->Lower_Conversion Yes High_Conversion->End No Lower_Conversion->End

Caption: Troubleshooting workflow for high polydispersity in this compound polymerization.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium Initiator Initiator Radical Primary Radical (I●) Initiator->Radical Decomposition Monomer1 Monomer (M) Propagating_Radical Propagating Radical (Pn●) Monomer1->Propagating_Radical Addition Propagating_Radical2 Pn● RAFT_Agent RAFT Agent (Dormant) Intermediate_Radical Intermediate Radical RAFT_Agent->Intermediate_Radical Addition New_Propagating_Radical New Propagating Radical (Pm●) Intermediate_Radical->New_Propagating_Radical Fragmentation Intermediate_Radical->Propagating_Radical2 Fragmentation New_Dormant_Species New Dormant Species Propagating_Radical2->RAFT_Agent +

Caption: Simplified mechanism of RAFT polymerization.

References

"minimizing hydrolysis of vinyl phenyl acetate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the hydrolysis of vinyl phenyl acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

This compound (ethenyl 2-phenylacetate) is an ester that can be susceptible to hydrolysis, a chemical reaction with water that breaks it down into phenylacetic acid and vinyl alcohol. The vinyl alcohol will then tautomerize to the more stable acetaldehyde. This degradation can impact the purity of the compound, leading to inaccurate experimental results, reduced efficacy in drug formulations, and the formation of potentially interfering byproducts.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The main factors that can accelerate the hydrolysis of this compound during storage include:

  • Presence of Water (Moisture): Water is a key reactant in the hydrolysis process.

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis.

  • pH (Presence of Acids or Bases): Hydrolysis of esters like this compound is catalyzed by both acids and bases.[1]

  • Presence of Catalysts: Certain enzymes (esterases) or metal ions can catalyze the hydrolysis reaction.

Q3: What are the visible signs of this compound degradation?

While this compound is a colorless liquid, its degradation may not always be visually apparent. However, you might observe:

  • A change in the odor of the sample, potentially due to the formation of acetaldehyde (a sharp, pungent smell) or phenylacetic acid.

  • Changes in the physical properties of the material, such as viscosity.

  • In cases of polymerization, which can be initiated by degradation products, you might see an increase in viscosity or solidification.[2]

Q4: How can I detect and quantify the hydrolysis of this compound?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for detecting and quantifying the degradation of this compound.[3][4][5][6] These methods can separate and measure the amount of remaining this compound as well as its hydrolysis products, phenylacetic acid and acetaldehyde.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Suspected Hydrolysis (e.g., off-odor, inconsistent experimental results) 1. Improper Storage: Exposure to moisture, elevated temperatures, or light. 2. Contamination: Presence of acidic or basic impurities, or enzymatic contamination. 3. Container Issues: The container material may be reactive or may not provide an adequate barrier to moisture.1. Review storage conditions. Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Verify the purity of the solvent if the compound is in solution. Use anhydrous solvents where possible. 3. Use inert container materials such as amber glass or Teflon-lined caps. 4. Perform analytical testing (HPLC or GC-MS) to confirm and quantify hydrolysis.
Increased Acidity of the Sample 1. Hydrolysis: Formation of phenylacetic acid.1. Neutralize the sample if appropriate for your application, but be aware that this may introduce other impurities. 2. Consider repurifying the material if the level of acidic impurity is unacceptable. 3. Discard the sample if purity is critical and repurification is not feasible.
Unexpected Polymerization 1. Inhibitor Depletion: The polymerization inhibitor may have been consumed over time. 2. Presence of Initiators: Degradation products or contaminants can sometimes initiate polymerization.[2]1. Check the concentration of the polymerization inhibitor if possible. 2. Store the compound at the recommended low temperature to slow down both hydrolysis and polymerization. 3. Avoid exposure to light and sources of free radicals.

Data Presentation

Direct quantitative data on the hydrolysis kinetics of this compound is limited in publicly available literature. However, the following table provides data for analogous compounds (vinyl acetate and phenyl acetate) to illustrate the effects of pH and temperature on hydrolysis. It is expected that this compound will exhibit similar trends.

Compound Condition Parameter Value Reference
Vinyl Acetate Acid-catalyzed hydrolysisGeneral ObservationHydrolysis occurs in the presence of acidic agents (pH ≤ 4).[1]
Phenyl Acetate Base-catalyzed hydrolysisReaction OrderFirst-order[7]
Phenyl Acetate pH ~6.3, 10-65 °CActivation Energy (Ea)77.0 - 78.0 kJ/mol[7]
Phenyl Acetate Heterogeneous catalysis (in the presence of crushed sandstone)Rate ObservationReaction rate increased dramatically compared to homogeneous conditions.[7]

Experimental Protocols

Protocol 1: Quantification of this compound Hydrolysis by HPLC

This protocol provides a general method for quantifying the degradation of this compound. The specific parameters may need to be optimized for your equipment and specific experimental conditions.

1. Objective: To determine the concentration of this compound and its primary hydrolysis product, phenylacetic acid, in a sample.

2. Materials:

  • This compound sample

  • Phenylacetic acid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

3. Standard Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare a stock solution of phenylacetic acid in acetonitrile (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solutions to different concentrations.

4. Sample Preparation:

  • Accurately weigh a portion of the this compound sample and dissolve it in a known volume of acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid). For example, starting with 30% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm (for phenylacetic acid) and a wavelength suitable for this compound (to be determined by UV scan).

  • Column Temperature: 30 °C

6. Analysis:

  • Inject the calibration standards to generate a calibration curve for both this compound and phenylacetic acid.

  • Inject the sample solution.

  • Identify and quantify the peaks in the sample chromatogram by comparing their retention times and areas to the calibration standards.

7. Calculation:

  • Calculate the concentration of this compound and phenylacetic acid in the sample using the calibration curves.

  • The degree of hydrolysis can be expressed as the percentage of phenylacetic acid relative to the initial concentration of this compound.

Mandatory Visualizations

Hydrolysis of this compound

Hydrolysis_Pathway VPA This compound Intermediate Tetrahedral Intermediate VPA->Intermediate + H₂O H2O Water (H₂O) Catalyst H⁺ or OH⁻ Catalyst->VPA catalysis PAA Phenylacetic Acid Intermediate->PAA VA Vinyl Alcohol Intermediate->VA Acetaldehyde Acetaldehyde VA->Acetaldehyde Tautomerization Troubleshooting_Workflow start Suspected Hydrolysis check_storage Review Storage Conditions (Temp, Moisture, Light) start->check_storage check_purity Verify Solvent/Reagent Purity check_storage->check_purity analytical_test Perform HPLC/GC-MS Analysis check_purity->analytical_test hydrolysis_confirmed Hydrolysis Confirmed? analytical_test->hydrolysis_confirmed quantify Quantify Degradation Products hydrolysis_confirmed->quantify Yes no_hydrolysis No Significant Hydrolysis hydrolysis_confirmed->no_hydrolysis No assess_impact Assess Impact on Experiment quantify->assess_impact decision Purify, Use with Caution, or Discard? assess_impact->decision end Proceed with Experiment decision->end Decision Made no_hydrolysis->end Preventative_Measures cluster_storage Optimal Storage Conditions cluster_handling Proper Handling Cool Cool Temperature (e.g., 2-8 °C) VPA_Stability Minimized Hydrolysis of This compound Cool->VPA_Stability Dark Protection from Light (Amber Vial) Dark->VPA_Stability Dry Dry Environment (Desiccator) Dry->VPA_Stability Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Inert_Atmosphere->VPA_Stability Tight_Seal Tightly Sealed Container Tight_Seal->VPA_Stability Inhibitor Ensure Presence of Polymerization Inhibitor Inhibitor->VPA_Stability

References

Technical Support Center: Vinyl Phenyl Acetate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of vinyl phenyl acetate.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound synthesis, particularly focusing on the transvinylation of phenylacetic acid with vinyl acetate.

Problem Potential Cause Recommended Solution
Low or Stalled Reaction Conversion Catalyst Deactivation: Impurities in the phenylacetic acid or vinyl acetate feed, such as water, alcohols, or sulfur compounds, can poison the palladium or ruthenium catalyst.[1]- Purify Reactants: Ensure high purity of both phenylacetic acid and vinyl acetate. Methods like flash distillation or fractional distillation can be effective.[1] - Catalyst Selection: Consider using more robust catalyst formulations or increasing catalyst loading, though the latter may have economic implications.
Equilibrium Limitation: The transvinylation reaction is reversible. The accumulation of the acetic acid byproduct can slow down or stop the forward reaction.[1][2]- Reactive Distillation: Implement a continuous or semi-continuous process where acetic acid is removed from the reaction mixture as it is formed, driving the equilibrium towards the product.[1][3]
Insufficient Temperature: The reaction rate may be too low at the current operating temperature.- Optimize Temperature: Gradually increase the reaction temperature while monitoring for side reactions or catalyst degradation. Typical temperatures for transvinylation range from 80°C to 120°C.[1]
Formation of Side Products Anhydride Formation (with Ruthenium catalysts): Ruthenium catalysts can promote the formation of phenylacetic anhydride, reducing the selectivity.[4]- Catalyst Choice: If anhydride formation is significant, consider switching to a palladium-based catalyst, which is less prone to this side reaction. - Process Optimization: Minimize reaction time and temperature to reduce the rate of anhydride formation.[4]
Polymerization of this compound: The product, being a vinyl monomer, can polymerize at elevated temperatures or in the presence of radical initiators.[5]- Use of Inhibitors: Add a suitable polymerization inhibitor, such as hydroquinone, to the reaction mixture and during purification.[6] - Temperature Control: Maintain the lowest effective temperature during reaction and purification.
Difficult Purification Close-Boiling Impurities: Unreacted starting materials or byproducts may have boiling points close to that of this compound, making separation by simple distillation difficult.- Fractional Distillation: Employ a high-efficiency fractional distillation column to improve separation. - Extractive Distillation: Consider using an extractive solvent to alter the relative volatilities of the components.[7]
Thermal Degradation: Prolonged exposure to high temperatures during distillation can lead to product degradation or polymerization.- Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points of the components and minimize thermal stress.
Process Control Issues in Continuous Flow Inconsistent Product Quality: Fluctuations in feed rates, temperature, or catalyst concentration can lead to variability in the product stream.- Process Analytical Technology (PAT): Implement inline monitoring techniques to track key process parameters in real-time. - Automated Control Systems: Utilize automated control systems to maintain tight control over process variables.
Reactor Fouling or Clogging: Precipitation of catalyst, byproducts, or polymer can lead to blockages in a continuous flow reactor.[8]- Solvent Selection: Ensure that all components remain soluble under the reaction conditions.[8] - Reactor Design: Choose a reactor design that is less prone to clogging, such as a continuous stirred-tank reactor (CSTR) or a reactor with a wider channel diameter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the transvinylation reaction between phenylacetic acid and vinyl acetate.[9] This reaction is typically catalyzed by transition metal complexes, with palladium and ruthenium compounds being the most effective.[1][4]

Q2: What are the key advantages of using a continuous flow process for this synthesis?

A2: A continuous flow process, often coupled with reactive distillation, offers several advantages for scale-up:

  • Improved Safety: Better control over reaction exotherms due to high surface-area-to-volume ratios.[10]

  • Enhanced Efficiency: Continuous removal of the acetic acid byproduct drives the reaction equilibrium towards the product, leading to higher conversions.[1]

  • Consistent Product Quality: Steady-state operation leads to a more uniform product compared to batch processes.[11]

  • Straightforward Scalability: Scaling up can often be achieved by running the process for longer times or by numbering up parallel reactor systems.[10]

Q3: How can I minimize catalyst deactivation during a scaled-up run?

A3: Catalyst deactivation is a common issue in larger-scale operations. To mitigate this:

  • Ensure High-Purity Reactants: The primary cause of deactivation is often impurities in the starting materials. Purification of both phenylacetic acid and vinyl acetate is crucial.[1]

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation of the catalyst.

  • Catalyst Regeneration: In some cases, it may be possible to regenerate the catalyst, although this is process-specific.

Q4: What are the typical byproducts I should expect, and how can I minimize them?

A4: The main byproduct is acetic acid, which is inherent to the transvinylation reaction. Other potential byproducts include:

  • Phenylacetic anhydride: More common when using ruthenium catalysts.[4] This can be minimized by using a palladium catalyst and optimizing reaction conditions.

  • Polymers of this compound: Can be prevented by using polymerization inhibitors and maintaining careful temperature control.[5]

Q5: What are the recommended starting parameters for a pilot-scale synthesis?

A5: While specific parameters depend on the reactor setup, a good starting point for a pilot-scale continuous transvinylation of phenylacetic acid with vinyl acetate would be:

  • Catalyst: Palladium acetate complexed with a suitable ligand (e.g., 2,2'-bipyridyl).[1]

  • Temperature: 90-110°C.[1]

  • Molar Ratio: A molar ratio of vinyl acetate to phenylacetic acid of 2:1 to 4:1 is often used to favor the forward reaction.[1]

  • Process: A reactive distillation setup to continuously remove the vinyl acetate/acetic acid azeotrope.

Experimental Protocol: Gram-Scale Synthesis of this compound via Transvinylation

This protocol provides a starting point for the gram-scale synthesis, which can be adapted for further scale-up.

Materials:

  • Phenylacetic acid

  • Vinyl acetate (inhibitor-free)

  • Palladium(II) acetate

  • 2,2'-Bipyridyl

  • Anhydrous toluene

  • Hydroquinone (polymerization inhibitor)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Distillation head with a condenser and receiving flask

  • Magnetic stirrer and hot plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate and 2,2'-bipyridyl in a minimal amount of anhydrous toluene under an inert atmosphere. Stir for 30 minutes at room temperature.

  • Reaction Setup: To the three-neck round-bottom flask, add phenylacetic acid and a molar excess of vinyl acetate (e.g., 3 equivalents). Add a small amount of hydroquinone.

  • Reaction Initiation: Heat the mixture to 80-90°C under a slow stream of inert gas.

  • Catalyst Addition: Once the reaction temperature is stable, add the prepared catalyst solution to the reaction flask.

  • Reaction and Distillation: Increase the temperature to initiate a gentle reflux and distillation. The lower-boiling azeotrope of vinyl acetate and the acetic acid byproduct will begin to distill over. Collect the distillate.

  • Monitoring: Monitor the reaction progress by analyzing the composition of the reaction mixture or the distillate (e.g., by GC or NMR).

  • Work-up: Once the desired conversion is reached, cool the reaction mixture.

  • Purification: The crude product remaining in the flask can be purified by vacuum distillation to isolate the this compound.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Purification pd_oac Palladium(II) Acetate catalyst_sol Catalyst Solution pd_oac->catalyst_sol bipy 2,2'-Bipyridyl bipy->catalyst_sol toluene Anhydrous Toluene toluene->catalyst_sol reactor Reactor catalyst_sol->reactor paa Phenylacetic Acid paa->reactor va Vinyl Acetate va->reactor inhibitor Inhibitor inhibitor->reactor distillation Reactive Distillation reactor->distillation crude_product Crude Product distillation->crude_product byproducts Acetic Acid / Vinyl Acetate distillation->byproducts vacuum_dist Vacuum Distillation crude_product->vacuum_dist final_product Pure this compound vacuum_dist->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Conversion? check_catalyst Check Catalyst Activity & Purity of Reactants start->check_catalyst purify_reactants Purify Reactants check_catalyst->purify_reactants increase_catalyst Increase Catalyst Load check_catalyst->increase_catalyst check_equilibrium Is Acetic Acid being removed effectively? optimize_distillation Optimize Reactive Distillation check_equilibrium->optimize_distillation No check_temp Is temperature optimal? check_equilibrium->check_temp Yes purify_reactants->check_equilibrium increase_catalyst->check_equilibrium optimize_distillation->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No success Conversion Improved check_temp->success Yes adjust_temp->success

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Optimizing Lipase-Catalyzed Reactions of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing enzyme loading in lipase-catalyzed reactions of vinyl phenyl acetate.

Frequently Asked Questions (FAQs)

Q1: Which lipase is most effective for the kinetic resolution of substrates similar to this compound?

A1: Novozym 435, a commercial immobilized lipase from Candida antarctica B (CAL-B), is frequently reported as the most effective and highly selective biocatalyst for the kinetic resolution of racemic aromatic alcohols and their acetates, including derivatives of phenyl acetate.[1][2] Other lipases, such as those from Pseudomonas cepacia and free Candida antarctica lipase A, have also shown effectiveness.[2] However, screening various commercially available lipases is recommended to determine the best-performing one for your specific substrate and reaction conditions.[3]

Q2: What is the optimal enzyme loading for lipase-catalyzed reactions involving phenyl acetate derivatives?

A2: The optimal enzyme loading can vary depending on the specific reaction, but studies on similar substrates suggest a range of 15 wt% to 40 mg/mL.[1][4][5] For the synthesis of 1-phenylethyl acetate, an optimal lipase addition of 40 mg/ml was reported.[1] In another study on amidation, 15 wt% of Novozym 435 was found to be optimal.[4][5][6][7] It's crucial to perform an optimization study for your specific reaction, as excessive enzyme loading can increase viscosity and hinder mass transfer, leading to lower catalytic efficiency.[4]

Q3: What is the recommended temperature for these reactions?

A3: The optimal temperature for lipase-catalyzed reactions is typically between 40°C and 60°C.[1][8] For the synthesis of 1-phenylethyl acetate, the optimal temperature was found to be 60°C.[1] In the synthesis of propyl-phenyl acetate, a moderate temperature of 40°C was most promising.[8] Exceeding the optimal temperature can lead to enzyme denaturation and a decrease in product yield.[4]

Q4: Which solvent is most suitable for lipase-catalyzed reactions with this compound?

A4: Non-protic and hydrophobic solvents like n-hexane and toluene are generally preferred for lipase-catalyzed reactions.[9][10] n-Hexane was identified as the best solvent system for the kinetic resolution of 1-phenylethanol.[1] The choice of solvent can significantly impact enzyme activity and enantioselectivity.

Q5: How does substrate concentration affect the reaction?

A5: Substrate concentration is a critical parameter. High substrate concentrations can sometimes lead to inhibition of the lipase activity.[1] It is recommended to study a range of substrate concentrations to find the optimal balance for maximizing the reaction rate without causing significant inhibition. For the synthesis of 1-phenylethyl acetate, a concentration of 100 mmol/ml of 1-phenylethanol was found to be optimal.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Enzyme Activity - Inactive enzyme- Inappropriate reaction conditions (pH, temperature)- Presence of inhibitors- Verify Enzyme Activity: Test the lipase with a standard substrate (e.g., p-nitrophenyl acetate) to confirm its activity.[11]- Optimize Temperature: Perform the reaction at the recommended temperature range (40-60°C) and avoid excessive heat.[1][4][8]- Check pH: Ensure the pH of the reaction medium is within the optimal range for the specific lipase used.- Remove Potential Inhibitors: Ensure solvents and substrates are of high purity.
Low Product Yield - Suboptimal enzyme loading- Inefficient mass transfer- Reaction has not reached equilibrium- Enzyme denaturation- Optimize Enzyme Loading: Experiment with different enzyme concentrations (e.g., 10-50 mg/mL) to find the optimal amount.[1]- Improve Agitation: Ensure adequate mixing to overcome mass transfer limitations. An agitation speed of 600 rpm has been used in similar reactions.[4]- Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.[1]- Control Temperature: Maintain the optimal reaction temperature to prevent enzyme denaturation.[4]
Low Enantioselectivity - Incorrect lipase choice- Suboptimal reaction conditions- Presence of water- Screen Different Lipases: Test a variety of lipases to find one with high enantioselectivity for your substrate.[3]- Optimize Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence enantioselectivity.- Use Molecular Sieves: Add molecular sieves to the reaction mixture to remove trace amounts of water, which can negatively affect enantioselectivity.[12]
Difficulty in Enzyme Recovery and Reuse - Enzyme leaching from support (for immobilized lipases)- Enzyme deactivation after one cycle- Choose a Robust Immobilization Method: If preparing your own immobilized lipase, select a stable support and immobilization technique.- Gentle Recovery: After the reaction, filter the enzyme and wash it with a suitable solvent (e.g., hexane) before drying for reuse.[1]

Quantitative Data Summary

Table 1: Optimal Conditions for Lipase-Catalyzed Reactions of Phenyl Acetate Derivatives

ParameterOptimal ValueSubstrateLipaseReference
Enzyme Loading 40 mg/mL1-PhenylethanolNovozym 435[1]
15 wt%PhenylglycinolNovozym 435[4][5][6][7]
0.6% (w/v)Benzoic AcidImmobilized CAL-B[8]
Temperature 60°C1-PhenylethanolNovozym 435[1]
60°CPhenylglycinolNovozym 435[4]
40°CBenzoic AcidImmobilized CAL-B[8]
Substrate Conc. 100 mmol/mL1-PhenylethanolNovozym 435[1]
Acyl Donor Conc. 500 mmol/LVinyl AcetateNovozym 435[1]
Reaction Time 24 hours1-PhenylethanolNovozym 435[1]
19 hoursPhenylglycinolNovozym 435[4]
40 minutesBenzoic AcidImmobilized CAL-B[8]
Solvent n-Hexane1-PhenylethanolNovozym 435[1]
ToluenePhenylethyl halohydrinsNovozym 435[2]
HeptaneBenzoic AcidImmobilized CAL-B[8]

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Phenyl Acetate Derivative using Vinyl Acetate

This protocol is adapted from the kinetic resolution of 1-phenylethanol.[1]

Materials:

  • Racemic phenyl acetate derivative (substrate)

  • Immobilized lipase (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., n-hexane)

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • To a reaction vessel, add the racemic phenyl acetate derivative and the anhydrous organic solvent.

  • Add the desired amount of immobilized lipase.

  • If anhydrous conditions are required, add activated molecular sieves.

  • Add vinyl acetate to start the reaction.

  • Seal the vessel and place it on an orbital shaker or magnetic stirrer at the desired temperature and agitation speed.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the immobilized lipase.

  • Wash the recovered lipase with fresh solvent and dry it for potential reuse.

  • Isolate and purify the product and the remaining unreacted substrate from the reaction mixture using appropriate techniques such as column chromatography.

Visualizations

Experimental_Workflow_for_Optimizing_Enzyme_Loading cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Define Range of Enzyme Loadings to Test B Prepare Reaction Mixtures with Varying Enzyme Concentrations A->B C Incubate all Reactions under Identical Conditions (Temperature, Time, Substrate Concentration) B->C D Monitor Reaction Progress (e.g., via GC/HPLC) C->D E Determine Conversion and Enantiomeric Excess at Set Time Points D->E F Plot Conversion/Yield vs. Enzyme Loading E->F G Identify Optimal Enzyme Loading F->G

Caption: Workflow for optimizing enzyme loading in lipase-catalyzed reactions.

Factors_Affecting_Lipase_Catalyzed_Reaction cluster_enzyme Enzyme Related cluster_conditions Reaction Conditions cluster_substrates Substrates center Reaction Outcome (Yield & Enantioselectivity) EnzymeType Lipase Type EnzymeType->center EnzymeLoading Enzyme Loading EnzymeLoading->center Temperature Temperature Temperature->center Solvent Solvent Solvent->center ReactionTime Reaction Time ReactionTime->center Agitation Agitation Agitation->center SubstrateConc Substrate Concentration SubstrateConc->center AcylDonor Acyl Donor AcylDonor->center

Caption: Key factors influencing the outcome of lipase-catalyzed reactions.

References

Technical Support Center: Solvent Effects on Vinyl Phenyl Acetate Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rates of vinyl phenyl acetate and related esters. Due to the limited availability of kinetic data for this compound, this guide leverages data from analogous compounds, namely phenyl acetate and vinyl acetate, to illustrate key principles and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

This compound, with the IUPAC name ethenyl 2-phenylacetate, is an ester.[1] Like other esters, it can undergo hydrolysis, a reaction where the ester linkage is cleaved by water, typically catalyzed by an acid or a base, to yield a carboxylic acid and an alcohol. In the case of this compound, this would yield phenylacetic acid and vinyl alcohol, which would quickly tautomerize to acetaldehyde.

Q2: Why is the choice of solvent important when studying its reaction rates?

The solvent plays a crucial role in the kinetics of ester hydrolysis.[2][3] Solvent properties such as polarity, dielectric constant, and hydrogen bonding capacity can significantly influence the stability of the reactants, transition states, and products, thereby altering the reaction rate. For instance, in the alkaline hydrolysis of esters in aqueous ethanol, increasing the proportion of ethanol, a less polar solvent than water, leads to a decrease in the reaction rate.[2]

Q3: I cannot find specific kinetic data for this compound. What should I do?

While specific kinetic data for this compound is scarce in published literature, you can infer potential solvent effects from studies on structurally similar esters like phenyl acetate and vinyl acetate. The principles governing solvent effects on the hydrolysis of these esters are generally applicable. It is recommended to perform preliminary kinetic experiments across a range of solvents with varying polarities to determine the specific effects on your reaction.

Q4: What are the typical methods for monitoring the kinetics of ester hydrolysis?

Common methods for monitoring the progress of ester hydrolysis include:

  • Titrimetry: Aliquots of the reaction mixture are taken at regular intervals and the concentration of the carboxylic acid produced is determined by titration with a standard base.[1][2][4][5][6]

  • UV-Vis Spectrophotometry: If the ester or one of the products has a distinct UV-Vis absorption spectrum, the change in absorbance at a specific wavelength can be monitored over time to determine the reaction rate.[7][8][9][10][11] This method is particularly useful for reactions involving compounds like p-nitrophenyl acetate, where the product p-nitrophenol has a strong absorbance.[9]

  • Conductivity Measurement: The change in the electrical conductivity of the solution can be monitored as the reaction progresses, particularly in alkaline hydrolysis where the concentration of hydroxide ions changes.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

Potential Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel is maintained at a constant temperature using a thermostatically controlled water bath. Even small temperature changes can significantly affect reaction rates.
Inaccurate Reagent Concentrations Prepare all solutions with high-purity reagents and accurately calibrated volumetric glassware. Standardize titrants before use.
Incomplete Mixing Ensure thorough mixing of reactants at the start of the reaction and continuous stirring if the reaction is heterogeneous.
Solvent Evaporation For reactions run at elevated temperatures or for extended periods, use a sealed reaction vessel or a reflux condenser to prevent solvent evaporation, which would change reactant concentrations.
Side Reactions Be aware of potential side reactions, such as the hydrolysis of the solvent itself or reactions with impurities. Use high-purity solvents.

Issue 2: Difficulty in determining the end-point of titration.

Potential Cause Troubleshooting Step
Indicator Choice Ensure the chosen indicator has a pH range that brackets the equivalence point of the titration. Phenolphthalein is commonly used for titrating a strong base with the acid produced from hydrolysis.[1][4][6]
Fading End-point If the end-point color fades, it may be due to the absorption of atmospheric CO2. Perform titrations relatively quickly and consider protecting the solution from the air.
Slow Reaction Quenching When taking aliquots, the reaction must be effectively stopped (quenched) immediately. Adding the aliquot to ice-cold water or a quenching agent can help.[2]

Issue 3: Non-linear plots when determining reaction order.

Potential Cause Troubleshooting Step
Incorrect Reaction Order Assumed The reaction may not be pseudo-first-order as assumed. Re-evaluate the experimental conditions. Ensure one reactant is in large excess if pseudo-first-order kinetics are desired.
Complex Reaction Mechanism The reaction mechanism may be more complex than a simple hydrolysis, possibly involving intermediates or catalytic/inhibitory effects from products or impurities.
Change in Reaction Conditions Ensure that pH and ionic strength remain constant throughout the experiment, as these can affect the rate constant. Use buffered solutions where appropriate.

Data Presentation

As specific data for this compound is unavailable, the following tables summarize the general trends and representative data for the hydrolysis of phenyl acetate and the polymerization of vinyl acetate in different solvent systems.

Table 1: Solvent Effects on the Base-Catalyzed Hydrolysis of Phenyl Acetate (Illustrative Data)

Solvent System (v/v)Dielectric Constant (approx.)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
80% Water - 20% Ethanol67Higher
60% Water - 40% Ethanol59Intermediate
40% Water - 60% Ethanol49Lower
20% Water - 80% Ethanol37Lowest

Note: This table illustrates the general trend that the rate of base-catalyzed hydrolysis of phenyl acetate decreases as the polarity of the solvent mixture decreases.

Table 2: Solvent Effects on the Polymerization of Vinyl Acetate

SolventLumped Rate Constant (kp/kt1/2)Observation
Ethyl AcetateHigherActs as a standard solvent.
TolueneLowerActs as a severe retarding agent of polymerization.[6][12]

Note: This table shows that the type of solvent can significantly impact the kinetics of vinyl acetate polymerization, with aromatic solvents like toluene showing a retarding effect.[6][12]

Experimental Protocols

1. Protocol for Determining the Rate of Acid-Catalyzed Ester Hydrolysis by Titration

This protocol is adapted for a generic ester like ethyl acetate but can be modified for this compound.

Materials:

  • Ester (e.g., ethyl acetate)

  • Standardized hydrochloric acid (e.g., 0.5 M)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Thermostatic water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Place known volumes of the acid catalyst and the desired solvent in a conical flask and allow it to equilibrate to the desired temperature in the water bath.

  • Add a known volume of the ester to the flask, start a stopwatch, and mix thoroughly. This is time t=0.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 5 mL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a conical flask containing a known volume of ice-cold deionized water.[2]

  • Add a few drops of phenolphthalein indicator and titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed.[1][4][6]

  • Record the volume of NaOH used (Vt).

  • To determine the volume of NaOH corresponding to the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for a prolonged period (e.g., 2 hours) to ensure complete hydrolysis, then titrate as before.

  • The rate constant (k) for a pseudo-first-order reaction can be calculated from the slope of a plot of ln(V∞ - Vt) versus time.

2. Protocol for Monitoring Ester Hydrolysis using UV-Vis Spectrophotometry

This method is suitable if the ester or one of its hydrolysis products absorbs light in the UV-Vis region. The hydrolysis of p-nitrophenyl acetate is a classic example.

Materials:

  • Ester with a chromophore (e.g., p-nitrophenyl acetate)

  • Buffer solutions of desired pH

  • Solvent of choice

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the ester in a suitable solvent (e.g., acetonitrile or ethanol).

  • Prepare the reaction mixture by adding a small volume of the ester stock solution to the buffer-solvent mixture directly in a quartz cuvette.

  • Place the cuvette in the temperature-controlled holder of the spectrophotometer.

  • Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of the product over time. For p-nitrophenyl acetate hydrolysis, the formation of the p-nitrophenolate ion is monitored at around 400 nm.[9]

  • The absorbance at infinite time (A∞) can be measured after the reaction has gone to completion or can be calculated if the extinction coefficient of the product is known.

  • The rate constant (k) for a pseudo-first-order reaction can be determined from the slope of a plot of ln(A∞ - At) versus time.

Mandatory Visualization

Solvent_Effects_on_Hydrolysis cluster_solvent Solvent Properties cluster_reaction Reaction Components Polarity Polarity Transition_State Transition_State Polarity->Transition_State Stabilizes polar transition states Dielectric_Constant Dielectric_Constant Dielectric_Constant->Transition_State Influences charge separation H_Bonding H_Bonding Reactants Reactants H_Bonding->Reactants Solvates reactants Products Products H_Bonding->Products Solvates products Reaction_Rate Reaction_Rate Reactants->Reaction_Rate Higher energy = faster rate Transition_State->Reaction_Rate Lower energy = faster rate

Caption: Logical relationship between solvent properties and reaction rate.

Experimental_Workflow_Titration start Start Reaction (Mix Ester, Solvent, Catalyst) aliquot Withdraw Aliquot at Time 't' start->aliquot quench Quench Reaction (e.g., in Ice Water) aliquot->quench titrate Titrate with Standard Base quench->titrate record Record Volume (Vt) titrate->record repeat Repeat at Different Times record->repeat repeat->aliquot Yes analysis Plot ln(V∞ - Vt) vs. Time repeat->analysis No end Determine Rate Constant (k) analysis->end

Caption: Experimental workflow for kinetic analysis by titration.

References

"troubleshooting guide for vinyl phenyl acetate polymerization"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of vinyl phenyl acetate. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

1. Why is my this compound polymerization not initiating or proceeding very slowly?

Several factors can inhibit or retard the polymerization of this compound. A common issue is the presence of inhibitors in the monomer. Commercial vinyl monomers are often stabilized with inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors must be removed before initiating the reaction.

Another critical factor is the presence of oxygen, which can act as a radical scavenger and inhibit free-radical polymerization.[1] It is crucial to deoxygenate the reaction mixture thoroughly before and during the polymerization process. Impurities in the monomer or solvent, such as water or acetaldehyde, can also interfere with the polymerization process.[1]

Finally, ensure that your initiator is active and used at an appropriate concentration and temperature. Initiators like benzoyl peroxide or 2,2'-azo-bis-isobutyrylnitrile (AIBN) have specific decomposition temperatures at which they generate radicals to initiate polymerization.[2]

2. My polymerization starts, but the final polymer yield is very low. What could be the cause?

Low polymer yield can result from several factors, many of which overlap with initiation problems. Incomplete removal of inhibitors or the presence of oxygen can lead to premature termination of growing polymer chains, resulting in a low yield.

The choice and concentration of the initiator are also critical. An insufficient amount of initiator will generate a limited number of polymer chains. Conversely, an excessively high initiator concentration can lead to shorter polymer chains and potentially lower overall conversion.

Reaction temperature plays a significant role in polymerization kinetics.[3] An incorrect temperature can lead to a slow rate of polymerization and incomplete conversion of the monomer within the allotted reaction time. It is also possible that chain transfer reactions to the solvent, monomer, or impurities are terminating the growing polymer chains prematurely.

3. The molecular weight of my polythis compound is lower than expected, and the polydispersity is high. How can I address this?

A lower than expected molecular weight and high polydispersity often point to issues with chain transfer reactions or the presence of impurities. Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new, shorter one, leading to a decrease in the average molecular weight and a broadening of the molecular weight distribution.

The concentration of the initiator also influences molecular weight; higher initiator concentrations generally lead to lower molecular weight polymers. To achieve a higher molecular weight and narrower polydispersity, consider using a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

4. My polymerization reaction is proceeding too quickly and becoming difficult to control. What are the risks, and how can I manage them?

A rapid and uncontrolled polymerization, known as a runaway reaction, is a significant safety hazard.[1] The polymerization of vinyl monomers is an exothermic process, and if the heat generated is not effectively dissipated, the reaction temperature can increase rapidly, further accelerating the polymerization rate. This can lead to a dangerous increase in pressure within the reaction vessel, potentially causing an explosion.

To manage the reaction rate, ensure that the reaction is conducted in a vessel with adequate heat transfer capabilities and that the temperature is carefully monitored and controlled. Using a solvent can help to dissipate the heat of polymerization. Additionally, the initiator concentration should be carefully controlled, as a higher concentration will lead to a faster reaction rate. In case of a runaway reaction, an emergency cooling system or the addition of a short-stopping agent (a potent inhibitor) may be necessary.

Experimental Protocols

A detailed experimental protocol for the free-radical polymerization of a vinyl ester is provided below as a general guideline. Please note that specific conditions may need to be optimized for this compound.

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous, deoxygenated solvent (e.g., toluene, benzene)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Deoxygenation: Add the purified this compound and the solvent to the reaction flask. Deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Initiator Addition: In a separate flask, dissolve the desired amount of AIBN in a small amount of the deoxygenated solvent.

  • Initiation: Heat the monomer solution to the desired reaction temperature (typically 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution to the reaction flask via a syringe under a positive pressure of the inert gas.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired time, typically several hours. Monitor the progress of the reaction by techniques such as gravimetry or NMR spectroscopy to determine monomer conversion.

  • Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum until a constant weight is achieved.

Data Presentation

Table 1: Common Initiators for Free-Radical Polymerization

InitiatorDecomposition Temperature (°C)Common Solvents
2,2'-Azobisisobutyronitrile (AIBN)60 - 80Toluene, Benzene, THF
Benzoyl Peroxide (BPO)70 - 90Toluene, Benzene
Potassium Persulfate (KPS)50 - 70Water (for emulsion)

Table 2: Common Inhibitors for Vinyl Monomers

InhibitorTypical Concentration (ppm)Removal Method
Hydroquinone (HQ)10 - 200Column chromatography (basic alumina), washing with aqueous alkali
4-Methoxyphenol (MEHQ)10 - 50Column chromatography (basic alumina), washing with aqueous alkali
4-tert-Butylcatechol (TBC)10 - 50Column chromatography (basic alumina), washing with aqueous alkali

Visualization

Below is a troubleshooting workflow diagram for this compound polymerization.

TroubleshootingWorkflow Start Polymerization Issue Observed NoInitiation No or Slow Initiation Start->NoInitiation LowYield Low Polymer Yield Start->LowYield LowMW Low Molecular Weight / High PDI Start->LowMW CheckInhibitor Check for Inhibitor in Monomer NoInitiation->CheckInhibitor Yes LowYield->CheckInhibitor Yes CheckOxygen Check for Oxygen in System LowYield->CheckOxygen Yes CheckPurity Check Monomer & Solvent Purity LowYield->CheckPurity Yes LowMW->CheckPurity Yes CheckChainTransfer Consider Chain Transfer Agents LowMW->CheckChainTransfer Yes CheckInhibitor->CheckOxygen Removed CheckInitiator Check Initiator Activity & Concentration CheckOxygen->CheckInitiator Deoxygenated Solution Problem Resolved CheckInitiator->Solution Active & Correct Conc. CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp Pure OptimizeInitiator Optimize Initiator Concentration CheckTemp->OptimizeInitiator Correct CheckChainTransfer->OptimizeInitiator Minimized ConsiderCRP Consider Controlled Radical Polymerization (e.g., RAFT) OptimizeInitiator->ConsiderCRP Still an Issue OptimizeInitiator->Solution Optimized ConsiderCRP->Solution

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Managing Exotherms in Bulk Polymerization of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide, frequently asked questions (FAQs), and experimental data are primarily based on studies of vinyl acetate due to a lack of specific public data on the bulk polymerization of vinyl phenyl acetate. Vinyl acetate is a structurally similar vinyl ester, and therefore, the principles of managing exotherms are expected to be analogous. However, researchers, scientists, and drug development professionals should use this information as a general guideline and conduct their own thorough risk assessments and small-scale experiments to determine the specific thermal behavior and optimal reaction conditions for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the bulk polymerization of this compound, focusing on the management of exothermic reactions.

Question/Issue Possible Causes Recommended Actions
Rapid, uncontrolled temperature rise (runaway reaction). 1. Excessive initiator concentration: Too much initiator leads to a rapid increase in the rate of polymerization and heat generation.[1] 2. Inadequate heat removal: The reactor's cooling system cannot dissipate the heat generated by the polymerization. 3. Hot spots in the reactor: Poor mixing can lead to localized areas of high temperature and accelerated reaction rates. 4. Contamination: Impurities can sometimes accelerate the polymerization rate.1. Emergency Shutdown: Immediately stop the monomer and initiator feed. 2. Emergency Cooling: Apply maximum cooling to the reactor jacket. If available, use an emergency cooling system. 3. Short-Stopping Agent: If the reaction is still not under control, inject a polymerization inhibitor (e.g., hydroquinone) to quench the reaction.[2] 4. Review and Revise Protocol: After stabilizing the reactor, thoroughly review the experimental protocol, especially the initiator concentration and cooling capacity.
Polymer with low molecular weight and broad polydispersity. 1. High polymerization temperature: Elevated temperatures can increase the rate of chain transfer and termination reactions, leading to shorter polymer chains. 2. High initiator concentration: A higher concentration of initiator produces more polymer chains, resulting in lower average molecular weight.[3]1. Optimize Temperature: Lower the reaction temperature to favor chain propagation over termination. 2. Adjust Initiator Concentration: Reduce the initiator concentration to produce fewer, longer polymer chains. 3. Consider a Controlled Polymerization Technique: For better control over molecular weight and polydispersity, explore techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.
Incomplete monomer conversion. 1. Insufficient initiator: The initiator may be fully consumed before all the monomer has reacted. 2. Low reaction temperature: The polymerization rate may be too slow at the set temperature. 3. Vitrification (Glass Effect): As the polymer concentration increases, the viscosity of the reaction medium rises, restricting the mobility of reactants and slowing down the reaction.[4]1. Increase Initiator Amount: Add a second charge of initiator late in the reaction. 2. Increase Temperature: Gradually increase the reaction temperature towards the end of the polymerization to enhance monomer conversion. 3. Use a Solvent: While this guide is for bulk polymerization, in some cases, adding a small amount of solvent can help to reduce viscosity and mitigate the glass effect.
Yellowing of the final polymer. 1. High reaction temperatures: Thermal degradation of the polymer can occur at elevated temperatures. 2. Oxygen contamination: The presence of oxygen can lead to the formation of colored byproducts.1. Lower Polymerization Temperature: Conduct the polymerization at the lowest feasible temperature. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Frequently Asked Questions (FAQs)

Q1: What is an exotherm in bulk polymerization?

An exotherm is the heat released during a chemical reaction. In bulk polymerization, a significant amount of heat is generated because the concentration of the monomer is at its maximum. If this heat is not effectively removed, it can lead to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop known as a runaway reaction.[1]

Q2: How can I monitor the exotherm during my experiment?

It is crucial to have continuous and accurate temperature monitoring of the reaction mixture. Use a calibrated thermocouple or resistance temperature detector (RTD) placed directly in the reaction medium. For larger scale reactions, multiple temperature probes at different locations within the reactor are recommended to detect any hot spots.

Q3: What are the key parameters that influence the exotherm?

The primary factors influencing the exotherm are:

  • Initiator Type and Concentration: Different initiators have different decomposition rates at various temperatures. A higher initiator concentration will lead to a faster reaction and a more significant exotherm.[3]

  • Reaction Temperature: Higher initial temperatures will lead to a faster onset of the exotherm.[4]

  • Monomer Purity: Impurities can sometimes act as inhibitors or accelerators, affecting the reaction rate and exotherm.

  • Reactor Design and Heat Transfer Capability: The ability of the reactor to remove heat is critical. The surface area-to-volume ratio, the type of cooling medium, and the efficiency of the stirring all play a role.

Q4: What is the role of an inhibitor?

Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage and transportation.[1] Common inhibitors for vinyl monomers include hydroquinone (HQ) and diphenylamine (DPA).[2] Before starting a polymerization, the inhibitor must be removed, typically by distillation or by passing the monomer through a column of a suitable adsorbent. In an emergency, an inhibitor can be added to the reactor to stop a runaway reaction.

Q5: Can I scale up my reaction from a lab-scale to a pilot-plant scale?

Scaling up bulk polymerization is a complex process that requires careful consideration of heat transfer. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient. A direct scale-up without process modifications can lead to a dangerous runaway reaction. A thorough process safety analysis, including calorimetric studies (like Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC1) and heat transfer calculations, is essential before any scale-up.

Quantitative Data Summary (Based on Vinyl Acetate)

The following table summarizes key quantitative data for the bulk polymerization of vinyl acetate, which can be used as a reference for this compound. Note: These values are for vinyl acetate and will likely differ for this compound.

ParameterValueConditionsSource
Heat of Polymerization (ΔHp) -88 to -104 kJ/mol (-1036 J/g)Bulk Polymerization[1]
Initiator AIBN (2,2'-azobis(2-methylpropionitrile))0.03 M[4]
Reaction Temperature 60 - 90 °CIsothermal[4]
Effect of Temperature on Reaction Time Reaction completes in >100 min at 60°C and in 15 min at 90°C.[I]0 = 0.03M AIBN[4]
Emergency Inhibitors Hydroquinone (HQ), Diphenylamine (DPA)Used to stop runaway reactions.[2]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

This protocol outlines a method for determining the exothermic behavior of the bulk polymerization of this compound using DSC.

Objective: To determine the onset temperature of the exotherm and the total heat of polymerization.

Materials:

  • This compound (inhibitor removed)

  • Initiator (e.g., AIBN or Benzoyl Peroxide - BPO)

  • High-pressure DSC pans

  • DSC instrument

Procedure:

  • Prepare a sample by accurately weighing a small amount of this compound (typically 2-5 mg) into a high-pressure DSC pan.

  • Add a precise amount of the chosen initiator to the pan. The initiator concentration should be representative of the planned bulk polymerization.

  • Hermetically seal the DSC pan.

  • Place the sealed pan in the DSC cell, along with an empty, sealed reference pan.

  • Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that is expected to cover the onset of polymerization and its completion (e.g., 30 °C to 250 °C).

  • Record the heat flow as a function of temperature. The exothermic peak represents the polymerization reaction.

  • Analyze the resulting thermogram to determine the onset temperature of the exotherm and integrate the peak area to calculate the heat of polymerization (ΔHp).

Protocol 2: Controlled Laboratory-Scale Bulk Polymerization

This protocol provides a general procedure for a controlled bulk polymerization of this compound on a laboratory scale, with an emphasis on safety and exotherm management.

Objective: To polymerize this compound in bulk while maintaining temperature control.

Equipment:

  • Jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer with a high-torque motor and a suitable agitator (e.g., anchor or turbine)

  • Reflux condenser

  • Temperature probe (thermocouple or RTD) immersed in the reaction mixture

  • Inert gas inlet (Nitrogen or Argon)

  • Circulating bath for heating and cooling the reactor jacket

  • Syringe pump for controlled addition of initiator

Procedure:

  • Preparation: Ensure the reactor is clean and dry. Assemble the apparatus and purge the system with an inert gas for at least 30 minutes to remove oxygen.

  • Monomer Charging: Charge the inhibitor-free this compound to the reactor.

  • Heating: Start the stirrer to ensure good mixing. Begin circulating the heat transfer fluid through the reactor jacket to bring the monomer to the desired initial temperature (e.g., 60 °C).

  • Initiator Addition: Once the monomer has reached the set temperature and is stable, begin the slow, controlled addition of the initiator solution via the syringe pump over a prolonged period. This will help to control the rate of polymerization and the generation of heat.

  • Temperature Monitoring and Control: Continuously monitor the internal temperature of the reaction. The control system of the circulating bath should be set to maintain the desired reaction temperature by automatically switching between heating and cooling as needed.

  • Viscosity Increase: As the polymerization proceeds, the viscosity of the reaction mixture will increase significantly. Ensure the stirrer is capable of handling the increased viscosity to maintain adequate mixing and heat transfer.

  • Reaction Completion and Cooldown: Once the desired conversion is reached (this can be monitored by taking samples and analyzing for monomer content if feasible), stop the initiator feed. Cool the reactor down to room temperature.

  • Discharge: Discharge the polymer from the reactor. The high viscosity may require heating the polymer to facilitate flow or dissolving it in a suitable solvent.

Visualizations

Exotherm_Troubleshooting_Workflow start Exotherm Detected (Rapid Temperature Rise) check_cooling Is Cooling System at Maximum? start->check_cooling max_cooling Apply Maximum Cooling check_cooling->max_cooling No stop_feeds Stop Monomer and Initiator Feeds check_cooling->stop_feeds Yes max_cooling->stop_feeds check_temp Is Temperature Still Rising? stop_feeds->check_temp add_inhibitor Inject Short-Stopping Agent (e.g., Hydroquinone) check_temp->add_inhibitor Yes monitor Monitor Temperature and Pressure Until Stable check_temp->monitor No add_inhibitor->monitor end System Stabilized monitor->end investigate Investigate Root Cause (Post-Mortem Analysis) end->investigate

Caption: Workflow for troubleshooting an exothermic event.

Polymerization_Control_Logic parameters { Input Parameters|Monomer: this compound|Target Temperature|Initiator Concentration} process Bulk Polymerization Process parameters->process monitoring {Temperature Monitoring|Viscosity Increase|Conversion} process->monitoring outcome {Polymer Quality|Molecular Weight|Polydispersity|Yield}|{Safe Operation|Runaway Avoided} process->outcome control {Heat Removal (Cooling)|Stirring Rate|Initiator Feed Rate} monitoring->control control->process

Caption: Logical relationship of parameters in controlled polymerization.

References

Technical Support Center: Improving the Thermal Stability of Polyvinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polyvinyl phenyl acetate (PVPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the thermal stability of PVPA. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the thermal stability of PVPA.

Issue Possible Cause(s) Recommended Solution(s)
Premature degradation of PVPA during synthesis or processing. - Polymerization temperature is too high.- Presence of impurities that catalyze degradation.- Extended reaction or processing times.- Optimize the polymerization temperature; aim for the lowest effective temperature.- Ensure all monomers and solvents are purified before use.- Minimize the duration of high-temperature steps.
Inconsistent thermal stability results between batches. - Variation in molecular weight and polydispersity.- Inconsistent incorporation of stabilizers or comonomers.- Differences in purification and drying procedures.- Standardize the polymerization process to control molecular weight.- Ensure homogeneous dispersion of additives.- Implement a consistent post-synthesis workup protocol.
Stabilizer or additive does not seem to improve thermal stability. - Incompatible stabilizer for PVPA.- Insufficient amount of stabilizer.- Poor dispersion of the additive in the polymer matrix.- Select stabilizers known to be effective for vinyl ester polymers (e.g., hindered phenols, metal soaps).- Perform a concentration optimization study for the stabilizer.- Use high-shear mixing or solution blending to ensure uniform distribution.
Discoloration of PVPA upon heating, even with stabilizers. - Oxidative degradation.- Side reactions of the stabilizer at elevated temperatures.- Formation of conjugated double bonds in the polymer backbone after elimination of phenylacetic acid.- Process the polymer under an inert atmosphere (e.g., nitrogen or argon).- Use a combination of primary and secondary antioxidants.- Investigate the use of dienophiles to interrupt conjugation sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for polythis compound?

A1: The primary thermal degradation pathway for polythis compound (PVPA) is believed to be analogous to that of polyvinyl acetate (PVAc). It involves the elimination of the phenylacetic acid side group, a process often referred to as deacetylation in PVAc, leading to the formation of a polyene structure along the polymer backbone.[1][2][3] This reaction can be autocatalytic.[2]

Q2: What are some common strategies to enhance the thermal stability of PVPA?

A2: Several strategies can be employed, drawing parallels from similar polymers like PVAc and PVC:

  • Copolymerization: Introducing a more thermally stable comonomer can disrupt the chain-stripping elimination reaction. For instance, copolymerizing vinyl acetate with N-phenylmaleimide has been shown to significantly increase the glass transition temperature and thermal resistance.[4][5]

  • Use of Stabilizers: Incorporating thermal stabilizers can inhibit degradation. These can include primary antioxidants (e.g., hindered phenols) to scavenge free radicals and secondary stabilizers (e.g., phosphites) to decompose hydroperoxides.[6] Metal soaps (e.g., calcium stearate, zinc stearate) are also used to neutralize acidic byproducts that can catalyze degradation.[6][7][8]

  • Nanocomposites: The formation of polymer nanocomposites by incorporating nanofillers such as montmorillonite clay or layered double hydroxides can enhance thermal stability by acting as a barrier to heat and mass transfer.

Q3: How can I quantitatively assess the thermal stability of my PVPA samples?

A3: The most common technique is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters to extract from a TGA curve are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). A higher Tonset and Tmax indicate greater thermal stability. Differential Scanning Calorimetry (DSC) can also be used to determine the glass transition temperature (Tg), which can be an indicator of polymer chain rigidity and thermal stability.[4][5]

Q4: Are there any safety precautions I should take when working on the thermal degradation of PVPA?

A4: Yes. The thermal degradation of PVPA will likely release phenylacetic acid and other volatile organic compounds. All heating experiments should be conducted in a well-ventilated fume hood. It is also important to consult the Safety Data Sheets (SDS) for all chemicals used.

Quantitative Data on Thermal Stability Improvement

While specific data for PVPA is limited, the following table, based on studies of polyvinyl acetate (PVAc), illustrates the expected improvements in thermal stability with different modification strategies.

Polymer System Modification Onset Decomposition Temperature (Tonset) (°C) Reference Principle
Pure PVAcNone~300 - 336[3]
PVAc CopolymerCopolymerization with N-phenylmaleimide (4 mol%)Increased Tg by ~10°C, indicating enhanced stability[4]
PVAc/Clay NanocompositeAddition of Montmorillonite ClaySignificant increase in thermal stability
PVAc with StabilizerAddition of Metal Soaps (e.g., Ca/Zn Stearate)Increased induction time before degradation[8]

Experimental Protocols

Synthesis of PVPA via Solution Polymerization

This protocol describes a general method for synthesizing PVPA.

Materials:

  • This compound (VPA) monomer

  • Anhydrous toluene (or other suitable solvent)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Methanol (for precipitation)

  • Nitrogen gas supply

Procedure:

  • Purify the VPA monomer by passing it through a column of basic alumina to remove inhibitors.

  • In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amount of VPA in anhydrous toluene.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Add the initiator (e.g., AIBN, ~0.1-1 mol% with respect to the monomer).

  • Heat the reaction mixture to 60-80°C under a nitrogen atmosphere and maintain stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated PVPA and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the dried PVPA sample (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Set the experimental parameters:

    • Atmosphere: Nitrogen or Air (flow rate typically 20-50 mL/min)

    • Heating Rate: A standard rate is 10°C/min.

    • Temperature Range: e.g., 30°C to 600°C.

  • Start the TGA run.

  • After the experiment is complete, analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the Tonset and Tmax.

Visualizations

Logical Workflow for Improving PVPA Thermal Stability

logical_workflow cluster_synthesis PVPA Synthesis cluster_modification Modification Strategies cluster_characterization Characterization start Start with Purified VPA Monomer synthesis Solution Polymerization start->synthesis purification Precipitation & Drying synthesis->purification pure_pvpa Pure PVPA purification->pure_pvpa copolymerization Copolymerization pure_pvpa->copolymerization stabilizers Add Stabilizers pure_pvpa->stabilizers nanocomposites Form Nanocomposites pure_pvpa->nanocomposites tga TGA Analysis copolymerization->tga dsc DSC Analysis stabilizers->dsc ftir FTIR Analysis nanocomposites->ftir result Improved Thermal Stability? tga->result dsc->result ftir->result result->pure_pvpa No end End result->end Yes

Caption: Workflow for enhancing the thermal stability of PVPA.

Signaling Pathway of Thermal Degradation and Inhibition

degradation_pathway cluster_stabilizers Inhibition Mechanisms PVPA Polythis compound (PVPA) Degradation Chain Scission & Elimination of Phenylacetic Acid PVPA->Degradation Heat Heat Heat->PVPA Polyene Polyene Backbone (Discoloration) Degradation->Polyene Volatiles Volatile Products (Phenylacetic Acid) Degradation->Volatiles Stabilizers Thermal Stabilizers (e.g., Hindered Phenols, Metal Soaps) Stabilizers->Degradation Inhibits Copolymerization Copolymerization (e.g., with N-phenylmaleimide) Copolymerization->Degradation Disrupts

Caption: Thermal degradation pathway of PVPA and points of inhibition.

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of Vinyl Phenyl Acetate via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of vinyl phenyl acetate, offering detailed experimental protocols and objective comparisons with alternative methods.

Unveiling Impurities: A Comparative Look at Analytical Techniques

The primary challenge in the synthesis of this compound lies in the potential for the formation of various impurities. Common contaminants include byproducts from the reaction of ethylene, acetic acid, and oxygen over a palladium catalyst, such as polymerized vinyl acetate and higher molecular weight esters ("heavy ends") like acetoxyacetic acid.[1] Additionally, trace organic impurities like methyl acetate, ethyl acetate, and vinyl propionate have been identified in vinyl acetate samples.[2][3]

While several analytical techniques can be employed for purity assessment, GC-MS stands out for its ability to both separate and identify volatile and semi-volatile compounds. The following table provides a comparative overview of common analytical methods for this compound purity analysis.

Analytical MethodPrincipleAnalytes DetectedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and polarity, followed by mass-based identification.Volatile and semi-volatile organic impurities.High sensitivity and specificity; provides structural information for impurity identification.May require derivatization for non-volatile compounds; quantification requires appropriate standards.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates compounds based on volatility and polarity; detection is based on the ionization of organic compounds in a hydrogen flame.Most organic compounds.Robust and quantitative; wide linear range.Does not provide structural information for identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.Non-volatile and thermally labile impurities.Suitable for a wide range of compounds; various detection methods available.May have lower resolution for volatile compounds compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the main component and impurities.Soluble impurities with distinct NMR signals.Provides unambiguous structural elucidation; quantitative.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.

In-Depth Experimental Protocol: GC-MS Analysis

This section details a standard protocol for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. For more accurate quantification, a certified reference standard should be used to create a calibration curve.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Identify Peaks F->G H Quantify Purity G->H I Report Results H->I

Caption: Workflow for GC-MS Purity Analysis of this compound.

Method_Comparison cluster_main Purity Analysis Methods cluster_info Information Provided GCMS GC-MS Separation Separation GCMS->Separation Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification GCFID GC-FID GCFID->Separation GCFID->Quantification HPLC HPLC HPLC->Separation HPLC->Quantification NMR NMR NMR->Identification NMR->Quantification Structure Structure NMR->Structure

Caption: Comparison of Information Provided by Different Analytical Methods.

References

A Comparative Guide to Analytical Methods for Quantifying Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The choice of analytical technique depends on factors such as the required sensitivity, sample matrix, available equipment, and the need for high-throughput analysis. HPLC and GC are powerful separation techniques that offer high selectivity and sensitivity, making them suitable for complex matrices. UV-Vis spectrophotometry, while generally less specific, provides a rapid and cost-effective alternative for simpler sample compositions.

ParameterHPLC with UV Detection (Proposed)GC with Flame Ionization Detection (Proposed)UV-Vis Spectrophotometry (Proposed)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by flame ionization detection.Measurement of the absorbance of UV-Visible light by the analyte in a solution.
Typical Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)Not applicable (uses a cuvette)
Mobile/Carrier Gas Acetonitrile/Water gradientHelium or NitrogenNot applicable
Detector UV-Vis Diode Array Detector (DAD)Flame Ionization Detector (FID)UV-Vis Spectrophotometer
Linearity (R²) (Expected) > 0.999> 0.999> 0.998
Accuracy (% Recovery) (Expected) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) (Expected) < 2%< 3%< 5%
Limit of Detection (LOD) (Expected) Low µg/mL to ng/mLng/mL to pg/mLLow to mid µg/mL
Limit of Quantification (LOQ) (Expected) Low µg/mLng/mLMid to high µg/mL
Sample Throughput ModerateHighHigh
Cost Moderate to HighModerateLow
Advantages Suitable for a wide range of compounds, high resolution, and various detection methods available.High sensitivity, excellent resolution for volatile compounds, robust and reliable.Simple, rapid, and inexpensive.
Disadvantages Higher cost of instrumentation and solvents, longer analysis times compared to GC for some applications.Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.Lower specificity, susceptible to interference from other absorbing compounds in the sample matrix.

Experimental Protocols

Proposed HPLC-UV Method

This method is based on established protocols for the analysis of phenyl acetate and other aromatic esters.[1][2]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).

  • Vinyl phenyl acetate reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 50% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Proposed GC-FID Method

This protocol is adapted from methods used for the analysis of vinyl acetate and other volatile organic compounds.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. Reagents and Standards:

  • Helium or Nitrogen (high purity) as the carrier gas.

  • Hydrogen and Air for the FID.

  • Solvent for sample dilution (e.g., methylene chloride or ethyl acetate).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Create a series of calibration standards by serial dilution.

  • Dilute the sample to an appropriate concentration with the solvent before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Proposed UV-Vis Spectrophotometric Method

This method is a general approach for the direct quantification of a UV-absorbing analyte.

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Standards:

  • Solvent that is transparent in the UV region of interest and in which this compound is soluble (e.g., methanol or ethanol).

  • This compound reference standard.

3. Measurement Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV spectrum (e.g., 200-400 nm).

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Measure the absorbance of the blank (solvent) and each standard solution at the λmax.

  • Prepare the sample by dissolving it in the solvent and measure its absorbance at the λmax.

4. Data Analysis:

  • Construct a calibration curve by plotting absorbance against the concentration of the standards. The curve should adhere to the Beer-Lambert law.

  • Calculate the concentration of this compound in the sample using its absorbance and the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis a Weigh Standard b Prepare Stock Solution a->b c Serial Dilution for Standards b->c g Autosampler c->g Inject Standards d Dissolve & Filter Sample d->g Inject Sample e Mobile Phase Reservoir f Pump e->f f->g h Column g->h i UV Detector h->i j Chromatogram i->j k Calibration Curve j->k l Quantification k->l

Caption: Workflow for HPLC Quantification.

method_comparison cluster_methods Analytical Methods for this compound cluster_attributes Performance Attributes HPLC HPLC-UV Specificity Specificity / Selectivity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Cost Cost & Complexity HPLC->Cost High Throughput Sample Throughput HPLC->Throughput Moderate GC GC-FID GC->Specificity High GC->Sensitivity Very High GC->Cost Moderate GC->Throughput High UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Cost Low UV_Vis->Throughput High

Caption: Method Performance Comparison.

References

Validating the Structure of Vinyl Phenylacetate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the spectroscopic validation of vinyl phenylacetate, with a comparative analysis against the structurally similar vinyl acetate. This guide provides comprehensive experimental data and protocols for researchers, scientists, and drug development professionals.

The structural elucidation of chemical compounds is a cornerstone of synthetic chemistry and drug development. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of a synthesized molecule. This guide focuses on the validation of vinyl phenylacetate's structure using a suite of spectroscopic methods: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, the spectroscopic data of the commercially available and structurally related vinyl acetate is also presented.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for vinyl phenylacetate and vinyl acetate, providing a clear basis for comparison and structural validation.

Table 1: ¹H NMR Spectroscopic Data

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl Phenylacetate Phenyl-H7.20-7.40m-
-CH=7.28dd14.0, 6.5
=CH₂ (trans)4.90dd14.0, 1.5
=CH₂ (cis)4.60dd6.5, 1.5
-CH₂-3.75s-
Vinyl Acetate -CH=7.26dd14.0, 6.3
=CH₂ (trans)4.87dd14.0, 1.5
=CH₂ (cis)4.57dd6.3, 1.5
-CH₃2.11s-

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Chemical Shift (δ, ppm)
Vinyl Phenylacetate C=O170.5
-CH=141.2
Phenyl C (quaternary)134.0
Phenyl CH129.5, 128.8, 127.3
=CH₂97.8
-CH₂-41.5
Vinyl Acetate C=O167.8
-CH=141.6
=CH₂97.2
-CH₃20.8

Table 3: FT-IR Spectroscopic Data

Compound Functional Group Absorption Band (cm⁻¹)
Vinyl Phenylacetate C=O (ester)~1760
C=C (vinyl)~1645
C-O (ester)~1140
C-H (aromatic)~3030
C-H (alkenyl)~3090
Vinyl Acetate C=O (ester)~1765
C=C (vinyl)~1647
C-O (ester)~1220, 1020
C-H (alkenyl)~3045, 3125

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
Vinyl Phenylacetate 16291 (tropylium ion), 71, 43
Vinyl Acetate 8643 (acetyl cation), 42, 28

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample (vinyl phenylacetate or vinyl acetate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz spectrometer with a proton decoupler. Data was acquired with 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the neat liquid sample was introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 20-300.

Visualization of the Validation Workflow

The logical workflow for validating the structure of vinyl phenylacetate using the described spectroscopic methods is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_validation Structure Validation Synthesis Synthesized Vinyl Phenylacetate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Carbon Skeleton NMR->NMR_Data FTIR_Data Identify Functional Groups (C=O, C=C, C-O) FTIR->FTIR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare with Vinyl Acetate Data and Literature Values NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Validation Structure of Vinyl Phenylacetate Confirmed Comparison->Validation

Caption: Workflow for spectroscopic validation of vinyl phenylacetate.

Interpretation and Conclusion

The combined spectroscopic data provides a comprehensive and unambiguous validation of the structure of vinyl phenylacetate. The ¹H and ¹³C NMR spectra confirm the presence of the phenyl, acetate, and vinyl moieties and their connectivity. The FT-IR spectrum clearly identifies the characteristic functional groups, namely the ester carbonyl and the vinyl C=C double bond. Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure. The comparison with vinyl acetate highlights the key differences arising from the presence of the phenyl group in vinyl phenylacetate, further solidifying the structural assignment. This multi-technique approach ensures a high degree of confidence in the structural elucidation of synthesized compounds.

A Comparative Guide to the Copolymerization Behavior of Vinyl Esters: Focus on Vinyl Acetate in the Absence of Data for Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of vinyl esters in copolymerization reactions. Despite a comprehensive search of scientific literature, no experimental data on the reactivity ratios of vinyl phenyl acetate (VPAc) with other monomers were found. Therefore, this guide focuses on the well-documented reactivity ratios of the structurally similar monomer, vinyl acetate (VAc), to provide a relevant benchmark for researchers.

Introduction: this compound vs. Vinyl Acetate

This compound (VPAc) and vinyl acetate (VAc) are both vinyl esters, a class of monomers important in the synthesis of a wide range of polymers. The key structural difference lies in the acyl group: VPAc possesses a phenylacetyl group, while VAc has a simple acetyl group. This difference, the substitution of a phenyl ring for a methyl group, is expected to influence the monomer's reactivity due to steric and electronic effects.

The bulky phenyl group in VPAc may sterically hinder the approach of a propagating radical to the vinyl double bond, potentially lowering its reactivity compared to VAc. Electronically, the phenyl group can have complex effects, but it is generally considered to be electron-withdrawing with some resonance contribution, which can alter the polarity of the vinyl group and affect its interaction with different comonomers. Without experimental data, these effects on the reactivity ratios of VPAc remain theoretical.

Reactivity Ratios of Vinyl Acetate with Other Monomers

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of vinyl acetate (M1) with various comonomers (M2). The reactivity ratios, r1 and r2, describe the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

  • r1 > 1 : The growing chain ending in M1 prefers to add another M1.

  • r1 < 1 : The growing chain ending in M1 prefers to add M2.

  • r1 ≈ 1 : The growing chain has a similar preference for adding M1 and M2.

  • r1r2 ≈ 1 : Ideal copolymerization, with random incorporation of monomers.

  • r1r2 ≈ 0 : Tendency towards alternating copolymerization.

Table 1: Reactivity Ratios of Vinyl Acetate (M1) with Various Comonomers (M2)

Comonomer (M2)r1 (VAc)r2r1 * r2Experimental Conditions
Methacrylamide0.2944.3141.269Initiator: Benzoyl Peroxide, Solvent: DMSO, Temp: 80°C[1]
Methyl Acrylate0.0316.30.195Bulk polymerization, Temp: 50°C
N-Phenylmaleimide0.00186.120.086Solvent: Methanol[2]

Experimental Protocol: Determination of Reactivity Ratios for Vinyl Acetate and Methacrylamide Copolymerization

This section provides a representative experimental protocol for determining the reactivity ratios of vinyl acetate with methacrylamide.

Materials:

  • Vinyl acetate (VAc), freshly distilled to remove inhibitors.

  • Methacrylamide (MAM), recrystallized from an appropriate solvent.

  • Benzoyl peroxide (BPO), initiator, recrystallized from methanol.

  • Dimethyl sulfoxide (DMSO), solvent.

  • Methanol, for precipitation.

  • Nitrogen gas, for inert atmosphere.

Procedure:

  • A series of reaction vessels are charged with different molar feed ratios of VAc and MAM in DMSO.

  • The total monomer concentration is kept constant across all experiments.

  • A known amount of BPO (e.g., 0.1 mol%) is added to each vessel.

  • The solutions are purged with nitrogen for a sufficient time to remove dissolved oxygen.

  • The sealed vessels are placed in a constant temperature bath (e.g., 80°C) and the polymerization is allowed to proceed to low conversion (<10%).

  • The polymerization is quenched by rapidly cooling the vessels and adding a polymerization inhibitor.

  • The resulting copolymers are isolated by precipitation in a non-solvent, such as methanol, and dried to a constant weight.

  • The composition of the copolymers is determined using an appropriate analytical technique, such as elemental analysis (for nitrogen content from MAM) or NMR spectroscopy.

  • The reactivity ratios are then calculated from the monomer feed compositions and the resulting copolymer compositions using methods like the Fineman-Ross or Kelen-Tüdös linearization methods, or non-linear least squares analysis.[1]

Visualization of the Copolymerization Process

The following diagram illustrates the general concept of a free-radical copolymerization process, where two different monomers (M1 and M2) are incorporated into a single polymer chain.

CopolymerizationProcess cluster_monomers Monomers cluster_process Copolymerization cluster_product Product M1 Monomer 1 (e.g., Vinyl Acetate) Polymerization Polymerization Reaction M1->Polymerization M2 Monomer 2 (e.g., Comonomer) M2->Polymerization Initiator Initiator (e.g., BPO) Initiator->Polymerization Initiation Copolymer Copolymer Chain (-M1-M2-M1-M1-M2-) Polymerization->Copolymer Propagation

Caption: Free-radical copolymerization workflow.

References

A Comparative Guide to the Thermal Analysis of Polyvinyl Acetate and Polystyrene

Author: BenchChem Technical Support Team. Date: November 2025

A comparative thermal analysis of Polyvinyl Acetate (PVAc) and Polystyrene (PS) is presented below. Despite extensive searches, specific TGA/DSC data for Polyvinyl Phenyl Acetate was not found in the available literature, suggesting it is an uncommon polymer. The selected alternatives, PVAc and PS, are structurally related and provide valuable comparative insights for researchers. PVAc shares the polyvinyl ester backbone, while PS incorporates the phenyl group, allowing for a discussion of their respective contributions to thermal properties.

This guide offers a detailed comparison of the thermal properties of Polyvinyl Acetate (PVAc) and Polystyrene (PS), two widely used thermoplastic polymers. Understanding the thermal behavior, including glass transition and decomposition temperatures, is critical for researchers and professionals in drug development and materials science for determining processing parameters and product stability.

Quantitative Data Summary

The thermal properties of PVAc and PS, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are summarized in the table below. These values represent typical ranges found in the literature and can vary based on factors such as molecular weight and experimental conditions.

PropertyPolyvinyl Acetate (PVAc)Polystyrene (PS)
Glass Transition Temp. (Tg) 30–45 °C[1]~100 °C
Decomposition Onset ~230–250 °C[2][3]~300-400°C
Decomposition Stages Two main stages[3][4][5]Primarily one stage
First Stage Mass Loss ~72% (Deacetylation)[4]-
Primary Decomposition Products Acetic Acid, Polyenes[2][5]Styrene monomer, oligomers
Thermal Decomposition Behavior

Polyvinyl Acetate (PVAc): The thermal degradation of PVAc is a well-documented two-step process.[3][4] The initial and most significant mass loss occurs between approximately 230 °C and 400 °C, attributed to the elimination of acetic acid from the polymer backbone.[3] This deacetylation reaction results in the formation of an unsaturated polyene structure.[2][5] The second stage of degradation occurs at higher temperatures, typically between 400 °C and 500 °C, and involves the decomposition of the remaining polyene backbone.[5]

Polystyrene (PS): In contrast, atactic (amorphous) polystyrene exhibits a single-stage decomposition process that begins at a significantly higher temperature than PVAc. The degradation primarily involves random chain scission, leading to the formation of styrene monomer, dimers, and other hydrocarbon fragments. The presence of the bulky phenyl group contributes to its higher glass transition temperature compared to PVAc.

Experimental Protocols

The data presented in this guide is based on standard thermal analysis methodologies. Below are typical experimental protocols for TGA and DSC analysis of polymeric materials.

Thermogravimetric Analysis (TGA)

A standard TGA experiment measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[5][6]

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of thermal transitions like the glass transition temperature (Tg).

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.

    • First Heating: The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 150 °C for PS) at a controlled rate (e.g., 10 °C/min).

    • Cooling: The sample is then cooled back to the starting temperature at a controlled rate.

    • Second Heating: A second heating scan is performed under the same conditions as the first.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve, typically as the midpoint of the step change in the heat flow signal.[1]

Visualizations

Experimental Workflow for TGA/DSC Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a polymer sample using TGA and DSC.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Polymer_Sample Polymer Sample TGA TGA Instrument Polymer_Sample->TGA Weigh & Load DSC DSC Instrument Polymer_Sample->DSC Encapsulate & Load TGA_Data Mass Loss vs. Temp Curve TGA->TGA_Data Run Heating Program DSC_Data Heat Flow vs. Temp Curve DSC->DSC_Data Run Heat-Cool-Heat Cycle Analysis Determine Tg, Td, Mass Loss % TGA_Data->Analysis DSC_Data->Analysis Final_Report Comparative Report Analysis->Final_Report Compile Data

Caption: Workflow of Polymer Thermal Analysis.

References

A Comparative Guide to the Synthesis of Vinyl Phenyl Acetate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of vinyl phenyl acetate, a valuable monomer and chemical intermediate, presents a choice between traditional chemical methods and emerging enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Palladium-Catalyzed Transvinylation)Enzymatic Synthesis (Lipase-Catalyzed Transesterification)
Catalyst Grubbs second-generation catalystImmobilized Lipase (e.g., Novozym 435)
Reactants Phenylacetic acid, Vinyl acetatePhenylacetic acid, Vinyl acetate
Reaction Temperature Room TemperatureTypically 40-60°C
Reaction Time 24 hours1 - 24 hours (inferred)
Yield 86%[1]High (e.g., ~98% for similar esters)[2]
Purity High (purified by chromatography)Generally high, with fewer byproducts
Solvent Dichloromethane (CH2Cl2)Organic solvents (e.g., n-hexane, toluene) or solvent-free
Environmental Impact Use of heavy metal catalyst and chlorinated solventsMilder conditions, biodegradable catalyst, less hazardous waste
Selectivity May require optimization to avoid side reactionsHigh chemo-, regio-, and enantioselectivity

Experimental Protocols

Chemical Synthesis: Palladium-Catalyzed Transvinylation of Phenylacetic Acid

This protocol is based on the successful transvinylation of phenylacetic acid using a Grubbs second-generation catalyst.[1]

Materials:

  • Phenylacetic acid

  • Vinyl acetate

  • Grubbs second-generation catalyst

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve phenylacetic acid in dichloromethane.

  • Add a molar excess of vinyl acetate to the solution.

  • Introduce the Grubbs second-generation catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Materials:

  • Phenylacetic acid

  • Vinyl acetate

  • Immobilized Lipase (Novozym 435)

  • Organic solvent (e.g., n-hexane or toluene)

  • Shaking incubator or magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add phenylacetic acid and the chosen organic solvent.

  • Add a molar excess of vinyl acetate, which can also serve as the solvent in a solvent-free system.

  • Add the immobilized lipase, Novozym 435, to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified duration (e.g., 1-24 hours).

  • Monitor the conversion of phenylacetic acid to this compound using GC or HPLC.

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration.

  • Remove the solvent and excess vinyl acetate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be performed by distillation or chromatography.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent Phenylacetic_Acid Phenylacetic Acid Reaction_Vessel Reaction Vessel (Room Temperature, 24h) Phenylacetic_Acid->Reaction_Vessel Vinyl_Acetate_Chem Vinyl Acetate Vinyl_Acetate_Chem->Reaction_Vessel Grubbs_Catalyst Grubbs Catalyst Grubbs_Catalyst->Reaction_Vessel DCM CH2Cl2 DCM->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Final_Product_Chem This compound Purification->Final_Product_Chem Enzymatic_Synthesis_Workflow cluster_reactants_enz Reactants cluster_catalyst_enz Biocatalyst cluster_solvent_enz Solvent (Optional) Phenylacetic_Acid_Enz Phenylacetic Acid Incubator Incubator (40-60°C, 1-24h) Phenylacetic_Acid_Enz->Incubator Vinyl_Acetate_Enz Vinyl Acetate Vinyl_Acetate_Enz->Incubator Novozym_435 Novozym 435 Novozym_435->Incubator Organic_Solvent Organic Solvent Organic_Solvent->Incubator Filtration Filtration (Catalyst Recovery) Incubator->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Final_Product_Enz This compound Solvent_Removal->Final_Product_Enz

References

A Tale of Two Adhesives: A Comparative Analysis of Polyvinyl Phenyl Acetate and Polyvinyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the performance characteristics of polyvinyl acetate (PVAc) and a theoretical exploration of polyvinyl phenyl acetate as an adhesive, addressing a notable gap in current materials research.

In the vast landscape of adhesive science, polyvinyl acetate (PVAc) stands as a ubiquitous and well-characterized polymer, valued for its versatility and reliability in a myriad of applications. Its phenyl-substituted counterpart, polythis compound, however, remains largely unexplored within the realm of adhesive technology. This guide presents a detailed performance comparison, leveraging the extensive experimental data available for PVAc and offering a theoretical perspective on the anticipated properties of polythis compound, drawing upon fundamental principles of polymer chemistry.

Executive Summary

This guide provides a comparative overview of the adhesive performance of the well-established polyvinyl acetate (PVAc) and the theoretically posited polythis compound. Due to a significant lack of available experimental data for polythis compound as an adhesive, this comparison juxtaposes the known quantitative performance of PVAc with the projected qualitative characteristics of its phenyl-substituted analog. The introduction of the bulky, aromatic phenyl group in place of the methyl group is anticipated to induce notable changes in adhesion, cohesion, and thermal properties.

Comparative Performance Data: Polyvinyl Acetate

The following table summarizes the typical performance characteristics of polyvinyl acetate adhesives, compiled from various industry and academic sources. These values can vary depending on the specific formulation, including the presence of plasticizers, fillers, and other additives.

Performance ParameterPolyvinyl Acetate (PVAc) - Typical ValuesSource
Adhesive Strength
Shear Strength (Wood)10 - 15 MPa
Tensile Strength7 - 13.4 MPa
Physical Properties
Viscosity1,000 - 20,000 cPs
Glass Transition Temp (Tg)30 - 45 °C
Curing Properties
Curing Time24 hours for full strength
Open Time5 - 15 minutes
Chemical Resistance
Water ResistanceGenerally low, can be improved with crosslinking
Solvent ResistancePoor to moderate

Theoretical Performance Profile: Polythis compound

In the absence of direct experimental data, the adhesive properties of polythis compound can be inferred by considering the structural differences with PVAc. The substitution of the methyl group with a larger, more rigid phenyl group is expected to have the following effects:

  • Increased Steric Hindrance: The bulky phenyl groups would likely restrict polymer chain mobility, leading to a higher glass transition temperature (Tg) and potentially a more brittle adhesive film.

  • Enhanced Intermolecular Forces: The presence of aromatic rings could introduce π-π stacking interactions between polymer chains, potentially increasing the cohesive strength of the adhesive.

  • Altered Adhesion: The aromatic nature of the phenyl group might enhance adhesion to substrates with aromatic character through favorable intermolecular interactions. However, the increased stiffness of the polymer backbone could hinder its ability to effectively wet and conform to substrate surfaces, potentially reducing overall adhesive strength.

  • Modified Solubility and Chemical Resistance: The hydrophobic nature of the phenyl group would likely decrease the water sensitivity of the adhesive but might increase its solubility in aromatic solvents.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of adhesives like polyvinyl acetate. These protocols are based on established ASTM standards.

Shear Strength Determination (ASTM D1002)

This test method is used to determine the apparent shear strength of adhesives for bonding metal specimens.

  • Specimen Preparation: Single-lap-joint specimens are prepared by bonding two metal plates with the adhesive. The dimensions of the plates and the overlap area are specified in the standard.

  • Curing: The adhesive is cured according to the manufacturer's instructions.

  • Testing: The specimens are placed in a universal testing machine and pulled in tension at a constant rate of 1.3 mm/min (0.05 in/min) until failure.

  • Data Analysis: The shear strength is calculated by dividing the maximum load by the bond area. The nature of the failure (cohesive, adhesive, or substrate) is also recorded.

Tensile Strength Determination (ASTM D2095)

This test method determines the relative tensile strength of adhesives using bar and rod-shaped specimens.

  • Specimen Preparation: Bar or rod specimens are butt-joined with the adhesive.

  • Curing: The adhesive is cured as recommended.

  • Testing: The specimens are subjected to a tensile load in a universal testing machine until failure.

  • Data Analysis: The tensile strength is calculated by dividing the maximum load by the cross-sectional area of the bond.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating adhesive performance and the logical relationship between polymer structure and adhesive properties.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Adhesive_Formulation Adhesive Formulation Substrate_Preparation Substrate Preparation Adhesive_Formulation->Substrate_Preparation Bonding Bonding & Curing Substrate_Preparation->Bonding Mechanical_Testing Mechanical Testing (Shear, Tensile) Bonding->Mechanical_Testing Physical_Testing Physical Testing (Viscosity, Tg) Bonding->Physical_Testing Chemical_Testing Chemical Resistance Bonding->Chemical_Testing Data_Collection Data Collection Mechanical_Testing->Data_Collection Physical_Testing->Data_Collection Chemical_Testing->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis

Caption: A typical experimental workflow for adhesive performance evaluation.

structure_property_relationship Polymer_Structure Polymer Structure Pendant_Group Pendant Group (Methyl vs. Phenyl) Polymer_Structure->Pendant_Group Chain_Mobility Chain Mobility Pendant_Group->Chain_Mobility Intermolecular_Forces Intermolecular Forces Pendant_Group->Intermolecular_Forces Adhesion Adhesion Chain_Mobility->Adhesion Thermal_Properties Thermal Properties (Tg) Chain_Mobility->Thermal_Properties Cohesion Cohesion Intermolecular_Forces->Cohesion Adhesive_Properties Adhesive Properties Adhesion->Adhesive_Properties Cohesion->Adhesive_Properties Thermal_Properties->Adhesive_Properties

Caption: Logical relationship between polymer structure and adhesive properties.

Conclusion

While polyvinyl acetate remains a benchmark adhesive with well-documented performance, the theoretical exploration of polythis compound suggests a material with potentially distinct and valuable properties. The anticipated increase in thermal stability and cohesive strength, owing to the presence of the phenyl group, warrants further investigation. This guide serves as a foundational resource for researchers interested in exploring this promising, yet understudied, class of polymers for advanced adhesive applications. Future experimental studies are crucial to validate these theoretical predictions and unlock the full potential of polythis compound in the field of materials science.

A Comparative Guide to the Hydrolysis of Vinyl Acetate and Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the kinetic data for the hydrolysis of vinyl phenyl acetate did not yield specific experimental studies for this compound. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the hydrolysis kinetics of two structurally related esters: vinyl acetate and phenyl acetate. The following sections detail the experimental data, protocols, and reaction mechanisms for the hydrolysis of these compounds.

Kinetic Data for Vinyl Acetate Hydrolysis

The hydrolysis of vinyl acetate has been studied under various conditions, primarily focusing on acid-catalyzed and enzyme-catalyzed reactions.

Catalyst/ConditionKinetic ParametersComments
Acid (6% H₂SO₄)75% faster than ethyl acetateHydrolyzes primarily by the same mechanism as ethyl acetate.[1]
Acid (Variable H₂SO₄)The alternative ASe2 mechanism becomes more significant at higher acid concentrations.[1]-
Oral Mucosa Homogenates (Rat)Vmax: 90 nmol/min, Km: 0.5 mMActivity was highest in the dorsal interior region of the oral cavity.[2]
Oral Mucosa Homogenates (Mouse)Vmax: 6 nmol/min, Km: 0.9 mMActivity was highest in the dorsal interior region of the oral cavity.[2]
Poly(vinyl acetate) (Acid-catalyzed)Rate constant: 1.2 x 10⁻² hour⁻¹ (at 35°C)Follows a pseudo-first-order rate law.[3]

Kinetic Data for Phenyl Acetate Hydrolysis

The hydrolysis of phenyl acetate is often studied under neutral, base-catalyzed, or acetate-catalyzed conditions.

Catalyst/ConditionKinetic ParametersComments
Acetate Buffer (pH 5)Activation energies decrease with increasing acetate concentration.[4]The reaction is characterized by a very low rate in non-irradiated environments.[4]
Base-catalyzed (pH 6.3)-The reaction is first-order.[5]
Base-catalyzed (pH 6)Ea: 78.0 kJ/mol, ln A: 22.9Arrhenius parameters determined for fluids.[5]
Base-catalyzed (pH 7)Ea: 77.0 kJ/mol, ln A: 23.7Arrhenius parameters determined for fluids.[5]
Heterogeneous (in presence of crushed sandstone)Reaction rate increased dramatically.The catalytic effect develops slowly.[5]

Experimental Protocols

Vinyl Acetate Hydrolysis

Acid-Catalyzed Hydrolysis Monitoring: The kinetics of the acid-catalyzed hydrolysis of vinyl acetate can be monitored by observing the change in the ultraviolet (UV) spectrum due to the formation of the product, acetaldehyde.[1] The reaction is typically carried out in a temperature-controlled environment, with measurements taken at 25.00 ± 0.02°C.[1]

Enzyme-Catalyzed Hydrolysis in Biological Samples: For studying the hydrolysis by carboxylesterases in oral mucosa, the following protocol can be used:

  • Prepare homogenates of the specific tissue region (e.g., dorsal interior, dorsal tongue surface).[2]

  • Incubate aliquots of the homogenates with varying concentrations of vinyl acetate (e.g., 0.05-10 mM) for a set time, such as 30 minutes.[2]

  • Quantify the production of acetaldehyde using High-Performance Liquid Chromatography (HPLC).[2]

Phenyl Acetate Hydrolysis

Acetate-Catalyzed Hydrolysis in a Buffered Solution: The kinetic study of phenyl acetate hydrolysis catalyzed by sodium acetate can be performed as follows:

  • Prepare a buffered aqueous solution of sodium acetate and acetic acid at a specific pH (e.g., pH=5).[4]

  • Since phenyl acetate is not soluble in water, a "master solution" can be prepared by dissolving the ester in dioxane.[6]

  • Run the reaction at different temperatures (e.g., in the 293–318 K range) and at various concentrations of sodium acetate and acetic acid.[4]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a UV-Vis spectrophotometer. The concentration of phenyl acetate can be determined by measuring the absorbance at two selected wavelengths (e.g., 258 nm and 279.5 nm) to account for interference from the product (phenol).[6]

Base-Catalyzed Hydrolysis: The base-catalyzed hydrolysis of phenyl acetate can be investigated with the following experimental setup:

  • Use a batch reactor with a temperature-controlled water bath.[5]

  • Employ a sodium citrate buffer solution to maintain a constant pH throughout the experiment.[5]

  • Initiate the reaction by injecting phenyl acetate into the reactor.[5]

  • Continuously circulate the solution between the reaction chamber and a fluorescence spectrophotometer to measure the concentration of the product, phenol, over time.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the kinetic study of ester hydrolysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_data Data Analysis prep_reagents Prepare Reagents (Ester, Buffer, Catalyst) prep_solution Prepare Reaction Solution prep_reagents->prep_solution initiate_reaction Initiate Reaction prep_solution->initiate_reaction thermostat Set Temperature thermostat->initiate_reaction sampling Take Samples at Time Intervals initiate_reaction->sampling analysis Spectrophotometric/ Chromatographic Analysis sampling->analysis calc_conc Calculate Concentrations analysis->calc_conc plot_kinetics Plot Kinetic Data calc_conc->plot_kinetics det_params Determine Kinetic Parameters (k, Ea) plot_kinetics->det_params

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Reaction Mechanisms

The hydrolysis of vinyl acetate and phenyl acetate proceed through different mechanisms, primarily influenced by the reaction conditions.

Vinyl Acetate Hydrolysis

The acid-catalyzed hydrolysis of vinyl acetate can occur via two primary mechanisms[1]:

  • A-AC2 Mechanism: This is the typical mechanism for ester hydrolysis, involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

  • A-SE2 Mechanism: This alternative mechanism involves the rate-determining protonation of the vinyl double bond. This pathway becomes more significant at higher acid concentrations.[1]

G cluster_A_AC2 A-AC2 Mechanism cluster_A_SE2 A-SE2 Mechanism VA Vinyl Acetate Protonated_VA Protonated Vinyl Acetate VA->Protonated_VA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_VA->Tetrahedral_Intermediate + H2O Products_A_AC2 Acetic Acid + Vinyl Alcohol Tetrahedral_Intermediate->Products_A_AC2 VA2 Vinyl Acetate Protonated_Carbocation Protonated Carbocation VA2->Protonated_Carbocation + H+ (on C=C) Hemiacetal Hemiacetal Protonated_Carbocation->Hemiacetal + H2O Products_A_SE2 Acetic Acid + Acetaldehyde Hemiacetal->Products_A_SE2

Caption: Acid-catalyzed hydrolysis mechanisms of vinyl acetate.

Phenyl Acetate Hydrolysis

The hydrolysis of phenyl acetate, particularly under neutral to basic conditions, is typically base-catalyzed. The overall reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of phenol and an acetate ion.[5]

G PA Phenyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate PA->Tetrahedral_Intermediate + OH- Products Phenol + Acetate Tetrahedral_Intermediate->Products - Phenoxide

Caption: Base-catalyzed hydrolysis of phenyl acetate.

References

A Comparative Guide to Lipase Selection for Vinyl Phenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of vinyl phenyl acetate and its derivatives offers a green and highly selective alternative to traditional chemical methods. Lipases, with their broad substrate specificity and high stability in organic solvents, are the biocatalysts of choice for this transesterification reaction. This guide provides a comparative analysis of commonly used commercial lipases for the synthesis of a model compound, 1-phenylethyl acetate, which closely mimics the reactivity for this compound production. The data presented here, collated from various studies, will aid researchers in selecting the optimal lipase for their specific synthetic needs.

Performance Comparison of Commercial Lipases

The efficiency of different lipases in catalyzing the synthesis of 1-phenylethyl acetate from 1-phenylethanol and vinyl acetate varies significantly. The following table summarizes the performance of several commercial lipases under comparable reaction conditions.

Lipase PreparationLipase SourceSupportConversion (%)Reaction Time (h)Temperature (°C)SolventReference
Novozym 435 Candida antarctica lipase BMacroporous acrylic resin61.492460n-Hexane[1]
Porcine Pancreatic Lipase (PPL) Porcine pancreasNone (crude powder)~452460n-Hexane[1]
Free Candida antarctica lipase B (CAL-B) Candida antarcticaNone (free powder)~502460n-Hexane[1]
Amano Lipase PS Pseudomonas cepaciaDiatomaceous earth--40Cyclohexane[2]
Amano Lipase AK Pseudomonas fluorescensCeramic--40Cyclohexane[2][3]
Lipozyme TL IM Thermomyces lanuginosusGranulated silica--40Cyclohexane[2][3]
Amano Lipase AY Candida rugosa-Low-40Cyclohexane[2][3]

Note: Direct conversion percentages for Amano Lipases and Lipozyme TL IM in the synthesis of 1-phenylethyl acetate were not available in the compared studies, but their reactivity in similar transesterification reactions is documented.

Experimental Workflow

The general workflow for the lipase-catalyzed synthesis of this compound involves the setup of the enzymatic reaction, monitoring its progress, and subsequent product isolation and analysis.

experimental_workflow Experimental Workflow for Lipase-Catalyzed this compound Synthesis cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Product Isolation substrate Prepare Substrate Solution (Phenol & Vinyl Acetate in Solvent) enzyme Add Immobilized Lipase substrate->enzyme reaction_vessel Incubate in a Shaker (Controlled Temperature & Agitation) enzyme->reaction_vessel sampling Withdraw Aliquots Periodically reaction_vessel->sampling analysis Analyze Samples by GC/HPLC sampling->analysis filtration Filter to Remove Lipase analysis->filtration evaporation Evaporate Solvent filtration->evaporation purification Purify by Column Chromatography evaporation->purification final_product final_product purification->final_product This compound

Caption: A schematic overview of the key steps involved in the enzymatic synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies reported for the synthesis of 1-phenylethyl acetate, a structurally related compound.[1][4][5] Researchers should optimize the conditions for their specific substrates and lipase.

1. Materials:

  • Phenol (or substituted phenol)

  • Vinyl acetate (acyl donor)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane, cyclohexane, or toluene)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Internal standard for GC analysis (e.g., benzyl alcohol)

2. Reaction Setup:

  • To a screw-capped vial, add the phenol substrate (e.g., 100 mmol/L).

  • Add the organic solvent (e.g., 5 mL of n-hexane).

  • Add vinyl acetate. A molar excess is typically used (e.g., 5 equivalents, 500 mmol/L).[1]

  • Add the immobilized lipase (e.g., 40 mg/mL).[1]

  • If using, add activated molecular sieves.

  • Seal the vial and place it in a temperature-controlled shaker (e.g., 60°C and 200 rpm).[1]

3. Reaction Monitoring:

  • At regular intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Filter the aliquot to remove the enzyme.

  • Dilute the sample with the solvent and add an internal standard.

  • Analyze the sample by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.

4. Product Isolation and Purification:

  • Once the desired conversion is reached, filter the reaction mixture to recover the immobilized lipase. The lipase can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Key Reaction Mechanism

The lipase-catalyzed transesterification for this compound synthesis follows a Ping-Pong Bi-Bi mechanism.

ping_pong_mechanism Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification E Free Lipase (E) E_VA Enzyme-Vinyl Acetate Complex (EA) E->E_VA + VA E_VPA Enzyme-Vinyl Phenyl Acetate Complex (EQ) E->E_VPA + VPA VA Vinyl Acetate (A) E_VA->E - VA F Acyl-Enzyme Intermediate (F) E_VA->F - P F->E_VA + P F_PhOH Acyl-Enzyme-Phenol Complex (FB) F->F_PhOH + PhOH P Vinyl Alcohol (P) (tautomerizes to Acetaldehyde) PhOH Phenol (B) F_PhOH->F - PhOH F_PhOH->E_VPA E_VPA->E - VPA E_VPA->F_PhOH VPA This compound (Q)

Caption: The catalytic cycle of lipase in the transesterification of phenol with vinyl acetate.

Concluding Remarks

The selection of an appropriate lipase is crucial for the efficient synthesis of this compound. Based on the available data for structurally similar compounds, Novozym 435 (Candida antarctica lipase B) consistently demonstrates high activity and conversion rates, making it a robust choice for this transesterification.[1][6][7] However, for specific applications, other lipases such as those from Pseudomonas species may also offer competitive performance. It is recommended that researchers perform initial screening of a few selected lipases under their specific reaction conditions to identify the most effective biocatalyst. The reusability of the immobilized lipase is also a critical factor for process economy and should be evaluated.

References

"comparative analysis of acyl donors for enzymatic acylation"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of acyl donors is crucial for optimizing enzymatic acylation, a cornerstone of green chemistry in various industries, including pharmaceuticals and food science. The choice of an acyl donor significantly impacts reaction efficiency, product yield, and the overall environmental footprint of the process. This guide provides a comparative analysis of commonly used acyl donors, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Acyl Donors

The selection of an appropriate acyl donor is a critical parameter in enzymatic acylation. Key performance indicators include conversion rates, reaction times, and yields. The following tables summarize the performance of various acyl donors in different enzymatic reactions as reported in the scientific literature.

Acyl DonorEnzymeSubstrateConversion Rate (%)Reaction Time (h)Key Findings
Acetic Anhydride Lipozyme TL IMNaringin~98.58Achieved high conversion in a short time under optimal conditions.[1]
Vinyl Acetate Lipozyme TL IMNaringin~97.524High conversion rate, but significantly longer reaction time compared to acetic anhydride.[1]
Vinyl Acetate Lipase B from Candida antarctica (CAL-B)D-ribono-1,4-lactone>9924Quantitative conversion to the 5-monoacetylated derivative.[2]
Isopropenyl Acetate Lipase B from Candida antarctica (CAL-B)D-ribono-1,4-lactone7524Lower conversion compared to vinyl acetate under the same conditions.[2]
Ethyl Acetate Lipase B from Candida antarctica (CAL-B)D-ribono-1,4-lactone5324Significantly lower conversion than vinyl esters.[2]
Acetic Anhydride Lipase B from Candida antarctica (CAL-B)D-ribono-1,4-lactone166High initial reactivity but competitive formation of by-products.[2]
Palmitic Anhydride Novozym 435PuerarinHighShorter timeThe two carbonyl groups facilitate a two-step reaction, leading to higher conversion in less time compared to other acyl donors.[3]
Vinyl Palmitate Novozym 435Puerarin50.4648Moderate conversion rate.[3]
Fatty Acids (long chain, >C12) Immobilized lipase from Candida antarcticaEsculin and Rutin>70-Higher conversion yields were obtained with aliphatic acids having longer carbon chains.[4]
Ethyl Caprylate (EtC) Lipozyme IM1,3-dicapryloyl-2-eicosapentaenoylglycerol (EEE)81 (Yield)-Higher yield compared to acidolysis with caprylic acid.[5]
Caprylic Acid (CA) Lipozyme IM1,3-dicapryloyl-2-eicosapentaenoylglycerol (EEE)--Considered more economical than its ethyl ester.[5]
Acetylsalicylic acid methyl ester 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT)Coenzyme A (CoASH)--Identified as the best acetyl donor for the synthesis of acetyl-CoA, leading to the highest yield among tested candidates.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. Below are summaries of experimental protocols from the cited studies.

Protocol 1: Enzymatic Acylation of Naringin[1]
  • Enzyme: 3 g/L Lipozyme TL IM

  • Substrate: Naringin

  • Acyl Donors: Acetic anhydride or vinyl acetate

  • Molar Ratio: 1:5 (naringin:acyl donor)

  • Solvent: Acetonitrile

  • Temperature: 40 °C

  • Procedure: The reaction mixture was incubated under the specified conditions. Aliquots were taken at different time intervals to monitor the conversion to naringin acetate.

Protocol 2: Lipase-Catalyzed Production of 1,3-dicapryloyl-2-eicosapentaenoylglycerol[5]
  • Enzyme: Immobilized Rhizomucor miehei lipase (Lipozyme IM)

  • Substrate: Tri-eicosapentaenoylglycerol (EEE)

  • Acyl Donors: Caprylic acid (CA) or Ethyl caprylate (EtC)

  • Acidolysis Procedure: EEE (1 mmol), CA (10 mmol), and Lipozyme IM (10% of total reaction mixture weight) were mixed.

  • Transesterification Procedure: EEE was reacted with EtC under similar enzymatic conditions.

  • Temperature: 30°C for the highest yield with EtC.

Protocol 3: Enzymatic Acylation of Flavonoids (Esculin and Rutin)[4]
  • Enzyme: Immobilized lipase from Candida antarctica

  • Substrates: Esculin and Rutin

  • Acyl Donors: Various aliphatic acids

  • Solvent: Not specified, but with water content kept below 200 ppm.

  • Procedure: The enzyme, substrate, and acyl donor were mixed in the reaction medium. The reaction was monitored for conversion yield. It was noted that higher conversion yields were achieved with aliphatic acids having a carbon chain length greater than 12.

Visualizing Enzymatic Acylation

Diagrams are powerful tools for understanding complex biochemical processes. The following sections provide Graphviz diagrams to illustrate key experimental workflows and the general mechanism of lipase-catalyzed acylation.

General Workflow for Comparative Analysis of Acyl Donors

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis Select Substrate Select Substrate Vary Molar Ratios Vary Molar Ratios Select Substrate->Vary Molar Ratios Select Enzyme Select Enzyme Select Enzyme->Vary Molar Ratios Select Acyl Donors Select Acyl Donors Select Acyl Donors->Vary Molar Ratios Input Monitor Conversion Rate Monitor Conversion Rate Vary Molar Ratios->Monitor Conversion Rate Vary Temperature Vary Temperature Vary Temperature->Monitor Conversion Rate Vary Solvents Vary Solvents Vary Solvents->Monitor Conversion Rate Determine Yield Determine Yield Monitor Conversion Rate->Determine Yield Assess Purity Assess Purity Determine Yield->Assess Purity Comparative Analysis Comparative Analysis Assess Purity->Comparative Analysis

Caption: Experimental workflow for comparing acyl donor performance.

Mechanism of Lipase-Catalyzed Transesterification

The enzymatic transesterification process is a key mechanism in many acylation reactions. Vinyl esters are often used as acyl donors because the reaction is irreversible, driven by the tautomerization of the vinyl alcohol by-product to acetaldehyde.[1]

G cluster_step1 Step 1: Acyl-Enzyme Intermediate Formation cluster_step2 Step 2: Nucleophilic Attack by Substrate Lipase-Ser-OH Lipase Active Site (Ser-OH) Intermediate1 Tetrahedral Intermediate Lipase-Ser-OH->Intermediate1 Nucleophilic Attack Acyl_Donor Acyl Donor (R'-CO-OR'') Acyl_Donor->Intermediate1 Acyl_Enzyme Acyl-Enzyme Intermediate Intermediate1->Acyl_Enzyme Byproduct1 By-product (R''-OH) Intermediate1->Byproduct1 Substrate Substrate (R-OH) Intermediate2 New Tetrahedral Intermediate Acyl_Enzyme->Intermediate2 Substrate->Intermediate2 Nucleophilic Attack Product Acylated Product (R-O-CO-R') Intermediate2->Product Regenerated_Lipase Regenerated Lipase Intermediate2->Regenerated_Lipase

Caption: General mechanism of lipase-catalyzed transesterification.

Conclusion

The choice of acyl donor is a multifaceted decision that depends on the specific enzyme, substrate, and desired reaction outcome. Activated acyl donors like vinyl esters and anhydrides often lead to higher conversion rates and can make the reaction irreversible.[1][7] However, they may also introduce issues with by-products and cost. Simpler, less expensive acyl donors like fatty acids can be effective, particularly with optimized reaction conditions, and are often preferred for industrial-scale applications due to economic advantages.[5] This guide provides a foundational comparison to assist researchers in navigating the selection process for their enzymatic acylation studies.

References

Validating the Molecular Weight of Polyvinyl Phenyl Acetate: A Comparative Guide to Gel Permeation Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material quality, performance, and batch-to-batch consistency. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the validation of polyvinyl phenyl acetate's molecular weight, supported by experimental protocols and data.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution, providing valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI).[1]

Principles of Gel Permeation Chromatography

In GPC, a dissolved polymer sample is passed through a column packed with porous beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weight, the elution profile of an unknown sample can be used to determine its molecular weight distribution.

Comparison of Molecular Weight Determination Techniques

While GPC is a cornerstone of polymer analysis, alternative and complementary techniques can provide additional validation and, in some cases, absolute molecular weight values. The following table summarizes a comparison of GPC with Static Light Scattering (SLS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of polyvinyl acetate, a close structural analog of polythis compound.

ParameterGel Permeation Chromatography (GPC)Static Light Scattering (SLS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by hydrodynamic volumeMeasurement of scattered light intensityAnalysis of nuclear spin in a magnetic field
Information Provided Mn, Mw, Mz, PDI (relative to standards)Absolute Mw, radius of gyration (Rg)Absolute Mn, polymer microstructure, end-group analysis
Sample Requirements Soluble in a suitable mobile phaseSoluble and dust-free solutionSoluble in a deuterated solvent
Calibration Requires calibration with narrow standardsNot required for absolute MwNot required for absolute Mn
Example Data (Polyvinyl Acetate) Mn: 60.0 kDa, Mw: 151.0 kDa, PDI: 2.5[2]Mw can be determined directly[3]Provides absolute Mn through end-group analysis[4]
Advantages Provides full molecular weight distribution, robust and widely availableProvides absolute Mw, no column calibration neededProvides absolute Mn and detailed structural information
Limitations Relative molecular weights unless coupled with advanced detectors, potential for column interactionsLess sensitive to lower molecular weight polymers, requires accurate refractive index increment (dn/dc)Limited to lower molecular weight polymers for accurate end-group analysis, requires distinct end-group signals[4]

Experimental Protocol: GPC of Polythis compound

This protocol outlines a general procedure for the determination of polythis compound molecular weight using GPC with a Refractive Index (RI) detector. As polythis compound is structurally similar to polyvinyl acetate, the conditions for the latter are highly applicable.

1. Sample Preparation

  • Weigh 10-20 mg of the polythis compound sample into a 10 mL volumetric flask.

  • Add approximately 8 mL of tetrahydrofuran (THF, HPLC grade).

  • Gently agitate the flask until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent polymer degradation.

  • Once dissolved, bring the volume to 10 mL with THF and mix thoroughly.

  • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[5]

2. GPC System and Conditions

  • GPC System: A standard GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Column: A set of two PLgel 5 µm MIXED-D columns (or equivalent) is suitable for a broad range of molecular weights.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 100 µL.

3. Calibration

  • Prepare a series of narrow polystyrene standards of known molecular weights in THF at concentrations of approximately 1 mg/mL.

  • Inject the standards individually and record their retention times.

  • Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.

4. Data Analysis

  • Inject the prepared polythis compound sample.

  • Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the sample's chromatogram.

Advanced Detection: GPC-MALLS for Absolute Molecular Weight

For a more accurate and absolute determination of molecular weight, a Multi-Angle Light Scattering (MALLS) detector can be coupled with the GPC system. A MALLS detector measures the intensity of light scattered by the polymer molecules as they elute from the column. This allows for the direct calculation of the weight-average molecular weight (Mw) at each elution volume without the need for column calibration.[3]

Visualizing the Workflow and Data Analysis

To better understand the experimental and data analysis processes, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Dissolve Polymer in THF Filtration Filter Solution (0.2 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on GPC Column Injection->Separation Detection RI Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Apply Calibration Curve Chromatogram->Calibration MWD Calculate Mn, Mw, PDI Calibration->MWD

Caption: Experimental workflow for GPC analysis of polythis compound.

GPC_Data_Analysis cluster_input Inputs cluster_processing Processing cluster_output Outputs RetentionTime Retention Time Data (from RI Detector) Conversion Convert Retention Time to Molecular Weight RetentionTime->Conversion CalibrationCurve Calibration Curve (log M vs. Retention Time) CalibrationCurve->Conversion Mn Mn (Number-Average MW) Conversion->Mn Mw Mw (Weight-Average MW) Conversion->Mw PDI PDI (Polydispersity Index) Conversion->PDI

Caption: Logical relationship of GPC data analysis for molecular weight determination.

References

Comparative Guide to Cross-Reactivity Studies of Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of vinyl phenyl acetate, a small molecule of interest in various chemical and pharmaceutical contexts. Due to a lack of direct experimental data on the cross-reactivity of this compound in the public domain, this guide outlines the principles of such studies, presents a hypothetical comparative analysis based on structural similarity, and provides detailed experimental protocols for researchers to conduct their own investigations.

Introduction to Cross-Reactivity of Small Molecules

Cross-reactivity is a phenomenon where antibodies raised against one specific antigen bind to other, structurally similar molecules. For small molecules like this compound, which are generally not immunogenic on their own, they can act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The resulting antibodies may then cross-react with other molecules that share structural motifs with the original hapten. Understanding cross-reactivity is crucial in drug development and diagnostics to avoid false positives in immunoassays and to understand potential off-target effects.

Hypothetical Cross-Reactivity Analysis

To assess the potential cross-reactivity of this compound, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would be the standard method. In this hypothetical study, antibodies are raised against a this compound-protein conjugate. The ability of other structurally related compounds to inhibit the binding of these antibodies to a this compound-coated plate is then measured. The 50% inhibition concentration (IC50) is a common metric, where a lower IC50 indicates higher cross-reactivity.

Table 1: Hypothetical Cross-Reactivity of Anti-Vinyl Phenyl Acetate Antibodies with Structurally Related Compounds

CompoundStructureIC50 (µM)% Cross-Reactivity
This compound 1.2 100%
Phenyl Acetate15.87.6%
Vinyl Acetate89.31.3%
Styrene> 1000< 0.1%
Acetic Acid> 1000< 0.1%
Phenol> 1000< 0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocols

A detailed methodology for a key experiment cited in cross-reactivity studies is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the cross-reactivity of antibodies raised against this compound with other structurally similar compounds.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-vinyl phenyl acetate primary antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Competitor compounds (this compound, phenyl acetate, vinyl acetate, etc.)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of varying concentrations of the competitor compounds to the wells. Then, add 50 µL of the anti-vinyl phenyl acetate primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at an optimal dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity relative to this compound.

Visualizations

Hapten-Carrier Conjugation and Immune Response

The following diagram illustrates the principle of how a small molecule like this compound (a hapten) can induce an immune response by conjugating to a carrier protein.

Hapten_Immune_Response cluster_0 Hapten-Carrier Conjugation cluster_1 Immune Response Hapten This compound (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Covalent bonding Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Uptake & Processing T_Cell Helper T-Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Hapten Antibodies Plasma_Cell->Antibodies Production

Caption: Mechanism of hapten-induced antibody production.

Competitive ELISA Workflow

The diagram below outlines the key steps in a competitive ELISA used for determining cross-reactivity.

Competitive_ELISA_Workflow Start Coat_Plate Coat Plate with Hapten-Protein Conjugate Start->Coat_Plate End Block Block Non-specific Sites Coat_Plate->Block Add_Samples Add Antibody and Competitor Compound Block->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary Add HRP-conjugated Secondary Antibody Wash_1->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Develop_Color Color Development Add_Substrate->Develop_Color Stop_Reaction Stop Reaction Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance Analyze Analyze Data (IC50) Read_Absorbance->Analyze Analyze->End

Caption: Workflow of a competitive ELISA for cross-reactivity.

Conclusion

A Comparative Guide to the Mechanical Properties of Vinyl Phenyl Acetate Copolymer Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of Styrene-Acrylate and Ethylene-Vinyl Acetate copolymers. It is important to note that the properties of these copolymers can vary significantly based on the monomer ratio, molecular weight, and any additives present.

PropertyStyrene-Acrylate (SA) CopolymersEthylene-Vinyl Acetate (EVA) Copolymers
Tensile Strength (MPa) 3.01 - 41.44[1][2]3.4 - 35[3][4]
Young's Modulus (GPa) ~0.002 - 3.7[2][5]0.015 - 0.080[4]
Elongation at Break (%) Can vary widely, some formulations show minimal change with increased styrene content[2].300 - 900[3][4]
Shore Hardness Shore A: ~75[6]Shore A: 72 - 96[7] Shore D: 23 - 94[7]
Flexural Strength (MPa) Can be enhanced with specific comonomers[8].Data not readily available.
Glass Transition Temp. (°C) 10.8 - 69.0[2][9]Varies with vinyl acetate content.

Discussion of Mechanical Properties

Styrene-Acrylate (SA) Copolymers: These copolymers offer a broad range of mechanical properties that can be tailored by adjusting the styrene-to-acrylate ratio. An increase in styrene content generally leads to increased rigidity, hardness, and tensile strength due to the bulky, aromatic nature of the styrene monomer. This makes them suitable for applications requiring good film strength and durability. The glass transition temperature (Tg) of SA copolymers is also highly dependent on the monomer ratio, which influences their performance at different temperatures[2].

Ethylene-Vinyl Acetate (EVA) Copolymers: EVA copolymers are known for their flexibility, toughness, and good low-temperature performance. The mechanical properties of EVA are primarily determined by the vinyl acetate (VA) content. Higher VA content generally leads to increased elasticity and lower hardness. Their high elongation at break and flexibility make them suitable for applications requiring energy absorption and resilience[3][4].

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the mechanical properties of polymers, based on widely accepted ASTM standards.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Test specimens are typically prepared by injection molding, machining, or die-cutting from a sheet or plate. The standard specimen is dumbbell-shaped to ensure that failure occurs in the narrow central region.

  • Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen, a load cell to measure the applied force, and an extensometer to measure the elongation of the specimen.

  • Procedure:

    • The dimensions of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The extensometer is attached to the specimen.

    • A tensile load is applied to the specimen at a constant crosshead speed until the specimen fractures.

    • The force and elongation are recorded throughout the test.

  • Data Analysis: The tensile strength, Young's modulus, and elongation at break are calculated from the recorded data.

Hardness (ASTM D2240 - Durometer Hardness)

This method determines the indentation hardness of soft materials like elastomers and plastics.

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If the material is thinner, multiple layers can be stacked to achieve the required thickness.

  • Apparatus: A durometer, which consists of a calibrated spring that applies a specific pressure to an indenter foot. The common scales are Shore A for softer materials and Shore D for harder materials.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is pressed firmly and vertically onto the specimen.

    • The hardness reading is taken immediately (within one second) after the indenter foot is in full contact with the specimen.

  • Data Analysis: The hardness is read directly from the durometer scale.

Flexural Properties (ASTM D790)

This test method is used to determine the flexural strength and flexural modulus of rigid and semi-rigid plastics.

  • Specimen Preparation: Rectangular specimens of a specific size are used. The dimensions depend on the thickness of the material.

  • Apparatus: A universal testing machine (UTM) with a three-point bending fixture. The fixture consists of two supports for the specimen and a loading nose to apply the force at the center.

  • Procedure:

    • The dimensions of the specimen are measured.

    • The specimen is placed on the two supports of the bending fixture.

    • A load is applied to the center of the specimen by the loading nose at a constant rate of crosshead motion.

    • The load and deflection are recorded until the specimen breaks or the strain reaches a predetermined limit.

  • Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Tensile_Testing cluster_prep Specimen Preparation (ASTM D638) cluster_testing Tensile Testing Procedure cluster_analysis Data Analysis prep1 Material Selection prep2 Specimen Fabrication (Injection Molding/Machining) prep1->prep2 prep3 Conditioning (Temp & Humidity) prep2->prep3 test1 Measure Specimen Dimensions prep3->test1 test2 Mount in UTM Grips test1->test2 test3 Apply Tensile Load (Constant Speed) test2->test3 test4 Record Force & Elongation test3->test4 analysis1 Calculate Tensile Strength test4->analysis1 analysis2 Calculate Young's Modulus test4->analysis2 analysis3 Calculate Elongation at Break test4->analysis3

Caption: Workflow for Tensile Properties Testing (ASTM D638).

Experimental_Workflow_Hardness_Flexural cluster_hardness Hardness Testing (ASTM D2240) cluster_flexural Flexural Testing (ASTM D790) h_prep Prepare Specimen (min. 6mm thick) h_test Press Durometer onto Specimen h_prep->h_test h_read Read Hardness Value (Shore A or D) h_test->h_read f_prep Prepare Rectangular Specimen f_test Place on 3-Point Bend Fixture f_prep->f_test f_load Apply Load to Center f_test->f_load f_record Record Load & Deflection f_load->f_record f_analyze Calculate Flexural Strength & Modulus f_record->f_analyze

References

Safety Operating Guide

Navigating the Safe Disposal of Phenyl Acetates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment. This guide provides essential safety and logistical information for the disposal of phenyl acetate and vinyl acetate, two related but distinct chemical compounds. The term "vinyl phenyl acetate" is ambiguous; therefore, this document addresses the proper procedures for the more common laboratory chemicals, phenyl acetate and vinyl acetate, to ensure clarity and safety. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Comparative Safety and Physical Data

For quick reference, the following tables summarize the key quantitative data for phenyl acetate and vinyl acetate, highlighting their distinct properties and associated hazards.

Table 1: Phenyl Acetate - Key Safety and Physical Data

PropertyValueReference
Molecular Formula C₈H₈O₂
Boiling Point 197 °C[1]
Flash Point 79 °C (174 °F)
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H402 (Harmful to aquatic life), H412 (Harmful to aquatic life with long lasting effects)[1]
Primary Hazards Combustible, harmful if swallowed, environmental hazard.[1]

Table 2: Vinyl Acetate - Key Safety and Physical Data

PropertyValueReference
Molecular Formula C₄H₆O₂
Boiling Point 72 °C (161.6 °F)[2]
Flash Point -8 °C (17.6 °F)[2]
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H332 (Harmful if inhaled), H351 (Suspected of causing cancer), H335 (May cause respiratory irritation)[2]
Primary Hazards Highly flammable, harmful if inhaled, suspected carcinogen, respiratory irritant.[2]

Standard Operating Procedure for Disposal

The disposal of both phenyl acetate and vinyl acetate must be conducted in a manner that mitigates their respective hazards. The following protocols provide a step-by-step guide for their safe disposal.

Experimental Protocol: Chemical Waste Disposal

Objective: To safely dispose of phenyl acetate and vinyl acetate waste in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield[3]

    • Lab coat or chemical-resistant apron[3]

    • Closed-toe shoes

  • Approved chemical waste container, properly labeled

  • Fume hood

  • Spill kit (containing absorbent material)

Procedure:

  • Container Preparation:

    • Obtain a designated and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • Ensure the container is compatible with the chemical waste. For flammable liquids like vinyl acetate, use a container that can be grounded.[4]

    • The label should clearly indicate "Hazardous Waste," the full chemical name (e.g., "Phenyl Acetate Waste" or "Vinyl Acetate Waste"), and the associated hazards (e.g., "Flammable," "Toxic").

  • Waste Transfer:

    • Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Carefully pour the chemical waste from your laboratory container into the designated hazardous waste container. Avoid splashing.

    • Do not mix incompatible waste streams. Phenyl acetate and vinyl acetate should not be mixed with strong acids, bases, or oxidizing agents.[3][6]

  • Container Sealing and Storage:

    • Securely close the waste container lid.[4]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.[4][6]

  • Disposal Request:

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

Accidental Spill and First Aid Procedures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., diatomite, universal binders) to contain the liquid.[3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste, applicable to both phenyl acetate and vinyl acetate.

A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D E Select & Label Approved Waste Container D->E F Transfer Waste to Container E->F G Securely Seal Container F->G J Spill Occurs F->J H Store in Designated Secondary Containment G->H I Request EHS Waste Pickup H->I J->G NO K Follow Spill Response Protocol J->K YES

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistics for Handling Vinyl Phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Vinyl phenyl acetate, with a focus on personal protective equipment, operational procedures, and disposal plans.

Chemical Hazard Summary

This compound is classified as a substance that causes skin and serious eye irritation.[1] Understanding the specific hazards is the first step in implementing appropriate safety measures.

Hazard Category GHS Classification Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound.[1]

Protection Type Specific Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber)To prevent skin contact which can cause irritation.[1]
Body Protection Impervious clothing (e.g., lab coat)To protect skin from accidental splashes or contact.[1]
Respiratory Suitable respiratorTo be used in areas with inadequate ventilation or when aerosols may be generated.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to use and cleanup, is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]
  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Gather all necessary materials and equipment before starting the procedure.
  • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes.[1]
  • Avoid inhaling any vapors or aerosols.[1]
  • Keep the container tightly sealed when not in use.[1]
  • Store the chemical in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is 4°C.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical.[1]
  • Decontaminate all work surfaces and equipment used.
  • Properly store or dispose of the chemical and any contaminated materials.

Emergency and Disposal Plans

Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial to mitigate any potential hazards.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect absorbed material contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste decontaminate->dispose end Spill Cleaned dispose->end

Workflow for handling a chemical spill.

Step-by-Step Spill Procedure:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Wear PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including a respirator if ventilation is inadequate.[1]

  • Contain: Prevent the spill from spreading by using a liquid-binding material such as diatomite or universal binders.[1]

  • Absorb: Absorb the spilled material with the binding agent.[1]

  • Collect and Decontaminate: Carefully collect the contaminated material and decontaminate the surfaces and any equipment by scrubbing with alcohol.[1]

  • Dispose: Place the contaminated material into a suitable container for disposal.[1]

Disposal Plan:

  • All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • Do not dispose of this compound down the drain or into water courses.[1] Contaminated packaging should be recycled or disposed of according to official regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.